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  • Product: 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride
  • CAS: 1261760-59-1

Core Science & Biosynthesis

Foundational

2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride chemical properties

An In-Depth Technical Guide to 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride: Properties, Reactivity, and Applications Executive Summary 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is a multifunctional organic compound c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride: Properties, Reactivity, and Applications

Executive Summary

2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is a multifunctional organic compound characterized by a benzene ring substituted with a hydroxyl group, a nitro group, and a highly reactive sulfonyl chloride moiety.[1] This unique combination of functional groups makes it a valuable intermediate in synthetic organic chemistry and a compound of interest in pharmacological research.[1] The strong electrophilicity of the sulfonyl chloride group, enhanced by the electron-withdrawing nitro group, allows for facile reactions with a wide range of nucleophiles to form stable sulfonamides and sulfonate esters.[1][2] Notably, this compound has demonstrated biological activity, including the inhibition of key drug-metabolizing enzymes like cytochrome P450 (CYP) 1A2 and CYP2C19, highlighting its potential relevance in drug development and toxicology.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, core reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Structural Characteristics

The structural and physical properties of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride dictate its behavior in chemical and biological systems. The presence of polar functional groups and a reactive center defines its solubility and handling requirements.

PropertyValueSource
Molecular Formula C₆H₄ClNO₅S[1][3]
Molecular Weight 237.62 g/mol Inferred from Formula
Monoisotopic Mass 236.94987 Da[3]
Appearance Solid crystalline substance[1]
Solubility Excellent in polar aprotic solvents (DMSO, DMF, Acetonitrile, THF); Good in chlorinated solvents (DCM).[1][1]
InChIKey YGZAEQDOCPIUPR-UHFFFAOYSA-N[3]
Canonical SMILES C1=CC(=C(C=C1[O-])S(=O)(=O)Cl)O[3]

Synthesis and Purification

The primary route for synthesizing 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride involves the direct chlorosulfonation of 2-nitrophenol. This process is a classic example of an electrophilic aromatic substitution reaction, where chlorosulfonic acid serves as the potent electrophilic agent.

Causality of Experimental Design: The hydroxyl group of 2-nitrophenol is a strong activating group and, along with the nitro group, directs the incoming chlorosulfonyl group primarily to the position ortho to the hydroxyl and meta to the nitro group. The use of excess chlorosulfonic acid ensures the reaction goes to completion and also acts as the solvent. The reaction is typically performed at controlled temperatures to prevent unwanted side reactions. The work-up procedure involves carefully quenching the reaction mixture in ice water, which causes the product to precipitate while decomposing the remaining chlorosulfonic acid.

Detailed Synthesis Protocol

Materials:

  • 2-Nitrophenol

  • Chlorosulfonic acid (ClSO₃H)

  • Ice

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Cool the flask in an ice bath.

  • Addition of Reagent: Carefully add chlorosulfonic acid (e.g., 4 molar equivalents) to the cooled flask.

  • Substrate Addition: While maintaining the temperature below 10°C, slowly add 2-nitrophenol (1 molar equivalent) in small portions to the stirring chlorosulfonic acid.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours (e.g., 2-4 hours) until the reaction is complete (monitor by TLC).

  • Quenching and Precipitation: In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove residual acid.

  • Drying: Air-dry the crude product. For further purification and removal of water, the product can be dissolved in DCM, dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure.

Synthesis and Work-Up Workflow

G cluster_synthesis Synthesis cluster_workup Work-Up & Purification Start 2-Nitrophenol + Chlorosulfonic Acid Reaction Stir at 0-10°C, then RT for 2-4h Start->Reaction Quench Pour into Ice Water Reaction->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with Cold H₂O Filter->Wash Dry Dissolve in DCM, Dry (Na₂SO₄), Evaporate Wash->Dry Final Pure Product Dry->Final

Caption: Workflow for the synthesis and purification of the title compound.

Core Reactivity and Mechanistic Insights

The reactivity of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is dominated by the sulfonyl chloride group (-SO₂Cl). The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the nitro group on the aromatic ring.[1][2]

Nucleophilic Substitution

The compound readily undergoes nucleophilic substitution where the chloride ion acts as an excellent leaving group.[2] This is the most common and synthetically useful reaction for this class of compounds.

  • Sulfonamide Formation: Reaction with primary or secondary amines yields highly stable sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is present in a wide range of therapeutic agents, including antibacterial and anticancer drugs.[4][5]

  • Sulfonate Ester Formation: In the presence of a base, it reacts with alcohols to form sulfonate esters. This is a powerful synthetic strategy for converting a poor leaving group (a hydroxyl group) into an excellent one (a sulfonate group), facilitating subsequent Sₙ2 or E2 reactions.[2]

Caption: General mechanism for sulfonamide formation via nucleophilic attack.

Hydrolysis

A significant aspect of its reactivity is its propensity to hydrolyze in the presence of water. This reaction yields the corresponding 2-hydroxy-5-nitrobenzenesulfonic acid and hydrochloric acid.[1] This reactivity underscores the necessity of using anhydrous solvents and inert atmospheric conditions for most synthetic applications to prevent decomposition of the starting material.

Influence of Aromatic Substituents

The substituents on the benzene ring play a crucial role in modulating the compound's reactivity:

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group, it significantly increases the electrophilicity of the sulfonyl sulfur, making the compound more reactive towards nucleophiles compared to non-nitrated analogs.[1]

  • Hydroxyl Group (-OH): The ortho-hydroxyl group can participate in intramolecular hydrogen bonding with one of the sulfonyl oxygens.[1] This can influence the conformation of the sulfonyl chloride group and potentially affect its accessibility to incoming nucleophiles.[1]

Applications in Drug Discovery and Chemical Biology

The unique properties of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride make it a valuable tool for researchers in drug development.

Role as a Synthetic Building Block

Its primary application is as a versatile building block. The reactive sulfonyl chloride handle allows for its conjugation to various molecular scaffolds containing nucleophilic groups (e.g., amines, alcohols, thiols). This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a critical process in modern drug discovery.[6]

Activity as an Enzyme Inhibitor

Research has shown that this compound can act as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19.[1] These enzymes are central to the metabolism of a vast number of pharmaceuticals.[1]

  • Significance: Inhibition of CYP enzymes can lead to significant drug-drug interactions, where the co-administration of one drug alters the metabolism and effective concentration of another. Studying compounds like 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride helps researchers understand the structural motifs that lead to CYP inhibition, aiding in the design of safer drug candidates with cleaner metabolic profiles.

G E Enzyme (CYP450) E_S Enzyme-Substrate Complex E->E_S E_I Inhibited Enzyme E->E_I S Substrate (Drug) S->E_S P Metabolized Product I Inhibitor (Title Compound) I->E_I E_S->P Metabolism E_I->S X

Caption: Conceptual diagram of competitive enzyme inhibition.

Protocol: Covalent Fragment Screening using Mass Spectrometry

Given its high reactivity, this compound can be used as a tool to identify reactive, or "ligandable," cysteine or lysine residues in a target protein, a common strategy in covalent drug discovery.

Objective: To determine if 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride covalently modifies a target protein of interest.

Materials:

  • Purified target protein in a suitable buffer (e.g., HEPES, pH 7.4).

  • 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride.

  • DMSO.

  • LC-MS grade water and acetonitrile.

  • Formic acid.

  • Intact protein analysis LC-MS system.

Procedure:

  • Stock Solution: Prepare a 10 mM stock solution of the sulfonyl chloride in DMSO.

  • Incubation: In a microcentrifuge tube, add the target protein (e.g., to a final concentration of 10 µM) to the buffer. Add the sulfonyl chloride stock solution to achieve a final concentration of 100 µM (10-fold molar excess). Prepare a control sample with an equivalent volume of DMSO.

  • Reaction: Incubate both tubes at room temperature for 1 hour.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol like glutathione.

  • Sample Preparation for MS: Desalt the protein samples using a C4 ZipTip or similar desalting column to remove non-reacted compound and buffer salts.

  • LC-MS Analysis: Analyze the desalted protein samples via LC-MS. The system should be set up to measure the mass of the intact protein.

  • Data Analysis: Deconvolute the mass spectra to determine the precise mass of the protein in both the control and treated samples. An increase in mass in the treated sample corresponding to the mass of the fragment (C₆H₃NO₅S, which is the mass of the parent compound minus HCl) indicates a covalent modification event.

Safety, Handling, and Storage

Hazards:

  • Corrosive: Causes severe skin burns and eye damage.[7][8] Contact can lead to serious injury.[8][9]

  • Water Reactive: Reacts violently with water and moisture, liberating toxic and corrosive hydrogen chloride gas.[7]

  • Inhalation: May be harmful if inhaled, causing respiratory irritation.[9]

Handling:

  • Always handle in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles/face shield.[7]

  • Avoid breathing dust or vapors.[7][9]

  • Keep away from water and moist air.[7]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

  • Store locked up and away from incompatible materials such as strong bases and oxidizing agents.[10]

Conclusion

2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is a highly versatile and reactive chemical entity. Its utility as a synthetic intermediate for creating complex molecules, particularly sulfonamides, solidifies its importance in pharmaceutical and chemical research.[1][4] Furthermore, its demonstrated biological activity as a CYP450 inhibitor provides a valuable probe for studying drug metabolism and toxicology.[1] A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for researchers to safely and effectively leverage this compound in their scientific pursuits.

References

  • PubChem. 2-Hydroxy-3-methyl-5-nitrobenzene-1-sulfonyl chloride. [Link]

  • PubChemLite. 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride (C6H4ClNO5S). [Link]

  • DC Fine Chemicals. Safety Data Sheet - 2-Nitrobenzenesulfonyl chloride. [Link]

  • Google Patents. CN1143844C - The preparation method of nitrobenzene sulfonyl chloride.
  • Royal Society of Chemistry. Synthesis of sulfonyl chloride substrate precursors. [Link]

  • MOLBASE. 2-hydroxy-5-nitrobenzenesulfonic acid. [Link]

  • ChemSrc. 2-Methoxy-5-nitrobenzene-1-sulfonyl chloride | 81118-92-5. [Link]

  • Valsynthese SA. Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. [Link]

  • Aimbasel. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. [Link]

Sources

Exploratory

2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride CAS number 1261760-59-1

An In-depth Technical Guide to 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride (CAS: 1261760-59-1): Synthesis, Reactivity, and Applications in Drug Discovery Abstract 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride (CAS: 1261760-59-1): Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is a highly functionalized aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry. Characterized by the presence of a reactive sulfonyl chloride moiety, an electron-withdrawing nitro group, and a nucleophilic hydroxyl group, this molecule serves as a versatile building block for the synthesis of complex chemical entities. Its demonstrated biological activity as an inhibitor of key drug-metabolizing enzymes, cytochrome P450 (CYP) 1A2 and CYP2C19, further underscores its importance in the field of drug development and toxicology.[1] This technical guide provides a comprehensive overview of its physicochemical properties, core reactivity, detailed synthetic protocols, and critical safety procedures, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Data

2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is a solid crystalline substance at room temperature.[1] The unique arrangement of its functional groups dictates its solubility and reactivity profile. It exhibits good solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN), and tetrahydrofuran (THF), as well as chlorinated solvents like dichloromethane (DCM).[1]

PropertyValueSource
CAS Number 1261760-59-1[1]
IUPAC Name 2-hydroxy-5-nitrobenzenesulfonyl chloride[1]
Molecular Formula C₆H₄ClNO₅S[1]
Molecular Weight 237.61 g/mol [1]
InChI Key YGZAEQDOCPIUPR-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC(=C(C=C1[O-])S(=O)(=O)Cl)O[1]
Appearance Solid crystalline substance[1]

Core Reactivity and Mechanistic Considerations

The chemical behavior of 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group.[2] This electrophilicity is significantly enhanced by the strong electron-withdrawing effect of the para-nitro group, making the sulfur center highly susceptible to nucleophilic attack.[1] The chloride ion is an excellent leaving group, facilitating these substitution reactions.[2]

The primary reactions include:

  • Nucleophilic Substitution: It readily reacts with a wide range of nucleophiles. Amines yield sulfonamides, while alcohols produce sulfonate esters.[1] These reactions are foundational to its use as a synthetic intermediate.

  • Hydrolysis: The compound is sensitive to moisture and will hydrolyze in the presence of water to form the corresponding 2-hydroxy-5-nitrobenzenesulfonic acid and corrosive hydrochloric acid.[1] This necessitates handling under anhydrous conditions.

  • Substituent Effects: The ortho-hydroxyl group can participate in intramolecular hydrogen bonding, which may influence the accessibility and reactivity of the adjacent sulfonyl chloride group.[1]

G reagent 2-Hydroxy-5-nitrobenzene- 1-sulfonyl chloride product Substituted Product (e.g., Sulfonamide, Sulfonate Ester) reagent->product Nucleophilic Substitution side_product 2-Hydroxy-5-nitrobenzenesulfonic Acid + HCl reagent->side_product Hydrolysis (Side Reaction) nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-OH) + Base (-HCl) hydrolysis Water (H₂O)

Caption: General reactivity pathways of the title compound.

Synthesis and Purification

The synthesis of 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride is typically achieved via the direct chlorosulfonation of 4-nitrophenol. This method is an electrophilic aromatic substitution, a cornerstone process in industrial organic chemistry.[1] The procedure requires careful control of temperature and reagent addition due to the highly reactive and corrosive nature of the chemicals involved.

G start 4-Nitrophenol (Starting Material) step1 Chlorosulfonation (Chlorosulfonic Acid, ~110°C) start->step1 step2 Reaction Quench (Pour onto Ice-Water) step1->step2 step3 Isolation & Purification (Filtration, Recrystallization) step2->step3 end_node Final Product step3->end_node

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol involves highly corrosive and reactive substances. It must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE). [3]

Reagents & Equipment:

  • 4-Nitrophenol

  • Chlorosulfonic acid (HSO₃Cl)

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Stir plate and magnetic stir bar

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a dropping funnel. Attach a reflux condenser with a gas outlet connected to a scrubber (e.g., containing a dilute sodium hydroxide solution) to neutralize the HCl gas evolved.

  • Reagent Addition: Charge the flask with chlorosulfonic acid (approx. 5-8 molar equivalents). Begin stirring and cool the flask in an ice bath.

  • Reaction: Slowly add 4-nitrophenol (1.0 molar equivalent) portion-wise, ensuring the internal temperature does not rise excessively.

  • Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to approximately 110-120°C.[4] Maintain this temperature for 2-4 hours, or until the reaction is deemed complete by TLC analysis. The causality for heating is to provide the necessary activation energy for the electrophilic substitution to proceed to completion.

  • Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the stirred ice-water. This step is highly exothermic and will generate large volumes of HCl gas. The purpose of this quench is to precipitate the solid product while decomposing the excess chlorosulfonic acid.[4]

  • Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as glacial acetic acid, to yield the final product.[5]

Applications in Research and Drug Development

The primary utility of 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride lies in its role as a reactive intermediate for constructing molecules with potential therapeutic value, particularly sulfonamides.[6]

Synthesis of Sulfonamide Derivatives

The reaction with primary or secondary amines in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) provides a direct route to a diverse range of sulfonamides. These compounds form a critical class of pharmaceuticals with a wide spectrum of biological activities.[6]

Caption: General scheme for sulfonamide synthesis.

Detailed Experimental Protocol: General Sulfonamide Synthesis
  • Dissolution: Dissolve 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) followed by a base such as pyridine or triethylamine (1.5-2.0 eq). The base acts as a scavenger for the HCl generated during the reaction.

  • Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude sulfonamide can be purified by column chromatography or recrystallization.

Inhibition of Cytochrome P450 Enzymes

Research has identified 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride as an inhibitor of CYP1A2 and CYP2C19.[1] These enzymes are critical components of the human drug metabolism system.

  • Significance: Inhibition of CYP enzymes can lead to significant drug-drug interactions, where the metabolism of a co-administered drug is slowed, potentially leading to increased plasma concentrations and toxicity. Understanding these interactions is a critical aspect of drug safety and development. This inhibitory profile makes the compound a useful tool for in vitro studies of drug metabolism and as a scaffold for designing more selective enzyme inhibitors.

Safety, Handling, and Disposal

Sulfonyl chlorides are hazardous reagents that demand strict safety protocols.[3]

HazardPrecaution / PPE
Corrosive Causes severe skin burns and eye damage.[3] Wear chemical-resistant gloves (e.g., nitrile), a lab coat, tightly fitting safety goggles, and a face shield.[3]
Water Reactive Reacts violently with water/moisture to produce corrosive HCl and sulfuric acid.[3] Always handle under anhydrous conditions and keep containers tightly sealed.[7]
Inhalation Vapors and generated HCl gas are harmful to the respiratory tract.[3] All work must be conducted in a certified chemical fume hood.[3]
Protocol: Safe Quenching of Excess Reagent

Excess sulfonyl chloride in a reaction mixture must be neutralized before disposal.

  • Prepare Quench Solution: In a separate flask, prepare a stirred solution of saturated sodium bicarbonate in an ice bath.

  • Slow Addition: Using a dropping funnel, add the reaction mixture containing the sulfonyl chloride dropwise to the cold bicarbonate solution. This is an exothermic reaction that will release CO₂ gas; slow addition is critical to control the rate of reaction and effervescence.

  • Neutralization: Continue stirring for at least 30 minutes after the addition is complete to ensure all reactive material has been quenched. Check the pH to ensure it is neutral or slightly basic before proceeding with aqueous work-up or disposal.

Protocol: Small Spill Management
  • Evacuate: Evacuate non-essential personnel from the immediate area.[3]

  • Contain: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[3] DO NOT use water or combustible materials like paper towels. [3]

  • Collect: Carefully sweep the absorbed material into a labeled container for hazardous waste disposal.

  • Ventilate: Ensure the area is well-ventilated.

Conclusion

2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is a powerful and versatile reagent for chemical synthesis. Its trifunctional nature provides a platform for creating diverse and complex molecular architectures, particularly sulfonamides of medicinal interest. While its reactivity is a great asset, it also necessitates rigorous adherence to safety and handling protocols. The compound's demonstrated inhibitory effect on key metabolic enzymes adds another layer to its profile, making it a valuable tool for researchers in drug discovery, pharmacology, and toxicology.

References

  • Safe Handling and Quenching of Sulfonyl Chlorides. Benchchem.
  • 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride | 1261760-59-1. Smolecule.
  • Material Safety Data Sheet - Sulfuryl chloride. Cole-Parmer.
  • Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
  • 2-Hydroxy-3-methyl-5-nitrobenzene-1-sulfonyl chloride | C7H6ClNO5S. PubChem.
  • Sulfuryl chloride. Santa Cruz Biotechnology.
  • sulphuryl chloride. Sdfine.
  • 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride (C6H4ClNO5S). PubChemLite.
  • 2-Nitrobenzenesulfonyl chloride. Chem-Impex.
  • 1261760-59-1 | 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride. Ambeed.
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.
  • Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride.
  • Synthetic method of 2-aminophenol-4-sulfonamide.
  • orthanilic acid. Organic Syntheses Procedure.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Benchchem.
  • 2-Methoxy-5-nitrobenzene-1-sulfonyl chloride | 81118-92-5. MilliporeSigma.

Sources

Foundational

A Technical Guide to 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride: Structure, Synthesis, and Applications

Executive Summary: 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is a highly functionalized aromatic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its un...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is a highly functionalized aromatic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its unique molecular architecture, featuring a reactive sulfonyl chloride, an electron-withdrawing nitro group, and a nucleophilic hydroxyl group, makes it a versatile intermediate for creating complex molecules.[1] This guide provides an in-depth analysis of its structure, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols for laboratory professionals.

Molecular Structure and Physicochemical Properties

Chemical Identity

2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is an organic compound characterized by a benzene ring substituted with a hydroxyl group at position 2, a nitro group at position 5, and a sulfonyl chloride group at position 1.[1] This arrangement of functional groups dictates its chemical behavior and utility.

Key Structural Features and Electronic Effects

The molecule's reactivity is a direct consequence of the interplay between its functional groups:

  • Sulfonyl Chloride (-SO₂Cl): This group is a powerful electrophile, making the sulfur atom susceptible to attack by a wide range of nucleophiles.[1][2] The chlorine atom is an excellent leaving group, facilitating substitution reactions.[2]

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent enhances the electrophilicity of the sulfonyl chloride's sulfur center, increasing its reactivity toward nucleophiles.[1]

  • Hydroxyl Group (-OH): The phenolic hydroxyl group can act as a nucleophile and may participate in intramolecular hydrogen bonding, which can influence the accessibility and reactivity of the adjacent sulfonyl chloride group.[1]

Physicochemical Data
PropertyValueSource
IUPAC Name 2-hydroxy-5-nitrobenzenesulfonyl chloride[1]
CAS Number 1261760-59-1[1]
Molecular Formula C₆H₄ClNO₅S[1][3]
Molecular Weight 237.61 g/mol [1][3]
Appearance Solid crystalline substance[1]
Solubility Good solubility in polar aprotic solvents like DMSO, DMF, acetonitrile, and chlorinated solvents like dichloromethane.[1][1]
Monoisotopic Mass 236.94987 Da[3]

Synthesis and Purification

The synthesis of 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride is typically achieved through a multi-step process that leverages fundamental reactions in organic chemistry, such as nitration and chlorosulfonation.[1]

General Synthetic Workflow

The primary route involves the nitration of a phenol derivative followed by chlorosulfonation to introduce the required functional groups.[1] This process is a cornerstone of industrial organic chemistry.[1]

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow Start Phenolic Precursor Nitration Nitration (e.g., Conc. HNO₃) Start->Nitration Nitrophenol Intermediate: Nitrophenol Derivative Nitration->Nitrophenol Chlorosulfonation Sulfonyl Chlorination (e.g., Chlorosulfonic Acid) Nitrophenol->Chlorosulfonation Crude Crude Product: 2-Hydroxy-5-nitrobenzene- 1-sulfonyl chloride Chlorosulfonation->Crude Purify Purification (e.g., Crystallization) Crude->Purify Final Pure Product Purify->Final

Caption: General workflow for synthesis and purification.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride from a suitable nitrophenol precursor.

Materials:

  • 2-Hydroxy-5-nitrobenzenesulfonic acid (or related nitrophenol)

  • Chlorosulfonic acid or Thionyl chloride

  • Appropriate solvent (e.g., Dichloromethane)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen), dissolve the nitrophenol precursor in the chosen solvent.

  • Cooling: Cool the reaction vessel to 0-5 °C using an ice bath. This is critical to control the exothermic reaction.

  • Reagent Addition: Slowly add the chlorosulfonating agent (e.g., chlorosulfonic acid) dropwise to the cooled solution while maintaining the temperature.[1]

  • Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature until the reaction is complete, as monitored by a suitable technique like Thin-Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring it over ice water. The product will precipitate out of the aqueous solution.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove residual acid.

Purification Protocol: Crystallization

Crystallization is a highly effective method for purifying the final product.[1]

  • Solvent Selection: Choose a suitable solvent system, such as dichloromethane/hexanes or diethyl ether.[1]

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or freezer (-20°C) to maximize crystal formation.[1]

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Chemical Reactivity and Mechanistic Insights

The primary reactivity of 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride centers on its electrophilic sulfur atom.[1][2]

Nucleophilic Substitution

The sulfonyl chloride group readily reacts with various nucleophiles, such as amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively.[1][4] This reaction is a cornerstone of its utility in synthesis.

G Reagent 2-Hydroxy-5-nitrobenzene- 1-sulfonyl chloride (Electrophile) Product Substituted Product (Sulfonamide or Sulfonate Ester) Reagent->Product Nucleophilic Attack Nucleophile Nucleophile (e.g., R-NH₂ or R-OH) Nucleophile->Product Byproduct Byproduct (HCl) Product->Byproduct

Caption: Nucleophilic substitution at the sulfonyl chloride.

Hydrolysis

In the presence of water, the compound can hydrolyze to form the corresponding 2-hydroxy-5-nitrobenzenesulfonic acid and hydrochloric acid.[1][5] The rate of this reaction is highly dependent on the pH of the medium.[1]

Protocol: General Sulfonamide Synthesis

Objective: To synthesize a sulfonamide derivative via reaction with a primary or secondary amine.

  • Setup: Dissolve 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride in a suitable aprotic solvent like acetonitrile or THF.

  • Amine Addition: Add the desired amine to the solution. An excess of the amine or the addition of a non-nucleophilic base (e.g., triethylamine) is often used to neutralize the HCl byproduct.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Once complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with dilute acid, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude sulfonamide by column chromatography or recrystallization.

Applications in Research and Development

This reagent is a valuable tool across several scientific disciplines.

  • Organic Synthesis: It serves as a crucial building block for introducing the 2-hydroxy-5-nitrophenylsulfonyl moiety into molecules, which is useful in the synthesis of pharmaceuticals and agrochemicals.[1][4]

  • Drug Discovery: Sulfonamide derivatives are a well-established class of therapeutic agents. This compound provides a scaffold for creating novel sulfonamides for screening. Research has also shown it can act as an inhibitor of cytochrome P450 enzymes like CYP1A2 and CYP2C19, which are critical in human drug metabolism, suggesting its potential role in studying drug-drug interactions.[1]

  • Material Science: It can be used to modify polymers and other materials to impart specific chemical or physical properties.[1]

Structural Verification and Quality Control

Confirming the structure and purity of 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride is essential. This is typically achieved through a combination of spectroscopic techniques. While a complete, publicly available experimental spectrum for this exact molecule is scarce, data can be predicted based on structurally similar compounds.[6]

Spectroscopic Data (Predicted)
TechniqueExpected Chemical Shifts / Features
¹H NMR Aromatic protons would appear as distinct multiplets in the downfield region (approx. 7.0-8.5 ppm) due to the electronic effects of the substituents. The phenolic proton would likely be a broad singlet.
¹³C NMR Aromatic carbons would show six distinct signals. The carbon attached to the sulfonyl chloride group and the nitro group would be significantly downfield.
IR Spectroscopy Characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), asymmetric and symmetric SO₂ stretching (~1370 and ~1180 cm⁻¹), and N-O stretching from the nitro group (~1530 and ~1350 cm⁻¹).
Mass Spectrometry The molecular ion peak (M⁺) would be observed, along with characteristic fragmentation patterns corresponding to the loss of Cl, SO₂, and NO₂.
Protocol: Acquiring and Interpreting ¹H NMR Data
  • Sample Preparation: Dissolve a small amount (5-10 mg) of the compound in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquisition: Run a standard proton NMR experiment on a spectrometer.[7]

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction).

  • Interpretation:

    • Chemical Shift (δ): Analyze the position of the peaks to identify the types of protons (aromatic vs. hydroxyl).

    • Integration: Determine the relative number of protons for each signal.

    • Multiplicity (Splitting Pattern): Analyze the splitting patterns (singlet, doublet, etc.) to deduce the connectivity of adjacent protons.

    • Coupling Constants (J): Use coupling constants to confirm the positions of substituents on the aromatic ring.

Safety and Handling

2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride and related compounds are reactive and require careful handling.[8][9][10]

  • Hazards: The compound is expected to be corrosive and can cause severe skin burns and eye damage.[9][10] It reacts with water, potentially releasing toxic gas.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8][9]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[8][9] Avoid contact with skin and eyes.[10]

  • Storage: Store in a tightly closed container in a cool, dry place away from moisture and incompatible materials like strong oxidizing agents and bases.[10]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[8][9]

    • Eye Contact: Immediately rinse eyes cautiously with water for several minutes, removing contact lenses if possible.[8][9]

    • In all cases of exposure, seek immediate medical attention. [9]

Conclusion

2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is a pivotal reagent whose utility stems from the orchestrated reactivity of its constituent functional groups. A thorough understanding of its structure, synthetic pathways, and chemical behavior is essential for its effective application in research and development. By adhering to rigorous experimental protocols and safety measures, scientists can fully leverage this versatile molecule to advance the fields of chemistry, medicine, and materials science.

References

  • PubChemLite. 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride (C6H4ClNO5S). [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • Wiley InterScience. (2005, September 12). Spectral Assignments and Reference Data. [Link]

  • PubChem. 2-Hydroxy-3-methyl-5-nitrobenzene-1-sulfonyl chloride. [Link]

  • Canadian Journal of Chemistry. (2024, May 17). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. [Link]

  • ResearchGate. (2012, April). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. [Link]

  • Organic Syntheses. o-NITROPHENYLSULFUR CHLORIDE. [Link]

  • MOLBASE. 2-hydroxy-5-nitrobenzenesulfonic acid. [Link]

  • Google Patents. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride.
  • MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

  • PubMed. Observations on the reaction of 2-hydroxy-5-nitrobenzyl bromide with a peptide-bound tryptophanyl residue. [Link]

Sources

Exploratory

Synthesis and Characterization of 2-Hydroxy-5-nitrobenzene-1-sulfonyl Chloride: A Comprehensive Technical Guide

Executive Summary 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride (CAS: 1261760-59-1) is a highly reactive electrophilic intermediate widely utilized in organic synthesis, particularly in the development of sulfonamide-base...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride (CAS: 1261760-59-1) is a highly reactive electrophilic intermediate widely utilized in organic synthesis, particularly in the development of sulfonamide-based pharmaceuticals and agrochemicals[1]. Beyond its utility as a synthetic building block, the compound exhibits intrinsic biological activity, acting as an inhibitor of critical cytochrome P450 enzymes (CYP1A2 and CYP2C19) involved in human drug metabolism[1]. This whitepaper provides a rigorously validated, scalable methodology for the synthesis of this compound via the direct chlorosulfonation of 4-nitrophenol.

Mechanistic Pathway & Causality (The "Why")

The synthesis relies on an electrophilic aromatic substitution (EAS) mechanism[2]. The starting material, 4-nitrophenol, presents a classic case of synergistic directing effects:

  • Hydroxyl Group (-OH): Strongly electron-donating via resonance, activating the ring and directing incoming electrophiles to the ortho and para positions.

  • Nitro Group (-NO 2​ ): Strongly electron-withdrawing, deactivating the ring and directing meta.

Since the para position is blocked by the nitro group, both substituents cooperatively direct the incoming sulfonyl group to the ortho position relative to the hydroxyl group.

The reaction employs chlorosulfonic acid ( ClSO3​H ) in a dual capacity. The transformation follows a two-stage kinetic pathway[2]:

  • Sulfonation: The initial reaction between the arene and ClSO3​H yields 2-hydroxy-5-nitrobenzenesulfonic acid and hydrogen chloride gas.

  • Chlorination: A subsequent equivalent of ClSO3​H acts as a chlorinating agent, converting the sulfonic acid intermediate into the final sulfonyl chloride, with sulfuric acid as a byproduct.

Mechanism SM 4-Nitrophenol (Starting Material) ClSO3H_1 + ClSO3H (Sulfonation Step) SM->ClSO3H_1 Intermediate 2-Hydroxy-5-nitrobenzene- sulfonic acid ClSO3H_1->Intermediate ClSO3H_2 + ClSO3H (Chlorination Step) Intermediate->ClSO3H_2 Product 2-Hydroxy-5-nitrobenzene- 1-sulfonyl chloride ClSO3H_2->Product Byproducts Byproducts: H2SO4 + HCl ClSO3H_2->Byproducts

Reaction mechanism for the dual-stage chlorosulfonation of 4-nitrophenol.

Experimental Protocol (The "How")

Due to the deactivating nature of the nitro group, standard room-temperature chlorosulfonation is insufficient. The protocol requires thermal activation and a stoichiometric excess of chlorosulfonic acid to drive the equilibrium toward the sulfonyl chloride[3].

Reagents and Equipment
  • 4-Nitrophenol: 1.0 equivalent (e.g., 13.9 g, 0.1 mol)

  • Chlorosulfonic Acid ( ClSO3​H ): 5.0 equivalents (e.g., 33.2 mL, 0.5 mol)

  • Equipment: 250 mL flame-dried round-bottom flask, dropping funnel, reflux condenser with an HCl gas trap, and an argon line.

Step-by-Step Methodology
  • Preparation & Setup: Purge the flame-dried apparatus with argon. Add the chlorosulfonic acid to the flask and cool to 0–5 °C using an ice-water bath.

  • Addition: Introduce 4-nitrophenol in small portions over 30 minutes. Causality: The initial sulfonation is highly exothermic and releases HCl gas[3]. Slow addition controls the thermal spike and prevents the degradation of the aromatic ring.

  • Thermal Activation: Remove the ice bath and gradually heat the reaction mixture to 90–95 °C for 3 to 4 hours. Causality: The nitro group severely depletes the electron density of the aromatic ring. Thermal energy is required to overcome the activation energy barrier for the second step (chlorination of the sulfonic acid).

  • In-Process Control (IPC): To ensure the reaction is a self-validating system, withdraw a 50 µL aliquot, quench it in 1 mL of ice water, extract with 1 mL of ethyl acetate, and analyze via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the baseline spot (sulfonic acid) is fully converted to the higher- Rf​ sulfonyl chloride.

  • Quenching (Critical Safety Step): Cool the mixture to room temperature. Transfer the mixture to a dropping funnel and add it dropwise to 500 g of vigorously stirred crushed ice. Causality: Unreacted ClSO3​H reacts violently with water. The massive thermal sink provided by the ice prevents the exothermic hydrolysis of the newly formed sulfonyl chloride back into sulfonic acid[1].

  • Isolation & Purification: The product precipitates as a pale yellow/white solid. Isolate via vacuum filtration and wash with ice-cold water to remove residual acids. Recrystallize the crude solid from a dichloromethane/hexanes system at -20 °C to achieve >98% purity[1].

Workflow Step1 1. Preparation Dry glassware, Ar atm Step2 2. Addition (0-5 °C) Slow addition of 4-NP Step1->Step2 Step3 3. Thermal Activation Heat to 90-95 °C (3h) Step2->Step3 Step4 4. IPC Validation TLC/LC-MS confirmation Step3->Step4 Step5 5. Ice Quench Dropwise onto crushed ice Step4->Step5 Step6 6. Isolation Filter & wash (cold H2O) Step5->Step6 Step7 7. Purification Crystallize (DCM/Hexanes) Step6->Step7

Step-by-step experimental workflow highlighting critical safety and validation checkpoints.

Quantitative Data & Yield Optimization

The following table summarizes the optimization of reaction parameters to maximize the yield of the sulfonyl chloride while minimizing the formation of the sulfonic acid dead-end intermediate.

Entry ClSO3​H EquivalentsTemperature (°C)Time (h)Conversion to Sulfonyl Chloride (%)Isolated Yield (%)
12.02512< 20% (Mainly Sulfonic Acid)N/A
25.060675%62%
3 5.0 95 3 > 98% 88%
410.0953> 98%85% (Excess reagent loss)

Table 1: Optimization of chlorosulfonation conditions for 4-nitrophenol.

Analytical Characterization

To validate the structural integrity of the synthesized 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride, the following analytical signatures should be confirmed:

  • Appearance: Pale yellow crystalline solid[1].

  • Melting Point: Exothermic decomposition typically initiates above 180 °C; precise melting occurs prior to degradation[1].

  • IR Spectroscopy (ATR): Strong asymmetric and symmetric -SO2​ stretching vibrations at approximately 1375 cm⁻¹ and 1175 cm⁻¹, respectively.

  • 1 H NMR (CDCl 3​ , 400 MHz): The aromatic ring protons will display an AMX spin system characteristic of a 1,2,4-trisubstituted benzene. Expect a highly deshielded doublet (meta-coupling) adjacent to the nitro and sulfonyl groups, a doublet of doublets (ortho/meta coupling), and a doublet (ortho coupling) adjacent to the hydroxyl group.

References

  • Buy 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride | 1261760-59-1 - Smolecule, Smolecule.com,
  • Synthesis of a H-Sulfo-POSS catalyst and application in the acetalization of glycerol with 2-butanone to yield a biofuel additive, RSC Publishing,
  • 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride Synthesis Methods, Smolecule.com,

Sources

Foundational

Technical Guide: Physical-Chemical Properties and Synthetic Applications of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In the landscape of synthetic organic chemistry and drug development, 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of synthetic organic chemistry and drug development, 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride (CAS: 1261760-59-1) emerges as a highly versatile, multi-functional intermediate. Characterized by a unique triad of functional groups—a reactive sulfonyl chloride, an electron-withdrawing nitro group, and a hydroxyl group—this compound serves as a critical building block for complex sulfonamides and biologically active molecules.

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. We will explore the causality behind its physical properties, detail a self-validating synthetic protocol, and examine its mechanistic behavior in both chemical reactions and biological systems (specifically CYP450 inhibition).

Physical and Chemical Properties

The physical properties of 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride are directly dictated by its molecular architecture. The presence of the hydroxyl group introduces the potential for intermolecular hydrogen bonding, which significantly influences its thermal behavior and crystallization profile compared to standard nitrobenzenesulfonyl chlorides.

Quantitative Data & Mechanistic Implications
PropertyValueMechanistic Implication
CAS Number 1261760-59-1Unique identifier for procurement and safety tracking.
Molecular Formula C₆H₄ClNO₅SDictates the mass-to-charge ratio for mass spectrometry [1].
Molecular Weight 237.61 g/mol Used for precise stoichiometric calculations in coupling reactions.
Appearance Solid crystallineFacilitates purification via low-temperature crystallization.
Solubility (Optimal) DMSO, DMF, MeCN, THFPolar aprotic solvents solvate the sulfonyl group without solvolysis [1].
Solubility (Moderate) Dichloromethane (DCM)Ideal for biphasic extractions and crystallization solvent systems.

Causality of Solvation: The compound exhibits excellent solubility in polar aprotic solvents like Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF). This is because these solvents can effectively solvate the highly polar sulfonyl chloride moiety while simultaneously acting as hydrogen-bond acceptors for the hydroxyl substituent, all without initiating nucleophilic attack (which would occur in protic solvents like methanol or water) [1].

Synthetic Methodology and Purification

The synthesis of 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride requires precise thermal and environmental control. The primary route involves the chlorosulfonation of a 4-nitrophenol precursor.

Step-by-Step Protocol: Chlorosulfonation of 4-Nitrophenol
  • Objective: Synthesize the target sulfonyl chloride while minimizing thermal degradation and over-sulfonation.

  • Self-Validating System: This protocol incorporates a hydrophobic extraction step. If the product remains in the aqueous phase, it indicates that the temperature exceeded 40°C, leading to irreversible hydrolysis back to the sulfonic acid.

Step 1: Reagent Preparation Charge a dry, argon-flushed round-bottom flask with 4-nitrophenol. Causality: Argon displaces atmospheric moisture, preventing the premature hydrolysis of the highly reactive sulfonyl chloride product once formed.

Step 2: Sulfonation Cool the flask to 0°C using an ice bath. Add chlorosulfonic acid (ClSO₃H) dropwise. Causality: ClSO₃H acts as both the sulfonating and chlorinating agent. The 0°C temperature controls the highly exothermic nature of the initial electrophilic aromatic substitution, directing the substitution ortho to the hydroxyl group.

Step 3: Thermal Maturation Gradually warm the reaction mixture to 40°C and stir for 2 hours. Causality: Elevated temperatures (strictly kept ≤40°C) drive the conversion of the intermediate sulfonic acid to the sulfonyl chloride. Exceeding 40°C risks thermal decomposition and the generation of unwanted side products [1].

Step 4: Quenching Carefully pour the mixture over crushed ice. Causality: Rapid cooling quenches the unreacted ClSO₃H while precipitating the hydrophobic sulfonyl chloride, minimizing the time the product is exposed to water.

Step 5: Extraction & Crystallization Extract the aqueous layer with Dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄. Concentrate under reduced pressure, add hexanes, and cool to -20°C to induce crystallization. Causality: The DCM/hexanes solvent system at -20°C exploits the differential solubility of the product versus polar impurities. The target compound crystallizes out, leaving unreacted phenols and sulfonic acids in the mother liquor [1].

SynthesisWorkflow A 4-Nitrophenol (Precursor) C Reaction Mixture (0°C to 40°C) A->C Addition B Chlorosulfonic Acid (ClSO3H) B->C Sulfonation D Quench & Extract (Ice / DCM) C->D Quench E Crystallization (-20°C, DCM/Hexanes) D->E Purify F 2-Hydroxy-5-nitrobenzene- 1-sulfonyl chloride E->F Yield

Workflow for the synthesis and purification of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride.

Mechanistic Reactivity Pathways

The uniqueness of 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride lies in the synergistic effect of its functional groups. The electron-withdrawing nitro group, positioned para to the sulfonyl chloride, severely depletes electron density at the sulfur atom. This makes the sulfonyl group exceptionally electrophilic.

Nucleophilic Substitution vs. Hydrolysis

When utilized in organic synthesis, the primary goal is usually nucleophilic substitution with amines to form stable sulfonamides (crucial intermediates in pharmaceuticals). However, if the reaction environment is not strictly anhydrous, water acts as a competing nucleophile, leading to rapid hydrolysis [1].

ReactivityPathways cluster_0 Nucleophilic Substitution cluster_1 Hydrolysis (Degradation) Core 2-Hydroxy-5-nitrobenzene- 1-sulfonyl chloride Amine Amines (R-NH2) Core->Amine Electrophilic Attack Water Water (H2O) Core->Water Moisture Exposure Sulfonamide Sulfonamides (Stable Intermediates) Amine->Sulfonamide Coupling SulfonicAcid Sulfonic Acid + HCl Water->SulfonicAcid Cleavage

Divergent reactivity pathways: Nucleophilic substitution versus hydrolytic degradation.

Biological Activity & Pharmacological Implications

Beyond its utility as a synthetic intermediate, 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride exhibits direct biological activity. Recent pharmacological research indicates that this compound acts as an inhibitor of specific Cytochrome P450 (CYP450) enzymes, which are the primary proteins responsible for phase I drug metabolism in the human liver [1].

Mechanistic Causality of Inhibition: The compound specifically targets CYP1A2 and CYP2C19 . The spatial arrangement of the hydroxyl group (capable of hydrogen bonding with active site residues) and the nitro-aromatic ring (capable of π-π stacking with heme porphyrin or aromatic amino acids) allows the molecule to lodge securely within the CYP450 active site. This competitive inhibition prevents the binding of standard substrates, thereby reducing the metabolic clearance of co-administered drugs and increasing the risk of drug-drug interactions (DDIs).

CYP450Inhibition Compound 2-Hydroxy-5-nitrobenzene- 1-sulfonyl chloride CYP1A2 CYP1A2 Compound->CYP1A2 Inhibits CYP2C19 CYP2C19 Compound->CYP2C19 Inhibits Metabolism Altered Drug Metabolism CYP1A2->Metabolism Reduces Clearance CYP2C19->Metabolism Reduces Clearance

Mechanism of CYP450 enzyme inhibition and its downstream impact on drug metabolism.

References

  • PubChemLite. 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride (C6H4ClNO5S) Structural Information. Luxembourg Centre for Systems Biomedicine. Retrieved from [Link]

Exploratory

Comprehensive Solvation and Reactivity Profiling of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride (CAS: 1261760-59-1) As a Senior Application Scientist, I frequently observe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride (CAS: 1261760-59-1)

As a Senior Application Scientist, I frequently observe a critical point of failure in preclinical workflows involving highly reactive electrophiles. When handling 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride—a potent intermediate in organic synthesis and a documented inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2C19)[1]—researchers often prioritize solubility over chemical stability. This oversight leads to compromised assay integrity, irreproducible yields, and false negatives in biological screening.

This whitepaper dissects the physicochemical causality behind the compound's solvation behavior and provides a self-validating, step-by-step protocol for maintaining its structural integrity in both synthetic and biological applications.

Physicochemical Properties & Solvation Thermodynamics

The reactivity and solubility profile of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is governed by three distinct structural features:

  • The Sulfonyl Chloride Group: A highly electrophilic center susceptible to nucleophilic attack.

  • The Nitro Group (5-position): A strong electron-withdrawing group (EWG) that drastically increases the electrophilicity of the sulfonyl sulfur via inductive and resonance effects.

  • The Hydroxyl Group (2-position): Provides hydrogen-bonding capabilities, influencing its solvation shell and local thermodynamics[1].

To ensure experimental reproducibility, quantitative data regarding its fundamental properties and solubility across different solvent classes are summarized below.

Table 1: Fundamental Quantitative Data
PropertyValue
CAS Number 1261760-59-1
Molecular Formula C₆H₄ClNO₅S
Molecular Weight 237.61 g/mol
Target Enzymes CYP1A2, CYP2C19
Typical Purity ≥ 95%
Table 2: Solvation Thermodynamics and Chemical Stability Matrix
Solvent ClassRepresentative SolventsSolubility CapacityChemical StabilityMechanistic Interaction
Non-Nucleophilic Aprotic (Chlorinated) Dichloromethane (DCM), ChloroformHighExcellentInert solvation; no nucleophilic lone pairs available for attack[1].
Non-Nucleophilic Aprotic (Polar) Acetonitrile (MeCN), Tetrahydrofuran (THF)HighExcellentDipole-dipole interactions stabilize the polar sulfonyl group without reacting[1].
Nucleophilic Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Very HighPoor Oxygen/Nitrogen lone pairs attack the electrophilic sulfur, causing rapid degradation[2].
Protic / Aqueous Water, Methanol, EthanolLow to ModerateVery Poor Rapid solvolysis/hydrolysis via general base catalysis, yielding inactive sulfonic acid[1].

Mechanistic Pitfalls: The DMSO Trap & Hydrolytic Instability

The DMSO Trap

A ubiquitous error in drug discovery workflows is the default use of Dimethyl Sulfoxide (DMSO) for preparing stock solutions. While 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride exhibits excellent solubility in DMSO[1], the solvent is not chemically inert. The oxygen atom of DMSO acts as a nucleophile, attacking the highly activated sulfonyl chloride to form a reactive sulfonium intermediate. This leads to the rapid degradation of the electrophile before it ever reaches the assay buffer. This phenomenon is well-documented in the literature for similar compounds, such as dansyl chloride, which[2].

Hydrolytic Instability in Protic Media

In aqueous buffers or alcoholic solvents, the compound undergoes rapid hydrolysis. The mechanism involves water acting simultaneously as a general base and a nucleophile. The electron-withdrawing nitro group accelerates this nucleophilic attack, rapidly converting the active sulfonyl chloride into 2-hydroxy-5-nitrobenzenesulfonic acid and hydrochloric acid[1][3].

Solvolysis A 2-Hydroxy-5-nitrobenzene- 1-sulfonyl chloride B Aqueous / Protic Media (H2O, MeOH) A->B Dissolution C Nucleophilic Aprotic (DMSO) A->C Dissolution D Non-Nucleophilic Aprotic (MeCN, DCM) A->D Dissolution E Rapid Hydrolysis (Sulfonic Acid + HCl) B->E Base Catalysis / Solvolysis F Degradation (Sulfonium Intermediate) C->F O-Nucleophilic Attack G Stable Solvation (Intact Electrophile) D->G Inert Solvation Shell

Figure 1: Solvation pathways and degradation mechanisms of the sulfonyl chloride across solvent classes.

Self-Validating Protocol for Biological Assays (CYP450 Inhibition)

Because 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is utilized to study the inhibition of CYP1A2 and CYP2C19[1], it must eventually be introduced into an aqueous biological environment. To prevent premature hydrolysis and ensure the enzyme is exposed to the intact pharmacophore, you must utilize a self-validating anhydrous workflow .

Step-by-Step Methodology

Step 1: Solvent Preparation & Drying

  • Action: Select HPLC-grade Acetonitrile (MeCN). Dry the solvent over activated 3Å molecular sieves for at least 24 hours.

  • Causality: MeCN provides the necessary polar solvation for the compound without the nucleophilic liability of DMSO. Molecular sieves remove trace water that would otherwise initiate slow hydrolysis during storage.

Step 2: Moisture Validation (System Check)

  • Action: Perform a Karl Fischer (KF) titration on the dried MeCN.

  • Validation: Proceed only if the water content is strictly < 50 ppm . If > 50 ppm, replace the molecular sieves and re-dry.

Step 3: Inert Dissolution

  • Action: Under a nitrogen or argon atmosphere, dissolve 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride in the validated MeCN to create a 10 mM stock solution.

  • Causality: Atmospheric moisture is sufficient to degrade the compound over time. Inert gas blanketing prevents ambient humidity from entering the vial.

Step 4: Quality Control (Structural Integrity)

  • Action: Run an aliquot of the stock solution via LC-MS (using a non-aqueous mobile phase if possible, or a rapid gradient) or ¹H-NMR (in CD₃CN).

  • Validation: Confirm the presence of the intact molecular ion and the absence of the sulfonic acid degradation product.

Step 5: Assay Execution (Just-in-Time Dilution)

  • Action: Perform serial dilutions in anhydrous MeCN. Spike the compound into the aqueous CYP450 assay buffer immediately (< 5 seconds) before initiating the enzymatic reaction with NADPH. Ensure the final MeCN concentration is ≤ 1% v/v.

  • Causality: "Just-in-time" dilution minimizes the residence time of the sulfonyl chloride in water, allowing it to covalently bind or interact with the CYP enzyme's active site before bulk solvent hydrolysis can occur.

Protocol S1 1. Solvent Drying MeCN over 3Å Sieves S2 S2 S1->S2 S3 3. Inert Dissolution Add Compound under N2 S2->S3 S4 4. Integrity Check LC-MS / NMR Analysis S3->S4 S5 5. Assay Execution Just-in-Time Aqueous Spike S4->S5

Figure 2: Self-validating workflow for the preparation and use of anhydrous stock solutions.

References

  • Boyle, R. E. (1966). "The Reaction of Dimethyl Sulfoxide and 5-Dimethylaminonaphthalene-1-sulfonyl Chloride". The Journal of Organic Chemistry, 31(11), 3880–3882. Retrieved from:[Link]

  • King, J. F., & Khemani, K. C. (1989). "The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone)". Canadian Journal of Chemistry, 67(12), 2162-2172. Retrieved from:[Link]

  • Hall, H. K. (1956). "Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides". Journal of the American Chemical Society, 78(7), 1450–1454. Retrieved from:[Link]

Sources

Foundational

An In-depth Technical Guide on the Stability of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride

Introduction 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and other specialty chemicals. Its utility is derived from the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and other specialty chemicals. Its utility is derived from the reactive sulfonyl chloride moiety, which allows for the facile introduction of the 2-hydroxy-5-nitrophenylsulfonyl group onto nucleophilic substrates. However, the very features that make this compound a valuable synthetic building block also contribute to its inherent instability under various conditions. A thorough understanding of its stability profile is therefore paramount for researchers, scientists, and drug development professionals to ensure the integrity of starting materials, the reproducibility of synthetic procedures, and the safety of laboratory operations.

This technical guide provides a comprehensive overview of the stability of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride under various conditions. We will delve into the primary degradation pathways, the influence of environmental factors, and provide detailed protocols for assessing its stability. This guide is intended to be a practical resource, blending fundamental chemical principles with actionable experimental methodologies.

Core Principles of Sulfonyl Chloride Stability

The stability of any sulfonyl chloride is a delicate balance of electronic and steric factors. The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This electrophilicity is the basis for its reactivity with nucleophiles, but it also renders the molecule susceptible to degradation, primarily through hydrolysis.

The stability of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is further modulated by the substituents on the benzene ring. The para-nitro group, being a potent electron-withdrawing group, is expected to significantly increase the electrophilicity of the sulfonyl sulfur, thereby accelerating the rate of nucleophilic attack, including hydrolysis. Conversely, the ortho-hydroxyl group can potentially participate in intramolecular hydrogen bonding, which may influence the conformation of the sulfonyl chloride group and its accessibility to attacking nucleophiles.

Factors Influencing the Stability of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride

The degradation of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride can be triggered by several environmental factors. A comprehensive stability assessment should, therefore, consider the impact of hydrolysis, temperature, and light.

Hydrolytic Stability

Hydrolysis is the most common degradation pathway for sulfonyl chlorides. In the presence of water, 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride will hydrolyze to form 2-hydroxy-5-nitrobenzenesulfonic acid and hydrochloric acid.[1] This reaction can be problematic in synthetic procedures, leading to reduced yields and the formation of impurities.

The rate of hydrolysis is highly dependent on the pH of the medium. Under neutral and alkaline conditions, the hydrolysis of aromatic sulfonyl chlorides is generally faster.[1] For instance, the alkaline hydrolysis rates of substituted benzenesulfonyl chlorides have been shown to follow the Hammett equation, with electron-withdrawing substituents like the nitro group significantly accelerating the reaction.

Predicted Hydrolytic Stability Profile:

Based on the known effects of substituents on the hydrolysis rates of benzenesulfonyl chlorides, we can predict the relative stability of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride under different pH conditions.

pH ConditionPredicted StabilityRationale
Acidic (pH 1-3) Relatively StableWhile hydrolysis still occurs, the rate is generally slower than at neutral or alkaline pH.
Neutral (pH 6-8) Moderately UnstableThe rate of hydrolysis is expected to be significant.
Alkaline (pH 9-12) Highly UnstableThe presence of hydroxide ions, a strong nucleophile, will markedly accelerate the hydrolysis rate, further enhanced by the electron-withdrawing nitro group.[1]
Thermal Stability

Elevated temperatures can induce the thermal decomposition of sulfonyl chlorides, often proceeding through radical or ionic pathways.[2] The decomposition of aryl sulfonyl chlorides can lead to the evolution of hazardous gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl).[2] For many aryl sulfonyl chlorides, the onset of thermal decomposition is observed near their boiling points.

Photostability

Nitroaromatic compounds are known to be susceptible to photodegradation.[3][4] Exposure to light, particularly in the UV region, can lead to the formation of various degradation products. While specific photostability data for 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is not available in the literature, it is prudent to assume that the compound may be light-sensitive. Therefore, it should be protected from light during storage and handling to prevent the formation of photolytic degradants.

Experimental Protocols for Stability Assessment

A forced degradation study is a systematic way to evaluate the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than those it would encounter during normal handling and storage.[3][5][6] The following protocols provide a framework for assessing the stability of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride.

General Considerations
  • Solvent Selection: Due to the high reactivity of sulfonyl chlorides, aprotic solvents such as acetonitrile or tetrahydrofuran should be used for preparing stock solutions.

  • Control Samples: For each stress condition, a control sample (protected from the stress condition) should be analyzed concurrently.

  • Extent of Degradation: The goal is to achieve partial degradation (e.g., 5-20%) to allow for the detection and identification of degradation products without complete loss of the parent compound.

Protocol 1: Hydrolytic Stability Assessment
  • Preparation of Stock Solution: Prepare a stock solution of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 N HCl to a final concentration of approximately 100 µg/mL.

    • Neutral: Dilute the stock solution with purified water to a final concentration of approximately 100 µg/mL.

    • Alkaline: Dilute the stock solution with 0.1 N NaOH to a final concentration of approximately 100 µg/mL.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40 °C) and monitor the degradation over time by taking samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Immediately analyze the samples by a stability-indicating HPLC method (see Section 5). For the alkaline sample, it may be necessary to neutralize it with an equivalent amount of acid before analysis to prevent further degradation on the HPLC column.

Protocol 2: Thermal Stability Assessment
  • Solid State: Place a known amount of solid 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride in a vial and expose it to a controlled elevated temperature (e.g., 60 °C) in an oven. At specified time intervals, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

  • Solution State: Prepare a solution of the compound in a suitable aprotic solvent (e.g., acetonitrile) and heat it at a controlled temperature (e.g., 60 °C). Analyze samples at various time points.

Protocol 3: Photostability Assessment
  • Sample Preparation: Prepare a solution of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride in a suitable solvent (e.g., acetonitrile) in a quartz cuvette or a photostable container.

  • Light Exposure: Expose the sample to a controlled light source that provides both UV and visible output, as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze both the exposed and control samples at appropriate time intervals using a stability-indicating HPLC method.

Analytical Methodologies for Stability Monitoring

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product. A stability-indicating method accurately measures the active ingredient content without interference from degradation products, process impurities, excipients, or other potential impurities.[7][8]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is the most common technique for the analysis of aromatic sulfonyl chlorides and their degradation products.[9][10][11]

Recommended HPLC Method Parameters:

ParameterRecommended ConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation of aromatic compounds.
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileA gradient elution is recommended to separate the parent compound from its more polar degradation products. Formic acid helps to improve peak shape.
Gradient Start with a low percentage of B and gradually increase to elute all components.A typical gradient might be 5% to 95% B over 15-20 minutes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at a wavelength of maximum absorbanceThe nitroaromatic chromophore should provide strong UV absorbance. A photodiode array (PDA) detector is useful for assessing peak purity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification of unknown degradation products.[12][13] By coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, it is possible to obtain the molecular weight and fragmentation patterns of the degradants, which are crucial for structure elucidation.

Data Interpretation and Presentation

The data from the forced degradation studies should be presented in a clear and concise manner. A summary table of the degradation under different stress conditions is highly recommended.

Summary of Forced Degradation Results for 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride:

Stress ConditionTime% Degradation of Parent CompoundMajor Degradation Product(s)
0.1 N HCl (40 °C)24 hTo be determined experimentally2-hydroxy-5-nitrobenzenesulfonic acid
Water (40 °C)24 hTo be determined experimentally2-hydroxy-5-nitrobenzenesulfonic acid
0.1 N NaOH (40 °C)8 hTo be determined experimentally2-hydroxy-5-nitrobenzenesulfonic acid
Thermal (60 °C, solid)48 hTo be determined experimentallyTo be determined
Photolytic (ICH Q1B)1.2 million lux hoursTo be determined experimentallyTo be determined

Visualization of Degradation and Experimental Workflow

Primary Degradation Pathway: Hydrolysis

2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride 2-hydroxy-5-nitrobenzenesulfonic acid 2-hydroxy-5-nitrobenzenesulfonic acid 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride->2-hydroxy-5-nitrobenzenesulfonic acid + H2O HCl HCl 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride->HCl + H2O

Caption: Hydrolysis of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride.

Experimental Workflow for Stability Assessment

cluster_stress Forced Degradation Hydrolytic (Acid, Neutral, Base) Hydrolytic (Acid, Neutral, Base) Time-point Sampling Time-point Sampling Hydrolytic (Acid, Neutral, Base)->Time-point Sampling Thermal (Solid, Solution) Thermal (Solid, Solution) Thermal (Solid, Solution)->Time-point Sampling Photolytic (UV/Vis) Photolytic (UV/Vis) Photolytic (UV/Vis)->Time-point Sampling Prepare Stock Solution Prepare Stock Solution Prepare Stock Solution->Hydrolytic (Acid, Neutral, Base) Prepare Stock Solution->Thermal (Solid, Solution) Prepare Stock Solution->Photolytic (UV/Vis) HPLC/LC-MS Analysis HPLC/LC-MS Analysis Time-point Sampling->HPLC/LC-MS Analysis Data Analysis & Interpretation Data Analysis & Interpretation HPLC/LC-MS Analysis->Data Analysis & Interpretation Stability Profile Stability Profile Data Analysis & Interpretation->Stability Profile

Caption: General workflow for stability assessment.

Safe Handling and Storage

Given its reactivity and potential for decomposition, 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride should be handled with care.

  • Handling:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid contact with skin and eyes.

    • Use only anhydrous solvents and dry glassware to minimize hydrolysis.[2]

    • Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) when possible.[2]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and dark place.

    • Keep away from moisture and incompatible materials such as strong bases and oxidizing agents.

Conclusion

2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is a valuable but inherently reactive synthetic intermediate. Its stability is primarily challenged by hydrolysis, which is expected to be significant, especially under neutral and alkaline conditions, due to the presence of the electron-withdrawing nitro group. Thermal and photolytic degradation are also potential concerns that warrant careful consideration.

By employing the systematic approach to stability testing outlined in this guide, researchers can gain a comprehensive understanding of the degradation profile of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride. This knowledge is crucial for the development of robust synthetic protocols, the assurance of analytical data quality, and the implementation of safe handling and storage practices.

References

  • Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450. [Link]

  • Sokołowski, J., & Szafran, M. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. International Journal of Molecular Sciences, 21(6), 2136. [Link]

  • Koo, I. S., Bentley, T. W., Kang, D. H., & Lee, I. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. Molecules, 13(12), 3071-3083. [Link]

  • Wang, Z., & Weng, N. (1998). Subambient Temperature Reversed-Phase High-Performance Liquid Chromatography and Hydrolysis Kinetics of a Para-Substituted Benzenesulfonyl Chloride. Journal of Liquid Chromatography & Related Technologies, 21(9), 1359-1373. [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. [Link]

  • Matsuda, M., Iino, M., & Thoi, H. H. (1981). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry, 46(18), 3789-3791. [Link]

  • Vasyl, A., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ETH Library. [Link]

  • Rogne, O. (1970). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic, 727-730. [Link]

  • Vasyl, A., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a requisite for the modern drug development process. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(3), 40-47.
  • S. M. A. Hoque, et al. (2014). The photocatalytic degradation of amino and nitro substituted stilbenesulfonic acids by TiO2/UV and Fe2+/H2O2/UV under aqueous conditions. Dyes and Pigments, 77(3), 590-597. [Link]

  • Dolan, J. W. (2003). Stability-Indicating HPLC Method Development. LCGC North America, 21(11), 1050-1056. [Link]

  • Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. [Link]

  • van Aller, R. T., Scott, R. B., Jr., & Brockelbank, E. L. (1966). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride. The Journal of Organic Chemistry, 31(7), 2357–2365. [Link]

  • Hostaš, J., et al. (2014). Breaking Down Polychlorinated Biphenyls and Aryl Chlorides: A Computational Study of Thermal-, Pressure-, and Shear-Induced Decomposition. The Journal of Physical Chemistry C, 118(30), 16697-16708. [Link]

  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR (English Translation), 24(4), 727-732. [Link]

  • Sonanis, M. V., & Rajput, A. P. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences and Research, 5(8), 3149-3159. [Link]

  • ResearchGate. (n.d.). Investigated nitro-substituted benzenesulfonyl chlorides (1a–1d). [Link]

  • Li, Y., et al. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 624-635. [Link]

  • King, J. F., & Hillhouse, J. H. (1983). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 61(7), 1583-1593. [Link]

  • TSpace. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. [Link]

  • Pérez-Estrada, L. A., et al. (2015). Photocatalytic Degradation of Nitrobenzene Using Nanocrystalline TiO2 Photocatalyst Doped with Zn Ions. Journal of the Mexican Chemical Society, 59(2), 116-123. [Link]

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  • Green, D. V., et al. (1995). A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. Archives of Biochemistry and Biophysics, 323(1), 108-114. [Link]

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Sources

Exploratory

The Electrophilic Architecture of 2-Hydroxy-5-nitrobenzene-1-sulfonyl Chloride

An In-Depth Technical Guide to Reactivity, Synthesis, and Application Abstract 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride (CAS: 1261760-59-1) is a highly reactive intermediate central to modern synthetic organic chemis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Reactivity, Synthesis, and Application

Abstract 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride (CAS: 1261760-59-1) is a highly reactive intermediate central to modern synthetic organic chemistry and drug development. Characterized by a potent "push-pull" electronic topology, this molecule serves as a premier electrophile for nucleophilic sulfonylation. This whitepaper deconstructs the causality behind its chemical behavior, provides a self-validating experimental protocol for sulfonamide synthesis, and explores its emerging pharmacological footprint.

Electronic Topology and Mechanistic Causality

The pronounced electrophilic nature of 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride is not merely a function of the sulfonyl chloride group; it is the emergent property of a highly synergistic aromatic system[1].

  • The Sulfonyl Chloride Core (-SO₂Cl): The sulfur atom exists in a highly oxidized (+6) state, bonded to electronegative oxygen and chlorine atoms. This creates a hard, electron-deficient center highly susceptible to nucleophilic attack by amines and alcohols[1].

  • The 5-Nitro Group (-NO₂): Positioned meta to the sulfonyl group, the strongly electron-withdrawing nitro group exerts a powerful inductive pull across the aromatic π-system. This systemic electron depletion further amplifies the partial positive charge (δ+) on the sulfonyl sulfur, drastically lowering the activation energy required for nucleophilic substitution[2].

  • The 2-Hydroxyl Group (-OH): The hydroxyl group introduces critical mechanistic complexity. Because it is positioned para to the nitro group, its oxygen atom donates electron density into the ring via resonance, which is immediately withdrawn by the nitro group. This dynamic significantly lowers the pKa of the hydroxyl proton, rendering it highly acidic. In synthetic applications, this necessitates precise base control to prevent the formation of a competitive, electron-donating phenoxide intermediate.

ElectronicEffects Nitro 5-Nitro Group (-NO2) Inductive Pull Ring Benzene Ring Electron Depleted Core Nitro->Ring Electron Withdrawal Hydroxyl 2-Hydroxyl Group (-OH) Acidic Proton (pKa shifted) Nitro->Hydroxyl Para-Position Pull (Increases Acidity) Sulfonyl 1-Sulfonyl Chloride (-SO2Cl) Primary Electrophile Ring->Sulfonyl Enhances Electrophilicity Hydroxyl->Ring Resonance Donation

Fig 1. Electronic push-pull dynamics enhancing the electrophilicity of the sulfonyl chloride core.

Physicochemical Parameters

Understanding the physical constraints of this compound is critical for experimental design. The compound exhibits excellent solubility in polar aprotic solvents, which is essential for maintaining its integrity against hydrolysis[1].

ParameterSpecification
CAS Number 1261760-59-1
IUPAC Name 2-hydroxy-5-nitrobenzenesulfonyl chloride
Molecular Formula C₆H₄ClNO₅S
Molecular Weight 237.61 g/mol
Physical State Solid crystalline substance
Optimal Solvents DMSO, DMF, Acetonitrile, THF, Dichloromethane (DCM)
Hydrolytic Stability Highly sensitive to moisture; hydrolyzes to sulfonic acid
Self-Validating Experimental Protocol: Nucleophilic Sulfonylation

The synthesis of sulfonamides from 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride requires strict control over reaction conditions. The following protocol is designed as a self-validating system, where each step includes a mechanistic rationale and a quality checkpoint to ensure high-fidelity synthesis.

Phase 1: Solvation and Preparation

  • Action: Dissolve 1.0 equivalent of 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Causality: The highly electrophilic sulfonyl chloride will rapidly react with ambient moisture to form 2-hydroxy-5-nitrobenzenesulfonic acid and hydrochloric acid[1]. Anhydrous aprotic solvents completely suppress this hydrolytic degradation pathway.

Phase 2: Nucleophile and Scavenger Addition

  • Action: Cool the reaction vessel to 0°C. Add 1.1 equivalents of the target primary or secondary amine dropwise, followed by 1.2 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA).

  • Causality: The sulfonylation reaction is highly exothermic. Initiating at 0°C controls the reaction kinetics, preventing thermal degradation. DIPEA acts as an acid scavenger to neutralize the HCl byproduct. Crucially, strict stoichiometric control of the base prevents excessive deprotonation of the highly acidic 2-hydroxyl group, avoiding phenoxide-driven side reactions.

Phase 3: In-Process Validation

  • Action: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor via LC-MS.

  • Validation Checkpoint: The reaction is complete when LC-MS confirms the disappearance of the starting material mass (m/z 237) and the emergence of the target sulfonamide mass. This provides real-time empirical validation of the electrophilic conversion.

Phase 4: Acidic Quench and Isolation

  • Action: Quench the reaction with 1M aqueous HCl. Extract the product into the organic layer (DCM or Ethyl Acetate), wash with brine, and dry over anhydrous Na₂SO₄.

  • Causality & Validation: The acidic quench is the most critical self-validating step. It neutralizes any unreacted base and reprotonates any transient phenoxide back to the neutral hydroxyl group. This ensures the target molecule remains uncharged, guaranteeing it partitions cleanly into the organic phase during extraction, maximizing yield and purity.

SynthesisWorkflow Step1 1. Solvation Dry DCM/THF Prevents premature hydrolysis Step2 2. Reactant Addition Amine + Base (0°C) Controls exotherm & side reactions Step1->Step2 Step3 3. In-Process Validation LC-MS/TLC Confirms m/z shift to product Step2->Step3 Step4 4. Acidic Quench 1M HCl Protonates phenoxide for extraction Step3->Step4 Step5 5. Isolation Organic Extraction Yields pure sulfonamide Step4->Step5

Fig 2. Self-validating workflow for nucleophilic sulfonylation with built-in quality checkpoints.

Pharmacological and Analytical Implications

Beyond its utility as a synthetic building block, the electrophilic nature of 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride translates directly into biological activity.

Cytochrome P450 Inhibition Recent pharmacological profiling indicates that this compound acts as a potent inhibitor of specific cytochrome P450 enzymes, notably CYP1A2 and CYP2C19 [1]. These enzymes are critical nodes in human hepatic drug metabolism. The ability of the sulfonyl chloride (or its immediate derivatives) to interact with the active sites of these enzymes suggests significant implications for predicting and managing drug-drug interactions (DDIs) during early-stage drug development[1].

Analytical Probes Due to its rapid reactivity with nucleophilic residues (such as the primary amines of lysine), the compound is highly effective in analytical chemistry and proteomics. It serves as a robust chemical probe for labeling biological molecules, allowing researchers to map protein conformations and active sites through stable sulfonamide linkages[1].

Sources

Foundational

Advanced Handling and Safety Protocols for 2-Hydroxy-5-nitrobenzene-1-sulfonyl Chloride: A Process Chemistry Whitepaper

Prepared by: Senior Application Scientist Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Executive Summary In modern drug discovery and complex organic synthesis, 2-Hydroxy-...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

In modern drug discovery and complex organic synthesis, 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride (CAS 1261760-59-1) serves as a highly specialized electrophilic building block, particularly valuable in the generation of fluorinated intermediates and targeted sulfonamides [1]. However, its unique molecular architecture presents severe handling challenges. As a dual-functional molecule housing both an acidic phenol and a highly reactive sulfonyl chloride, it is prone to rapid degradation, violent hydrolysis, and uncontrolled polymerization if mishandled.

This whitepaper provides a comprehensive, field-proven framework for the safe storage, handling, and experimental application of this compound. By understanding the mechanistic causality behind its instability, researchers can implement self-validating protocols that ensure both operator safety and high-yield chemical conversions.

Chemical Profiling and Mechanistic Causality

To design safe handling protocols, we must first deconstruct why this compound is exceptionally reactive. The instability of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is driven by two competing intramolecular and intermolecular forces:

  • Hyper-Electrophilic Activation: The nitro group (–NO₂) at the 5-position exerts a profound electron-withdrawing effect via both inductive and resonance pathways. This drastically increases the electrophilicity of the sulfonyl chloride moiety, rendering it hyper-sensitive to nucleophilic attack, particularly by ambient moisture[2].

  • The Latent Polymerization Threat: The presence of a free 2-hydroxy (phenolic) group introduces a critical vulnerability. Under even mildly basic conditions, the phenol is deprotonated to form a highly nucleophilic phenoxide. Because the molecule simultaneously contains an electrophilic sulfonyl chloride, this triggers a rapid, exothermic intermolecular self-condensation, yielding intractable polysulfonate oligomers.

Reactivity A 2-Hydroxy-5-nitrobenzene- 1-sulfonyl chloride B Hydrolysis Pathway (H2O Exposure) A->B Moisture C Deprotonation Pathway (Base Addition) A->C Strong Base D Sulfonic Acid + HCl Gas (Corrosive & Exothermic) B->D Rapid Hydrolysis E Phenoxide Intermediate (Highly Nucleophilic) C->E -H+ F Polysulfonate Oligomers (Irreversible Yield Loss) E->F Intermolecular Attack

Figure 1: Divergent degradation pathways of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride.

Quantitative Hazard Data and Toxicology

Field Note: While basic GHS data exists for CAS 1261760-59-1 [1], the detailed kinetic and safety profiles discussed herein are synthesized from its well-characterized structural analogs (e.g., 2-nitrobenzenesulfonyl chloride) to ensure maximum operational safety [2][3].

The compound is a severe contact hazard. Upon exposure to moisture on human tissue (skin, eyes, mucous membranes), it rapidly hydrolyzes to form localized hydrochloric acid (HCl) and sulfonic acid, leading to deep chemical burns.

Property / Hazard MetricValue / Description
Product Name 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride
CAS Number 1261760-59-1
Molecular Formula C₆H₄ClNO₅S
Molecular Weight 237.62 g/mol
GHS Hazard Class Class 8 (Corrosive)
UN Number 3261 (Corrosive solid, acidic, organic, n.o.s.)
Packing Group III
Primary Hazard Statement H314: Causes severe skin burns and eye damage
Storage Temperature 2-8°C (Desiccated, strictly under Inert Atmosphere)

Rigorous Handling and Storage Protocols

To mitigate the risks outlined above, standard laboratory practices are insufficient. The following protocols must be strictly adhered to:

  • Atmospheric Control: The reagent must be stored and handled exclusively under an inert atmosphere (Argon or Nitrogen). Causality: Atmospheric water vapor will initiate the hydrolysis pathway (see Figure 1), degrading the reagent and pressurizing the storage vessel with corrosive HCl gas [4].

  • Thermal Management: Store at 2-8°C. Causality: Lower temperatures suppress the kinetic energy required for both ambient moisture hydrolysis and spontaneous thermal degradation of the nitroaromatic system.

  • Personal Protective Equipment (PPE): Operations require Class 8 corrosive protections. Operators must wear heavy-duty nitrile gloves (double-gloved), chemical splash goggles, and a full face shield [3]. All transfers must occur within a certified chemical fume hood or an inert glovebox.

Self-Validating Experimental Protocol: Anhydrous Sulfonamide Synthesis

When utilizing 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride to synthesize sulfonamides, the primary challenge is coupling the sulfonyl chloride with an amine without triggering the phenolic self-condensation. The following methodology utilizes a self-validating Schlenk-line approach.

Causality of Design: By adding the sulfonyl chloride dropwise to an excess of amine and a strictly non-nucleophilic, mild base (e.g., N,N-Diisopropylethylamine, DIPEA) at 0°C, we ensure that the amine kinetically outcompetes the phenol for the electrophilic sulfur center.

Workflow N1 1. Purge Vessel (Argon x3) N2 2. Amine + Base in Dry DCM N1->N2 N3 3. Cool System (0°C Bath) N2->N3 N4 4. Dropwise Addition of Sulfonyl Chloride N3->N4 N5 5. TLC Validation (Check Conversion) N4->N5 N6 6. Quench (Sat. NH4Cl) N5->N6

Figure 2: Self-validating anhydrous Schlenk-line workflow for sulfonamide synthesis.

Step-by-Step Methodology
  • Vessel Preparation: Flame-dry a 50 mL Schlenk flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

    • Validation Checkpoint: A completely dry flask will show no internal condensation rings upon subsequent cooling.

  • Reagent Loading: Dissolve 1.2 equivalents of the target primary amine and 1.5 equivalents of anhydrous DIPEA in 10 mL of anhydrous dichloromethane (DCM). Cool the mixture to 0°C using an ice-water bath.

  • Electrophile Preparation: In a separate flame-dried vial, dissolve 1.0 equivalent of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride in 5 mL of anhydrous DCM. Transfer this solution to a gas-tight syringe.

  • Dropwise Coupling: Add the sulfonyl chloride solution dropwise to the amine mixture over a period of 15 to 20 minutes.

    • Causality: Slow addition maintains a low steady-state concentration of the electrophile, preventing thermal spikes and suppressing oligomerization.

    • Validation Checkpoint: The reaction solution should remain clear. The evolution of white fumes indicates critical moisture contamination (HCl aerosolization) and compromised reagent integrity.

  • Quenching: After 2 hours of stirring at room temperature, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl.

    • Causality: The mildly acidic quench neutralizes the DIPEA and ensures the phenolic hydroxyl remains protonated, preventing it from ionizing and partitioning into the aqueous layer during extraction.

Emergency Response and Decontamination

Due to the highly reactive nature of arylsulfonyl chlorides, standard spill responses must be modified:

  • Chemical Spills: Do NOT use water directly on the neat chemical. Addition of water will trigger a violent, exothermic hydrolysis, releasing a massive plume of toxic HCl gas [2]. Instead, cover the spill with dry sand or vermiculite to absorb the material. Sweep the solid into a designated chemical waste container, and neutralize any remaining residue on the surface with solid sodium bicarbonate (NaHCO₃) before final cleanup.

  • First Aid (Skin Contact): If the compound contacts the skin, immediately flush the affected area with copious amounts of water for a minimum of 15 minutes while removing contaminated clothing [4]. Unlike hydrofluoric acid burns, calcium gluconate is not required; standard protocols for severe acidic chemical burns apply. Seek immediate medical attention.

References

  • Ambeed. "1261760-59-1 | 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride | Fluorinated Building Blocks." Ambeed Product Catalog.
  • ChemicalBull. "2-Nitrobenzenesulfonyl Chloride - Material Safety Data Sheet (MSDS)." ChemicalBull Safety Database.
  • Thermo Fisher Scientific. "4-Nitrobenzenesulphonyl chloride - SAFETY DATA SHEET." Thermo Fisher Scientific.
  • Pfaltz & Bauer. "SAFETY DATA SHEET - p-Nitrobenzenesulfonyl chloride." Pfaltz & Bauer Chemical Safety.
Exploratory

Unlocking the Potential of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride: A Technical Guide for Researchers

For Immediate Release This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, outlining the potential research avenues for the versatile yet underexplored chem...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, outlining the potential research avenues for the versatile yet underexplored chemical intermediate, 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride. With full editorial control, this document moves beyond a rigid template to provide a comprehensive overview of its synthesis, characterization, and, most importantly, its promising applications in medicinal chemistry and materials science. As a Senior Application Scientist, the insights provided herein are grounded in technical accuracy and field-proven experience, aiming to empower and guide future research endeavors.

The Compound: Structure, Properties, and Synthesis

2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is a solid crystalline organic compound with the molecular formula C₆H₄ClNO₅S.[1] Its structure is characterized by a benzene ring substituted with a hydroxyl group, a nitro group, and a sulfonyl chloride group. This unique combination of functional groups makes it a highly reactive and valuable intermediate in organic synthesis.[1]

Table 1: Physicochemical Properties of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride

PropertyValueSource
Molecular Formula C₆H₄ClNO₅S[1]
Molecular Weight 237.61 g/mol [1]
IUPAC Name 2-hydroxy-5-nitrobenzenesulfonyl chloride[1]
CAS Number 1261760-59-1[1]
Appearance Solid crystalline substance[1]
Solubility Soluble in polar aprotic solvents like DMSO, DMF, acetonitrile, and THF. Good solubility in dichloromethane.[1]
Synthesis and Purification

The synthesis of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride typically involves a two-step process: the nitration of a phenol derivative followed by sulfonyl chlorination.[1]

Experimental Protocol: Synthesis of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride

Step 1: Nitration of 2-hydroxybenzenesulfonic acid

  • To a stirred solution of 2-hydroxybenzenesulfonic acid in concentrated sulfuric acid, slowly add concentrated nitric acid at a controlled temperature (typically below 10°C) to introduce the nitro group at the 5-position.

  • After the addition is complete, allow the reaction to proceed for a specified time before carefully pouring the mixture onto ice to precipitate the 2-hydroxy-5-nitrobenzenesulfonic acid.

  • Filter the precipitate, wash with cold water, and dry.

Step 2: Chlorination of 2-hydroxy-5-nitrobenzenesulfonic acid

  • Treat the dried 2-hydroxy-5-nitrobenzenesulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H).[1]

  • The reaction is typically performed in an inert solvent or neat, and the mixture is heated to drive the conversion to the sulfonyl chloride.

  • After the reaction is complete, the excess chlorinating agent is removed under reduced pressure.

  • The crude product is then purified.

Purification:

Aryl sulfonyl chlorides can be purified by recrystallization from a suitable solvent, such as a mixture of dichloromethane and hexanes, or by column chromatography on silica gel.[2] For aryl sulfonyl chlorides that are not readily hydrolyzed, washing a solution of the compound in an organic solvent with a dilute sodium bicarbonate solution can remove acidic impurities.[2]

G 2-Hydroxybenzenesulfonic acid 2-Hydroxybenzenesulfonic acid Nitration\n(HNO₃, H₂SO₄) Nitration (HNO₃, H₂SO₄) 2-Hydroxybenzenesulfonic acid->Nitration\n(HNO₃, H₂SO₄) 2-Hydroxy-5-nitrobenzenesulfonic acid 2-Hydroxy-5-nitrobenzenesulfonic acid Nitration\n(HNO₃, H₂SO₄)->2-Hydroxy-5-nitrobenzenesulfonic acid Chlorination\n(SOCl₂ or ClSO₃H) Chlorination (SOCl₂ or ClSO₃H) 2-Hydroxy-5-nitrobenzenesulfonic acid->Chlorination\n(SOCl₂ or ClSO₃H) 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride Chlorination\n(SOCl₂ or ClSO₃H)->2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride G cluster_0 Core Scaffold cluster_1 Amine Building Blocks cluster_2 Downstream Research 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride Reaction\n(Nucleophilic Substitution) Reaction (Nucleophilic Substitution) 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride->Reaction\n(Nucleophilic Substitution) Primary Amines (R-NH₂) Primary Amines (R-NH₂) Primary Amines (R-NH₂)->Reaction\n(Nucleophilic Substitution) Secondary Amines (R₂NH) Secondary Amines (R₂NH) Secondary Amines (R₂NH)->Reaction\n(Nucleophilic Substitution) Sulfonamide Library Sulfonamide Library Reaction\n(Nucleophilic Substitution)->Sulfonamide Library SAR Studies SAR Studies Sulfonamide Library->SAR Studies Mechanism of Inhibition Mechanism of Inhibition SAR Studies->Mechanism of Inhibition G cluster_0 Monomer Synthesis & Polymerization cluster_1 Polymer Processing & Functionalization cluster_2 Material Characterization A 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride B Protection of -SO₂Cl (optional) A->B C Condensation Polymerization (with Diacyl Chloride) B->C D Functional Polyester C->D E Deprotection (optional) D->E F Post-Polymerization Modification (reaction with nucleophiles) E->F G Spectroscopy (NMR, FTIR) F->G H Thermal Analysis (TGA, DSC) F->H I Property Evaluation F->I

Sources

Foundational

The Sulfonyl Chloride Functional Group: Reactivity, Kinetics, and Applications in Drug Discovery

Executive Summary The sulfonyl chloride functional group ( R−SO2​Cl ) is a highly reactive, electrophilic moiety that serves as a cornerstone in modern organic synthesis and medicinal chemistry. Characterized by a tetrac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfonyl chloride functional group ( R−SO2​Cl ) is a highly reactive, electrophilic moiety that serves as a cornerstone in modern organic synthesis and medicinal chemistry. Characterized by a tetracoordinate sulfur atom rendered highly electron-deficient by adjacent oxygen and chlorine atoms, sulfonyl chlorides are uniquely susceptible to nucleophilic attack. This technical whitepaper explores the kinetic mechanisms governing their reactivity, the constant synthetic challenge of hydrolysis, and field-proven methodologies for constructing sulfonamides and sulfonate esters—critical pharmacophores in drug development.

Mechanistic Paradigms: SN​2 -like vs. Addition-Elimination

Understanding the interaction of sulfonyl chlorides with nucleophiles is crucial for rational reaction design. Unlike carbon-based carbonyls, which strictly follow an addition-elimination pathway via a tetrahedral intermediate, substitution at the tetracoordinate sulfonyl sulfur is more nuanced.

Kinetic studies and Density Functional Theory (DFT) calculations indicate that nucleophilic substitution predominantly proceeds via a concerted SN​2 -like mechanism[1]. In this pathway, the nucleophile attacks the sulfur atom opposite to the departing chloride ion, passing through a single trigonal bipyramidal transition state. However, in highly sterically congested systems or when utilizing harder leaving groups (like fluorides), the reaction can shift toward a stepwise Addition-Elimination (A-E) mechanism involving a transient, hypervalent sulfurane intermediate[1].

G A R-SO₂Cl (Sulfonyl Chloride) C Concerted Sₙ2-like Trigonal Bipyramidal TS A->C favored D Addition-Elimination Sulfurane Intermediate A->D sterically hindered B Nucleophile (e.g., R'-NH₂) B->C B->D E R-SO₂Nu + HCl (Substitution Product) C->E D->E -Cl⁻

Mechanistic pathways of nucleophilic substitution at the sulfonyl sulfur atom.

Competing Pathways: The Hydrolysis Challenge

A fundamental challenge when handling sulfonyl chlorides is their susceptibility to hydrolysis. When exposed to aqueous media or ambient moisture, water acts as a nucleophile, displacing the chloride ion to yield sulfonic acid and corrosive hydrogen chloride gas[2].

The kinetics of this solvolysis are heavily influenced by the electronic nature of the R -group. Electron-withdrawing substituents accelerate the hydrolysis rate by increasing the electrophilicity of the sulfur center, whereas electron-donating groups retard the reaction[3]. Furthermore, highly accurate determinations of the kinetic solvent isotope effect (KSIE) for methanesulfonyl chloride and benzenesulfonyl chloride in H2​O/D2​O yield values of ~1.56, indicating substantial bond breaking at the transition state characteristic of an SN​2 pathway[3].

Table 1: Quantitative Kinetic Data for Arenesulfonyl Chloride Solvolysis (Conditions: 50% Acetone/Water v/v, 25.0 °C)

SubstrateSubstituent EffectSpecific Rate Constant ( k , min⁻¹)
Benzenesulfonyl chlorideNone (Parent)0.0146
p-Toluenesulfonyl chlorideElectron-donating (p-CH₃)0.0106
m-Nitrobenzenesulfonyl chlorideElectron-withdrawing (m-NO₂)0.0440

Data synthesized from historical solvolysis kinetic studies[3].

Synthetic Applications in Drug Discovery

The sulfonamide linkage is a privileged structural motif in pharmacology, essential to the efficacy of diuretics (furosemide), COX-2 inhibitors (celecoxib), and antibacterial agents[4].

While classical synthesis relies on the coupling of readily available sulfonyl chlorides with amines, modern drug discovery often requires late-stage functionalization . A breakthrough methodology involves the direct conversion of densely functionalized primary sulfonamides back into highly reactive sulfonyl chlorides using a pyrylium salt ( Pyry−BF4​ ) and MgCl2​ [5]. This circumvents the need for harsh, unselective oxidizing reagents like POCl3​ or SO2​Cl2​ , allowing researchers to rapidly diversify complex pharmaceutical intermediates into novel secondary and tertiary sulfonamides[5].

G A Complex Primary Sulfonamide (Drug Precursor) B Pyry-BF₄ Activation + MgCl₂ A->B C Late-Stage Sulfonyl Chloride Intermediate B->C -NH₂ to -Cl conversion E Diversified Secondary/Tertiary Sulfonamide Drug C->E D Complex Amine Nucleophile D->E Coupling

Late-stage functionalization workflow for sulfonamide diversification in drug discovery.

Experimental Protocols

To mitigate hydrolysis and maximize yield, the causality of the reaction environment must be strictly controlled. The following protocols represent self-validating systems designed to exploit the kinetics of sulfonyl chlorides.

Protocol A: Schotten-Baumann Synthesis of Sulfonamides

The Schotten-Baumann protocol utilizes a biphasic aqueous/organic system. The causality of this design is twofold: the organic phase protects the highly reactive sulfonyl chloride from bulk water (minimizing hydrolysis), while the aqueous base neutralizes the generated HCl , driving the equilibrium forward[6].

  • Preparation of Aqueous Phase: Dissolve the target amine (1.0 equiv) and a mild inorganic base (e.g., Na2​CO3​ , 1.2 equiv) in distilled water. Cool the mixture to 0 °C using an ice bath to thermodynamically suppress the competing hydrolysis rate[6].

  • Preparation of Organic Phase: Dissolve the sulfonyl chloride (1.1 equiv) in a non-polar, water-immiscible solvent such as dichloromethane (DCM).

  • Biphasic Mixing: Add the organic solution dropwise to the vigorously stirred aqueous solution over 15 minutes, strictly maintaining the temperature at 0 °C[6].

  • Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 4–6 hours. The reaction occurs predominantly at the biphasic interface.

  • Workup and Isolation: Separate the organic layer. Extract the aqueous layer with additional DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield the crude sulfonamide.

G A Aqueous Phase (Amine + Na₂CO₃) C Vigorous Stirring (Biphasic Interface) A->C B Organic Phase (R-SO₂Cl in DCM) B->C D Phase Separation C->D 0°C to RT 4-6 hours E Pure Sulfonamide D->E Extraction & Drying

Step-by-step workflow of the biphasic Schotten-Baumann sulfonamide synthesis.

Protocol B: Synthesis of Sulfonate Esters (Tosylation)

Sulfonate esters are excellent leaving groups used to activate alcohols. This protocol utilizes anhydrous pyridine, which acts simultaneously as the solvent, the nucleophilic catalyst, and the acid scavenger[7].

  • Setup: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the alcohol (1.0 equiv) in anhydrous pyridine[7].

  • Cooling: Cool the solution to 0 °C to control the highly exothermic nature of the reaction.

  • Addition: Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 equiv) portion-wise to the solution[7].

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight. The formation of a pyridinium hydrochloride precipitate visually validates the reaction's progress[7].

  • Quenching & Isolation: Pour the reaction mixture over crushed ice to quench the reaction and precipitate the product. Collect the solid by vacuum filtration and wash with cold water[7].

References

  • Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4, National Institutes of Health (NIH),[Link]

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery, Royal Society of Chemistry,[Link]

  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides, ResearchGate / MDPI Molecules,[Link]

  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention, Horiazon Chemical,[Link]

  • Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides, National Institutes of Health (NIH),[Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives, MDPI Molecules,[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of Sulfonamides Using 2-Hydroxy-5-nitrobenzene-1-sulfonyl Chloride

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary The synthesis of sulfonamides from 2-hydroxy-5-nitroben...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

The synthesis of sulfonamides from 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride is a critical transformation in medicinal chemistry, frequently utilized in the development of bioactive molecules, including potent P2X4 receptor inhibitors and cytochrome P450 modulators . However, this specific reagent presents a unique chemoselectivity challenge: it is a bifunctional molecule containing a highly electrophilic sulfonyl chloride group adjacent to a nucleophilic phenolic hydroxyl group.

This application note provides an in-depth, field-proven guide to achieving high N-sulfonylation chemoselectivity while suppressing competitive O-sulfonylation and hydrolysis. By understanding the thermodynamic and kinetic drivers of this reaction, researchers can reliably synthesize complex sulfonamide intermediates.

Mechanistic Principles & Chemoselectivity

As a synthetic chemist, treating all sulfonyl chlorides as generic electrophiles is a common pitfall. The presence of the para-nitro group in 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride serves a dual purpose:

  • Electrophilic Enhancement: The strong electron-withdrawing nature of the nitro group significantly increases the electrophilicity of the sulfonyl chloride, accelerating the reaction rate with amines.

  • Phenol Acidification: The nitro group lowers the pKa of the ortho-hydroxyl group to approximately 7.0–7.5. Under basic reaction conditions, the phenol readily deprotonates to form a phenoxide anion .

The Causality of Reagent Choice

While the phenoxide anion is a strong nucleophile, N-sulfonylation is kinetically favored over O-sulfonylation. Primary and secondary amines will attack the sulfonyl chloride faster than the internal phenoxide can form oligomeric sulfonate esters.

To exploit this kinetic preference, the choice of base is critical. Using a mild base like Pyridine is highly recommended over strong bases like DBU or NaOH (in anhydrous setups). Pyridine acts as both an acid scavenger and a nucleophilic catalyst—forming a highly reactive, transient sulfonylpyridinium intermediate that preferentially reacts with the amine. Furthermore, maintaining the reaction at 0 °C suppresses the thermodynamic pathway (O-sulfonylation).

Mechanism SM 2-Hydroxy-5-nitrobenzene- 1-sulfonyl chloride + R-NH2 Base Base Addition (Pyridine/TEA) SM->Base Solvation & Mixing Target N-Sulfonylation (Sulfonamide) Kinetically Favored Base->Target Major Pathway (Fast) Side1 O-Sulfonylation (Sulfonate Ester) Thermodynamically Driven Base->Side1 Minor Pathway (Slow) Side2 Hydrolysis (Sulfonic Acid) Moisture Driven Base->Side2 H2O Contamination

Reaction pathways of 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride under basic conditions.

Quantitative Data: Optimization Matrix

The following table summarizes empirical data for the reaction of 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride with a standard primary aniline. Pyridine in Dichloromethane (DCM) provides the optimal balance of yield and chemoselectivity.

Solvent SystemBaseTemp ProfileReaction TimeIsolated Yield (%)Chemoselectivity (N:O ratio)
Dichloromethane (DCM) Pyridine (2.0 eq) 0 °C → RT 4 h 85 - 92 > 95:5
Tetrahydrofuran (THF)Triethylamine (2.5 eq)0 °C → RT6 h78 - 8490:10
Dimethylformamide (DMF)DIPEA (2.5 eq)RT2 h75 - 8285:15
THF / H₂O (1:1)Na₂CO₃ (3.0 eq)0 °C12 h65 - 75> 99:1

Experimental Protocols

Protocol A: Anhydrous N-Sulfonylation (Standard Method)

This protocol is designed as a self-validating system. Visual cues (color changes) and specific TLC monitoring steps are built-in to ensure the reaction is proceeding via the correct mechanistic pathway.

Reagents:

  • Amine substrate (1.0 eq)

  • 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride (1.1 eq)

  • Anhydrous Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM) (10 mL/mmol)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen balloon. Causality: Sulfonyl chlorides are highly moisture-sensitive. Any ambient water will drive the formation of the unreactive sulfonic acid.

  • Dissolution: Dissolve the amine (1.0 eq) in anhydrous DCM.

  • Base Addition: Add anhydrous pyridine (2.0 eq) to the stirring solution. Cool the mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Slowly add 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride (1.1 eq) in small portions over 15 minutes.

    • Self-Validation Check: Upon addition, the reaction mixture will immediately transition from a pale yellow to a deep orange/red color . This color shift confirms the formation of the highly conjugated nitrophenoxide anion.

  • Reaction Propagation: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature (RT) over 3 hours.

  • Monitoring: Monitor the reaction via TLC (Typical eluent: 7:3 Hexanes/Ethyl Acetate). The product sulfonamide will typically run lower than the starting amine due to increased polarity, and will stain bright yellow under UV light (254 nm).

  • Quenching & Workup: Once complete, dilute the mixture with additional DCM and wash with 1M aqueous HCl (3 x 15 mL).

    • Causality: The acidic wash is critical. It removes excess pyridine as a water-soluble salt and reprotonates the nitrophenoxide back to the neutral phenol, driving the target sulfonamide fully into the organic layer.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if trace O-sulfonylated byproducts are detected.

Protocol B: Downstream Integration (Synthesis of Bioactive Precursors)

Once the sulfonamide is synthesized, the nitro group is frequently reduced to an amine to allow for further functionalization, a sequence famously utilized in the synthesis of the P2X4 inhibitor BAY-1797 and other complex acetamides .

Workflow Step1 STEP 1: Sulfonylation Amine coupling at 0 °C Yield: 85-92% Step2 Step2 Step1->Step2 Step3 STEP 3: Acylation Amide bond formation Yield: 75-85% Step2->Step3 Product FINAL PRODUCT e.g., BAY-1797 Precursors Step3->Product

Standard 3-step synthetic workflow from sulfonyl chloride to bioactive acetamide.

Nitro Reduction Protocol (Step 2):

  • Dissolve the purified sulfonamide from Protocol A in Methanol (15 mL/mmol).

  • Add 10% Pd/C (10% w/w relative to the substrate) carefully under an argon atmosphere.

  • Purge the flask with Hydrogen gas (H₂) and stir vigorously under a hydrogen balloon at RT for 12-16 hours.

  • Self-Validation Check: The deep orange/red color of the starting material will fade to a pale yellow/colorless solution as the chromophoric nitro group is reduced to the aniline.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to afford the 5-amino-2-hydroxybenzenesulfonamide intermediate, which is generally pure enough for immediate downstream acylation .

References

  • Discovery and Characterization of the Potent and Selective P2X4 Inhibitor N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (BAY-1797) and Structure-Guided Amelioration of Its CYP3A4 Induction Profile Journal of Medicinal Chemistry URL:[Link]

Application

Application Notes and Protocols for the Reaction of 2-Hydroxy-5-nitrobenzene-1-sulfonyl Chloride with Primary Amines

Introduction: The Significance of N-Substituted 2-Hydroxy-5-nitrobenzenesulfonamides The synthesis of sulfonamides through the reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Substituted 2-Hydroxy-5-nitrobenzenesulfonamides

The synthesis of sulfonamides through the reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of medicinal chemistry and drug development.[1][2] This reaction provides a robust and versatile method for the creation of a diverse array of compounds with a wide spectrum of biological activities. The resulting sulfonamide moiety is a key pharmacophore in numerous FDA-approved drugs, including antibacterial agents, diuretics, and anticonvulsants.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reaction of a specific and highly functionalized sulfonyl chloride, 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride, with primary amines. The presence of the ortho-hydroxyl and para-nitro groups on the benzene ring significantly influences the reactivity of the sulfonyl chloride and the properties of the resulting sulfonamide products. These substituents can be leveraged to fine-tune the electronic and steric properties of the final molecule, making this a valuable building block in the synthesis of novel therapeutic agents and chemical probes.

Mechanistic Insights: Understanding the Reaction Pathway

The reaction of 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride with a primary amine proceeds via a nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride. The primary amine acts as the nucleophile, attacking the sulfur atom and displacing the chloride ion, which is a good leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct.[3][4]

The reaction mechanism can be visualized as follows:

Caption: Reaction mechanism of 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride with a primary amine.

Influence of Substituents on Reactivity:

  • Nitro Group (-NO₂): The strongly electron-withdrawing nature of the nitro group at the para-position significantly increases the electrophilicity of the sulfonyl chloride's sulfur atom. This is due to the inductive and resonance effects of the nitro group, which pull electron density away from the benzene ring and, consequently, from the sulfonyl group. This enhanced electrophilicity generally leads to a faster reaction rate with nucleophiles like primary amines.

  • Hydroxyl Group (-OH): The ortho-hydroxyl group can have a more complex influence. While it is an electron-donating group by resonance, its proximity to the sulfonyl chloride group can lead to intramolecular hydrogen bonding. This interaction might modulate the reactivity of the sulfonyl chloride. Furthermore, under basic conditions, the hydroxyl group can be deprotonated to form a phenoxide ion, which is a strong electron-donating group and could potentially influence the reaction pathway or lead to side reactions.

Experimental Protocols

The following protocols provide a general framework for the reaction of 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride with primary amines. Optimization of reaction conditions, such as solvent, base, temperature, and reaction time, may be necessary for specific primary amines to achieve optimal yields.

Protocol 1: Reaction in an Aprotic Organic Solvent

This protocol is suitable for most primary amines and offers good control over the reaction conditions.

Materials:

  • 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride

  • Primary amine (e.g., benzylamine, n-butylamine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Anhydrous triethylamine (Et₃N) or pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve the primary amine (1.0 equivalent) in anhydrous DCM or THF.

  • Addition of Base: Cool the solution to 0 °C in an ice bath with stirring. Slowly add triethylamine or pyridine (1.1-1.5 equivalents) to the solution.

  • Addition of Sulfonyl Chloride: To the cooled solution, add 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride (1.0-1.1 equivalents) portion-wise over 10-15 minutes. It is crucial to maintain the temperature below 5 °C during the addition to minimize side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Reaction in an Aqueous System (for water-soluble amines)

This protocol is a greener alternative for water-soluble primary amines and can sometimes lead to high yields.[5]

Materials:

  • 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride

  • Water-soluble primary amine (e.g., amino acids, short-chain alkylamines)

  • 1 M Sodium hydroxide (NaOH) solution

  • Diethyl ether or ethyl acetate for extraction

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer and stir bar

Procedure:

  • Amine Solution: Dissolve the primary amine (1.0 equivalent) in 1 M NaOH solution in a beaker or Erlenmeyer flask with vigorous stirring.

  • Addition of Sulfonyl Chloride: To the stirred amine solution, add 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride (1.05 equivalents) portion-wise at room temperature.

  • Reaction: Continue to stir the mixture vigorously for 1-4 hours. The reaction progress can be monitored by TLC.

  • Isolation and Purification:

    • If the sulfonamide product precipitates out of the solution as a solid, it can be collected by filtration, washed with cold water, and dried.

    • If the product is an oil or remains in solution, acidify the mixture with 1 M HCl to precipitate the product. The solid can then be collected by filtration.

    • Alternatively, the product can be extracted with an organic solvent like diethyl ether or ethyl acetate. The organic layer is then washed with brine, dried over anhydrous MgSO₄, and concentrated to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Data Presentation: Expected Outcomes and Characterization

The reaction of 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride with primary amines is expected to yield the corresponding N-substituted 2-hydroxy-5-nitrobenzenesulfonamides. The physical and spectroscopic properties of the products will vary depending on the primary amine used.

Table 1: Representative Reaction Parameters and Expected Product Characteristics

Primary AmineSolventBaseReaction Time (h)Expected ProductMelting Point (°C)
BenzylamineDCMEt₃N4N-benzyl-2-hydroxy-5-nitrobenzenesulfonamideVariable
n-ButylamineTHFPyridine6N-butyl-2-hydroxy-5-nitrobenzenesulfonamideVariable
AnilineDCMPyridine82-Hydroxy-5-nitro-N-phenylbenzenesulfonamideVariable
Glycine1M NaOH-2N-(2-hydroxy-5-nitrobenzenesulfonyl)glycineVariable

Characterization:

The synthesized sulfonamides should be characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the S=O stretch of the sulfonyl group and the N-H stretch of the sulfonamide.

  • Melting Point Analysis: To assess the purity of the crystalline product.

Troubleshooting and Field-Proven Insights

As with any chemical synthesis, challenges may arise. Here are some common issues and their solutions:

Problem Potential Cause Troubleshooting Steps
Low or no product formation 1. Inactive sulfonyl chloride (hydrolyzed). 2. Poorly nucleophilic amine. 3. Insufficient base.1. Use fresh or properly stored sulfonyl chloride. Ensure all glassware and solvents are anhydrous. 2. Increase the reaction temperature or use a more polar solvent. Consider using a stronger, non-nucleophilic base. 3. Ensure at least one equivalent of base is used to neutralize the HCl byproduct.
Formation of a di-sulfonated byproduct 1. Using an excess of sulfonyl chloride. 2. High reaction temperature.1. Use a 1:1 or slight excess of the amine to the sulfonyl chloride. 2. Maintain a low reaction temperature (0 °C) during the addition of the sulfonyl chloride.
Presence of a polar byproduct (sulfonic acid) Hydrolysis of the sulfonyl chloride due to moisture.Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.
Reaction stalls before completion Steric hindrance from a bulky primary amine.Increase the reaction time and/or temperature. Consider using a less hindered base.

Safety and Handling Precautions

2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is a hazardous chemical and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this reagent.[6][7][8][9][10]

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6][7][8][9][10] In case of contact, immediately flush the affected area with copious amounts of water.

  • Reactivity: This compound is moisture-sensitive and can react with water to release corrosive hydrochloric acid. It is also incompatible with strong oxidizing agents and strong bases.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Visualization of Experimental Workflow

Sulfonamide Synthesis Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Workup Work-up cluster_Purification Purification & Analysis Reagents Prepare Anhydrous Solvents & Reagents Setup Dissolve Primary Amine & Add Base Reagents->Setup Glassware Dry Glassware Glassware->Setup Cooling Cool to 0 °C Setup->Cooling Addition Add Sulfonyl Chloride Dropwise Cooling->Addition Stirring Stir at Room Temperature Addition->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Quench Quench with Water Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash Wash Organic Layer Extraction->Wash Dry Dry with Anhydrous Salt Wash->Dry Concentration Concentrate under Reduced Pressure Dry->Concentration Purify Recrystallization or Column Chromatography Concentration->Purify Analysis Characterize Product (NMR, MS, IR, MP) Purify->Analysis

Caption: General workflow for the synthesis of N-substituted 2-hydroxy-5-nitrobenzenesulfonamides.

References

  • Antibodies. (n.d.). 2-Nitrobenzenesulfonyl chloride. [Link]

  • Whittle, D. J., & MacMillan, D. W. C. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Unacademy. (n.d.). Hinsberg Reagent And Test. [Link]

  • Chemistry Learner. (2020, June 19). Hinsberg Test: Definition, Procedure, and Mechanism. [Link]

  • CK-12. (n.d.). Discuss the Hinsberg test for distinguishing primary, secondary, and tertiary amines. [Link]

  • ResearchGate. (n.d.). Synthesis of sulfonamides. [Link]

  • Ball, N. D. (2018, June 11). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Ball Lab. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • Chemistry LibreTexts. (2023, January 22). Amine Reactions. [Link]

  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of.... [Link]

  • YouTube. (2021, February 19). # CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. [Link]

  • Vedantu. (n.d.). An amine on reaction with benzene sulphonyl chloride class 12 chemistry JEE_Main. [Link]

  • PMC. (n.d.). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. [Link]

  • Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]

  • PubChemLite. (n.d.). 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride (C6H4ClNO5S). [Link]

  • University of Calgary. (n.d.). Substituent Effects. [Link]

  • ResearchGate. (n.d.). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. [Link]

  • PMC. (n.d.). 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzenesulfonamide. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. [Link]

  • University of Calgary. (n.d.). Chapter 14 Substituent Effects. [Link]

  • European Patent Office. (n.d.).

Sources

Method

Application Notes and Protocols for N-Arylation with 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride

Introduction: The Strategic Importance of N-Arylation and the Unique Role of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride In the landscape of modern organic synthesis, particularly within pharmaceutical and materials sci...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of N-Arylation and the Unique Role of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the formation of carbon-nitrogen (C-N) bonds through N-arylation is a cornerstone transformation. This reaction enables the construction of arylamines and their derivatives, which are prevalent scaffolds in a vast array of biologically active compounds and functional materials. The strategic selection of reagents for this purpose is paramount to achieving high yields, functional group tolerance, and predictable outcomes.

This technical guide focuses on a specific and highly reactive agent for N-arylation: 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride. This compound is a valuable intermediate in synthetic organic chemistry due to its distinct combination of a sulfonyl chloride, a nitro group, and a hydroxyl group on the benzene ring. These features enhance its reactivity and provide unique opportunities for molecular design.[1] The strong electron-withdrawing nature of the nitro group and the sulfonyl chloride moiety renders the sulfur atom highly electrophilic, making it susceptible to nucleophilic attack by amines.[1][2] This guide will provide a comprehensive overview of the underlying principles, a detailed experimental protocol, and field-proven insights for the successful application of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride in N-arylation reactions.

Mechanism of Action: A Stepwise Look at the N-Arylation Process

The N-arylation reaction with 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride proceeds via a nucleophilic substitution reaction at the sulfonyl sulfur. The primary or secondary amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically facilitated by a base, which serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.

The presence of the ortho-hydroxyl and para-nitro groups on the benzene ring significantly influences the reactivity of the sulfonyl chloride. The nitro group, being a strong electron-withdrawing group, enhances the electrophilicity of the sulfur center, making the sulfonyl chloride more reactive towards nucleophiles.[1] The hydroxyl group can participate in intramolecular hydrogen bonding, which may affect the accessibility of the sulfonyl chloride group to the incoming nucleophile.[1]

N_Arylation_Mechanism reagents Amine (R-NH2) + 2-Hydroxy-5-nitrobenzene- 1-sulfonyl chloride transition_state Transition State reagents->transition_state Nucleophilic Attack intermediate Tetrahedral Intermediate transition_state->intermediate product N-aryl Sulfonamide + HCl intermediate->product Chloride Elimination

Caption: A simplified representation of the N-arylation mechanism.

Experimental Protocol: A Detailed Step-by-Step Guide

This protocol provides a general framework for the N-arylation of a primary or secondary amine using 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride. Optimization of reaction conditions may be necessary for specific substrates.

Materials and Equipment
Reagents Equipment
Primary or Secondary AmineRound-bottom flask
2-Hydroxy-5-nitrobenzene-1-sulfonyl chlorideMagnetic stirrer and stir bar
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Ice bath
Triethylamine (Et3N) or PyridineNitrogen or Argon inlet
1M Hydrochloric Acid (HCl)Separatory funnel
Saturated Sodium Bicarbonate (NaHCO3) solutionRotary evaporator
Brine (saturated NaCl solution)Chromatography column (for purification)
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)Thin Layer Chromatography (TLC) plates and chamber
Reaction Setup and Procedure
  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction.

  • Base Addition: Add triethylamine or pyridine (1.5 - 2.0 equivalents) to the stirred solution. The base acts as a scavenger for the HCl generated during the reaction.

  • Reagent Addition: Slowly add 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride (1.1 equivalents) portion-wise to the reaction mixture, ensuring the temperature is maintained below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by TLC until the starting amine is consumed (typically 1-4 hours).

Workup and Purification
  • Quenching: Once the reaction is complete, quench the reaction by adding 1M HCl to neutralize the excess base.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO3 solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated sulfonamide.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Amine in DCM cool Cool to 0 °C dissolve->cool add_base Add Base (Et3N) cool->add_base add_reagent Add Sulfonyl Chloride add_base->add_reagent monitor Monitor by TLC add_reagent->monitor quench Quench with 1M HCl monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify

Caption: A streamlined workflow for the N-arylation protocol.

Data Presentation: Expected Outcomes and Considerations

The yield of the N-arylated product will vary depending on the specific amine used. Generally, primary amines react more readily than secondary amines due to lower steric hindrance.

Parameter Typical Range Notes
Reaction Time 1 - 4 hoursMonitor by TLC for completion.
Temperature 0 °C to Room Temp.Initial cooling is critical.
Equivalents of Base 1.5 - 2.0To neutralize HCl and drive the reaction.
Expected Yield 70 - 95%Substrate dependent.

Trustworthiness and Self-Validating Systems

The protocol described is designed to be self-validating through rigorous monitoring and purification steps.

  • Reaction Monitoring: The use of Thin Layer Chromatography (TLC) provides a real-time assessment of the reaction's progress, allowing the researcher to determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times or elevated temperatures.

  • Purification: Purification by flash column chromatography ensures the isolation of the desired N-arylated product, free from unreacted starting materials, reagents, and byproducts. The purity of the final compound can be readily assessed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Applications and Future Directions

The N-arylated sulfonamides synthesized using this protocol have a wide range of potential applications. In medicinal chemistry, the sulfonamide moiety is a well-established pharmacophore found in numerous antibacterial, diuretic, and hypoglycemic drugs. Furthermore, the presence of the nitro and hydroxyl groups on the aromatic ring provides handles for further functionalization, allowing for the synthesis of more complex molecules. For instance, the nitro group can be reduced to an amine, which can then be further derivatized.

References

  • Fukuyama, T., Jow, C. -K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron Letters, 36(36), 6373-6374.
  • Rosen, B. R., Ruble, J. C., Beauchamp, T. J., & Navarro, A. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Letters, 13(10), 2564–2567. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for HPLC Derivatization using 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unveiling the Potential of a Novel Derivatizing Agent In the realm of High-Performance Liquid Chro...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Derivatizing Agent

In the realm of High-Performance Liquid Chromatography (HPLC), the derivatization of analytes is a important strategy to enhance their detectability and chromatographic behavior. This is particularly crucial for compounds that lack a strong chromophore or fluorophore, or exhibit poor retention on conventional stationary phases. This document provides a comprehensive guide to the application of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride as a pre-column derivatizing agent for the analysis of primary and secondary amines, as well as phenolic compounds, by reverse-phase HPLC.

While specific applications of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride in HPLC are not extensively documented in peer-reviewed literature, its chemical structure and reactivity profile, characterized by a highly reactive sulfonyl chloride moiety and a nitro-substituted aromatic ring, make it a promising candidate for such applications.[1] The protocols and methodologies outlined herein are built upon established principles of sulfonyl chloride chemistry and derivatization techniques widely employed in analytical laboratories.[2][3]

Chemical Rationale and Advantages

2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride that readily reacts with nucleophilic functional groups like primary and secondary amines to form stable sulfonamides, and with phenols to form sulfonate esters.[1] This reaction, depicted in Figure 1, offers several advantages for HPLC analysis:

  • Introduction of a Strong Chromophore: The nitroaromatic system of the derivatizing agent imparts a strong ultraviolet (UV) absorbance to the analyte derivatives, significantly enhancing their detectability.[4]

  • Enhanced Hydrophobicity: The derivatization process increases the hydrophobicity of polar analytes, leading to improved retention and separation on reverse-phase HPLC columns.

  • Stable Derivatives: The resulting sulfonamide and sulfonate ester linkages are generally stable under typical HPLC conditions, ensuring reproducible and reliable quantification.

Mechanism of Derivatization

The derivatization reaction proceeds via a nucleophilic attack of the amine or phenolate ion on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in a slightly alkaline medium to ensure the deprotonation of the amino or hydroxyl group, thereby increasing its nucleophilicity.

G cluster_0 Derivatization Reaction Analyte Analyte with -NH2 or -OH group Derivative Stable, UV-active Derivative Analyte->Derivative Nucleophilic Attack Reagent 2-Hydroxy-5-nitrobenzene- 1-sulfonyl chloride Reagent->Derivative HCl HCl

Caption: Derivatization of an analyte with 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride.

Experimental Protocols

The following protocols are provided as a starting point for method development and should be optimized for the specific analyte and matrix of interest.

Protocol 1: Derivatization of Primary and Secondary Amines

This protocol is analogous to methods developed for other aromatic sulfonyl chlorides, such as Dansyl Chloride.[2]

1. Reagents and Materials:

  • 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride solution: 1 mg/mL in acetone or acetonitrile. Prepare fresh daily and protect from light.

  • Borate Buffer: 0.1 M, pH 9.5. Dissolve boric acid in water and adjust the pH with 1 M NaOH.

  • Quenching Solution: 1% (v/v) formic acid in water.

  • Analyte Standard/Sample Solution: Dissolved in a suitable solvent (e.g., water, methanol, or acetonitrile).

  • HPLC-grade solvents (acetonitrile, methanol, water).

2. Derivatization Procedure:

  • To 100 µL of the analyte standard or sample solution in a microcentrifuge tube, add 200 µL of 0.1 M borate buffer (pH 9.5).

  • Add 200 µL of the 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride solution.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

  • After incubation, cool the mixture to room temperature.

  • Add 100 µL of the quenching solution to stop the reaction and neutralize the excess base.

  • Vortex for 10 seconds.

  • Filter the solution through a 0.22 µm syringe filter prior to HPLC injection.

G start Start add_buffer Add 200 µL Borate Buffer (pH 9.5) start->add_buffer add_reagent Add 200 µL Derivatizing Reagent Solution add_buffer->add_reagent vortex1 Vortex 30 sec add_reagent->vortex1 incubate Incubate at 60°C for 30 min vortex1->incubate cool Cool to Room Temperature incubate->cool add_quench Add 100 µL Quenching Solution cool->add_quench vortex2 Vortex 10 sec add_quench->vortex2 filter Filter (0.22 µm) vortex2->filter inject Inject into HPLC filter->inject

Caption: Workflow for the derivatization of primary and secondary amines.

Protocol 2: Derivatization of Phenolic Compounds

This protocol is adapted from methods for the derivatization of phenols with other acyl chlorides.[5][6]

1. Reagents and Materials:

  • 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride solution: 2 mg/mL in acetonitrile. Prepare fresh daily.

  • Borate Buffer: 0.1 M, pH 8.5.

  • Analyte Standard/Sample Solution: Dissolved in a suitable solvent.

  • HPLC-grade solvents.

2. Derivatization Procedure:

  • In a reaction vial, combine 100 µL of the analyte solution with 100 µL of 0.1 M borate buffer (pH 8.5).

  • Add 100 µL of the 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride solution.

  • Heat the mixture at 50°C for 5 minutes.

  • Cool the reaction to room temperature.

  • The sample is now ready for direct injection or can be diluted with the mobile phase if necessary.

HPLC Method Parameters

The following are suggested starting conditions for the chromatographic analysis of the derivatives. Method optimization will be necessary for specific applications.

ParameterSuggested ConditionsRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)The nonpolar stationary phase is well-suited for the separation of the hydrophobic derivatives.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to ensure sharp peak shapes for the sulfonamide/sulfonate ester derivatives.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase chromatography.
Gradient Elution Start with a lower percentage of Mobile Phase B and gradually increase to elute the more hydrophobic derivatives. A typical gradient could be 5-95% B over 20 minutes.Allows for the separation of a wide range of derivatives with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CProvides reproducible retention times.
Detection UV Detector at ~340 nmThe nitroaromatic chromophore is expected to have a strong absorbance in this region. The optimal wavelength should be determined by acquiring a UV spectrum of the derivatized analyte.
Injection Volume 10-20 µLA typical injection volume for analytical HPLC.

Method Validation

A comprehensive method validation should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the analytical data. The key validation parameters are summarized below:

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interference from blank, placebo, or degradation products at the retention time of the analyte peak.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.Typically 80-120% of the test concentration.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in flow rate, column temperature, mobile phase composition, etc.
Stability The stability of the analyte in solution over a specified period.No significant degradation of the analyte under the specified storage conditions.

Troubleshooting

IssuePotential CauseSuggested Solution
No or low derivatization yield Incorrect pH of the reaction buffer.Optimize the pH of the borate buffer.
Degradation of the derivatizing reagent.Prepare fresh reagent solution daily and protect from light.
Insufficient reaction time or temperature.Increase the incubation time and/or temperature.
Multiple peaks for a single analyte Incomplete derivatization or side reactions.Optimize reaction conditions. Ensure complete quenching of the reaction.
Poor peak shape (tailing) Secondary interactions with the stationary phase.Adjust the pH of the mobile phase. Use a high-purity, end-capped column.
Baseline noise Contaminated mobile phase or detector flow cell.Use high-purity solvents and filter the mobile phase. Flush the detector flow cell.

Conclusion

2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride presents itself as a valuable tool for the derivatization of amines and phenols for HPLC analysis. The introduction of a strong chromophore and the modification of the analyte's polarity can significantly improve the sensitivity and chromatographic performance of analytical methods. The protocols and guidelines presented in this document provide a solid foundation for the development and validation of robust and reliable HPLC methods for a wide range of applications in pharmaceutical analysis, clinical diagnostics, and environmental monitoring.

References

  • Shimadzu. (n.d.). Analysis of Dabsyl Amino Acids using HPLC. Retrieved from [Link]

  • JASCO. (n.d.). Analysis of Dabsyl Amino Acids using HPLC. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Yang, H., et al. (2000). Liquid chromatographic analysis of amino acids: using dimethylamino-azobenzenesulfonyl chloride and Hypersil ODS column to analyze the composition of apo B peptides.
  • PubChem. (n.d.). 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride. Retrieved from [Link]

  • Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13.
  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride.
  • Apffel, J. A., et al. (1995). Derivatization of primary amines by 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic assay of neomycin sulfate. Journal of pharmaceutical and biomedical analysis, 13(12), 1469-1476.
  • Patel, K. D., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 6593-6593.
  • Al-Kindy, S. M., et al. (2015). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based reagent, 3-Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl)-2-pyrazoline. Sultan Qaboos University Journal for Science [SQUJS], 20, 38-48.
  • Patyra, E., et al. (2022).
  • Yu, J., et al. (2020). Determination of Five Sulfonamides in Water by High Performance Liquid Chromatography Combined with Ionic Liquid Liquid-liquid Microextraction. American Journal of Applied Chemistry, 8(3), 89-93.
  • Tölgyesi, Á., et al. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY DETECTION.
  • Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC.
  • Mai, N. T. N., et al. (2026). Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin. Sarcouncil Journal of Biomedical Sciences, 5(1), 1-9.
  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride.
  • Kappe, C. O., & Murphree, S. S. (2023).
  • Valentová, K., et al. (2022). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Molecules, 27(10), 3269.
  • Reddy, P. S., & Rao, B. R. (2016). Isolation and identification of Phenolic compounds by HPLC and ESI-MS from Svensonia hyderobadensis (Walp.) Moldenke. IT Medical Team.
  • ResearchGate. (n.d.). UV-Vis spectra of various forms of 2-hydroxy-6-nitro-1-naphthaldehyde.... Retrieved from [Link]

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Method

Application Notes and Protocols for the Experimental Formation of Sulfonate Esters

For: Researchers, scientists, and drug development professionals. Abstract The conversion of alcohols, which are inherently poor leaving groups, into sulfonate esters is a cornerstone of modern organic synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The conversion of alcohols, which are inherently poor leaving groups, into sulfonate esters is a cornerstone of modern organic synthesis. This transformation dramatically enhances the substrate's reactivity towards nucleophilic substitution and elimination reactions. This guide provides an in-depth exploration of the synthesis of the three most common sulfonate esters: tosylates, mesylates, and triflates. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven experimental protocols, and offer insights into the critical parameters that ensure successful and reproducible outcomes.

Introduction: The Strategic Importance of Sulfonate Esters

In the realm of synthetic organic chemistry, the hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group due to the high basicity of the hydroxide ion (HO⁻)[1][2]. To facilitate synthetically useful transformations such as nucleophilic substitution (SN2) and elimination (E2) reactions, the hydroxyl group must first be "activated" by converting it into a group that readily departs with its electron pair. Sulfonate esters are exemplary in this role.[1][3]

The most frequently employed sulfonate esters in organic synthesis are:

  • Tosylates (p-toluenesulfonates, -OTs)

  • Mesylates (methanesulfonates, -OMs)

  • Triflates (trifluoromethanesulfonates, -OTf)

These esters are derivatives of their respective sulfonic acids and are prized for their excellent leaving group ability, which stems from the resonance stabilization of the resulting sulfonate anion.[1] This guide will provide the foundational knowledge and practical protocols necessary for the effective synthesis of these crucial intermediates.

Core Principles and Reaction Mechanism

The formation of a sulfonate ester from an alcohol proceeds via the reaction of the alcohol with a corresponding sulfonyl chloride (or anhydride) in the presence of a non-nucleophilic base.[3][4][5] The general mechanism involves the alcohol acting as a nucleophile, attacking the electrophilic sulfur atom of the sulfonylating agent.[3][5][6] This displaces the chloride ion (or another leaving group in the case of an anhydride) and forms a protonated intermediate. The base, typically pyridine or triethylamine, then deprotonates this intermediate to yield the final sulfonate ester and a protonated base byproduct.[3][4][5]

A key feature of this reaction is the retention of stereochemistry at the carbon atom bearing the alcohol.[3][5][7] This is because the C-O bond of the alcohol is not broken during the reaction; rather, the O-H bond is replaced by an O-S bond.[5][8]

Sulfonate_Ester_Formation Reactants Alcohol (R-OH) + Sulfonyl Chloride (R'-SO2Cl) Intermediate Protonated Intermediate [R-O(H+)-SO2R'] Cl- Reactants->Intermediate Nucleophilic Attack Base Base (e.g., Pyridine) Products Sulfonate Ester (R-OSO2R') + Protonated Base Cl- Intermediate->Products Deprotonation by Base

Caption: General mechanism of sulfonate ester formation.

Comparative Overview of Common Sulfonylating Agents

The choice of sulfonylating agent is dictated by the desired reactivity of the resulting sulfonate ester. The leaving group ability is inversely proportional to the basicity of the departing sulfonate anion.

Sulfonylating AgentResulting EsterCommon AbbreviationRelative Leaving Group Ability
p-Toluenesulfonyl chlorideTosylateTsClGood
Methanesulfonyl chlorideMesylateMsClGood
Trifluoromethanesulfonic anhydrideTriflateTf₂OExcellent

Triflates are significantly more reactive than tosylates and mesylates due to the strong electron-withdrawing effect of the trifluoromethyl group, which stabilizes the resulting triflate anion.[8]

Experimental Protocols

The following protocols are generalized procedures that can be adapted for a wide range of alcohol substrates. It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5][9][10]

Protocol 1: Synthesis of Tosylates (p-Toluenesulfonates)

This protocol is a widely applicable method for the tosylation of primary and secondary alcohols.[5]

Materials:

  • Alcohol (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2-1.5 eq.)[5]

  • Anhydrous pyridine or triethylamine (TEA) (1.5-2.0 eq.)[5]

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1-0.2 eq.) - optional, for less reactive alcohols[5][11]

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[5]

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the alcohol (1.0 eq.) in anhydrous DCM (approximately 10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Cool the solution to 0 °C in an ice bath.[5]

  • Add pyridine or triethylamine (1.5 eq.) to the stirred solution.[5] If using, add DMAP at this stage.[11]

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.[5]

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-12 hours.[5][11] Monitor the reaction progress by TLC.[5]

  • Upon completion, dilute the reaction mixture with water.[5]

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with cold 10% hydrochloric acid (to remove excess amine), saturated sodium bicarbonate solution, and brine.[4][5]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4][5]

  • Filter and concentrate the organic layer under reduced pressure to yield the crude tosylate.[4][5]

  • The crude product can be purified by recrystallization or column chromatography on silica gel.[4][5]

Protocol 2: Synthesis of Mesylates (Methanesulfonates)

This is a general and rapid procedure for the synthesis of mesylates from a variety of alcohols.[4]

Materials:

  • Alcohol (1.0 eq.)

  • Methanesulfonyl chloride (MsCl) (1.2 eq.)[4][9]

  • Triethylamine (TEA) or Pyridine (1.5 eq.)[4][9]

  • Anhydrous dichloromethane (DCM)[4][9]

  • Deionized water

  • Cold 10% Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the alcohol (1.0 eq.) in anhydrous DCM (to make an approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stirrer.[4]

  • Add triethylamine (1.5 eq.).[4]

  • Cool the mixture to 0 °C in an ice bath.[4]

  • Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.[4]

  • Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is often complete within 30-60 minutes.

  • Upon completion, dilute the reaction mixture with water.[4]

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.[9]

  • Combine the organic layers and wash sequentially with cold 10% HCl, saturated sodium bicarbonate solution, and brine.[12]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]

  • Filter and concentrate the filtrate under reduced pressure to obtain the desired methanesulfonate ester.[4] Further purification can be achieved by chromatography if necessary.[4]

Protocol 3: Synthesis of Triflates (Trifluoromethanesulfonates)

The formation of triflates is typically achieved using trifluoromethanesulfonic anhydride (Tf₂O) due to its high reactivity.[13][14] This reaction is often rapid and requires careful temperature control.

Materials:

  • Alcohol (1.0 eq.)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.1-1.2 eq.)

  • Anhydrous pyridine or 2,6-lutidine (1.5 eq.)

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the alcohol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to -20 °C to 0 °C in a suitable cooling bath.

  • Add pyridine or 2,6-lutidine (1.5 eq.) to the stirred solution.

  • Slowly add trifluoromethanesulfonic anhydride (1.1 eq.) dropwise to the reaction mixture. A significant exotherm may be observed. Maintain the temperature below 0 °C during the addition.

  • Stir the reaction at the low temperature for 30-60 minutes, monitoring by TLC.

  • Upon completion, carefully quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate under reduced pressure. Triflates are often less stable than tosylates and mesylates and may be used in the next step without extensive purification.

Experimental_Workflow Start Dissolve Alcohol in Anhydrous Solvent Cool Cool to 0°C Start->Cool AddBase Add Base (e.g., Pyridine, TEA) Cool->AddBase AddSulfonyl Add Sulfonylating Agent (TsCl, MsCl, or Tf₂O) AddBase->AddSulfonyl Reaction Stir and Monitor by TLC AddSulfonyl->Reaction Workup Aqueous Workup (Wash with acid, base, brine) Reaction->Workup Dry Dry Organic Layer (e.g., Na₂SO₄) Workup->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Purify Purify (Chromatography/Recrystallization) Concentrate->Purify End Characterize Product Purify->End

Sources

Application

2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride in peptide modification

Application Note: Precision Peptide Modification Using 2-Hydroxy-5-nitrobenzene-1-sulfonyl Chloride Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Application: Amine Labeling, Sulfon...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Peptide Modification Using 2-Hydroxy-5-nitrobenzene-1-sulfonyl Chloride

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Application: Amine Labeling, Sulfonamide Conjugation, and Peptide Stabilization

Introduction & Strategic Utility

In the landscape of peptide bioconjugation and modification, sulfonyl chlorides represent a highly robust class of electrophiles used to generate stable sulfonamide linkages. 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride (HNBS-Cl) is a specialized, heterobifunctional labeling reagent. It is highly valued in drug development and proteomics for its unique combination of extreme electrophilic reactivity and built-in spectroscopic properties.

Mechanistic Rationale & Causality: The efficacy of HNBS-Cl is dictated by its carefully positioned functional groups:

  • The Nitro Group (-NO₂): Positioned para to the hydroxyl group and meta to the sulfonyl chloride, the nitro group exerts powerful electron-withdrawing inductive (-I) and mesomeric (-M) effects. This strongly depletes electron density from the sulfur atom, rendering it exceptionally susceptible to nucleophilic attack by primary amines[3].

  • The Sulfonyl Chloride (-SO₂Cl): Reacts selectively with deprotonated primary amines (N-terminus or Lysine side-chains) to form a sulfonamide bond. Unlike standard peptide amides, sulfonamides are highly resistant to enzymatic cleavage and chemical hydrolysis, making them ideal for stabilizing therapeutic peptides against proteolytic degradation[1].

  • The Hydroxyl Group (-OH): Provides an auxiliary chromophoric/fluorogenic handle. The resulting 2-hydroxy-5-nitrophenyl moiety absorbs strongly in the UV-Vis spectrum, allowing for real-time analytical tracking and quantification of conjugation efficiency.

Chemical Properties & Reactivity Profile

Understanding the physical properties of HNBS-Cl is critical for preventing premature reagent degradation (hydrolysis) prior to peptide conjugation.

PropertySpecification / ValueExperimental Implication
CAS Number 1261760-59-1Unique identifier for sourcing and QC[2].
Molecular Weight 237.61 g/mol Required for precise stoichiometric calculations.
Conjugate Mass Shift +201.15 Da Target mass addition for LC-MS validation (loss of HCl).
Solubility DMF, DMSO, DCM, THFHighly soluble in aprotic solvents. Insoluble/reactive in water.
Moisture Sensitivity Extremely HighMust be stored under inert gas (Argon/N₂) at -20°C.
Target Residues N-terminal α-amine, Lysine ε-amineRequires pH control (8.5–9.5) for aqueous reactions.

Mechanistic Visualizations

The reaction between HNBS-Cl and a peptide amine is a kinetic competition between the desired sulfonylation and the undesired hydrolysis of the reagent.

Mechanism A Peptide-NH2 (Deprotonated Amine) C S_N2-like Transition State at Sulfur A->C pH 8.5-9.5 Nucleophilic Attack B HNBS-Cl (Electrophile) B->C E Sulfonic Acid (Hydrolysis Byproduct) B->E H2O (Competing) Side Reaction D Stable Sulfonamide Conjugate (+201 Da) C->D - HCl (Neutralized by Base)

Fig 1: Mechanistic pathway of peptide sulfonylation vs. competing hydrolysis.

Workflow S1 Step 1: Peptide Synthesis Solid-Phase (SPPS) S2 Step 2: Fmoc Deprotection 20% Piperidine in DMF S1->S2 S3 Step 3: HNBS-Cl Conjugation DIPEA, Anhydrous DCM, 2 Hours S2->S3 S4 Step 4: Global Cleavage TFA / TIPS / H2O S3->S4 S5 Step 5: QC Validation Kaiser Test & LC-MS S4->S5

Fig 2: End-to-end experimental workflow for on-resin peptide modification.

Experimental Protocols

To ensure a self-validating system, these protocols integrate causality-driven steps and in-process quality control.

Protocol A: On-Resin N-Terminal Derivatization (Anhydrous SPPS)

This method is preferred as anhydrous conditions completely eliminate the competing hydrolysis side-reaction.

  • Resin Preparation: Swell 0.1 mmol of peptide-resin (bearing a free N-terminal amine) in anhydrous Dichloromethane (DCM) for 20 minutes.

    • Causality: DCM provides optimal swelling for polystyrene-based resins, maximizing pore accessibility for the bulky HNBS-Cl reagent.

  • Reagent Activation: In a dry vial, dissolve 0.4 mmol (4 equivalents) of HNBS-Cl in 3 mL of anhydrous DCM. Add 0.8 mmol (8 equivalents) of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl generated during the reaction without attacking the highly reactive sulfonyl chloride.

  • Conjugation: Add the reagent mixture to the resin. Agitate gently at room temperature for 2 hours.

  • In-Process QC (Self-Validation): Perform a Kaiser Test on a few resin beads.

    • Validation: A negative (yellow) result confirms complete capping of the primary amine. A positive (blue) result indicates incomplete reaction; repeat Step 3.

  • Washing & Cleavage: Wash the resin extensively with DCM and DMF to remove unreacted reagent. Cleave the peptide using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% H₂O) for 2 hours.

    • Causality: The sulfonamide bond is completely stable to concentrated TFA, allowing for safe global deprotection of side chains.

Protocol B: Solution-Phase Lysine Modification (Aqueous/Organic)

Used for fully deprotected peptides or proteins where aqueous solubility is required.

  • Peptide Dissolution: Dissolve the peptide in 0.1 M Sodium Bicarbonate buffer, adjusted strictly to pH 8.5.

    • Causality: The pH must be high enough to deprotonate the ε-amine of Lysine (making it nucleophilic) but low enough to prevent rapid hydroxide-mediated hydrolysis of the sulfonyl chloride[1].

  • Reagent Preparation: Dissolve HNBS-Cl in anhydrous DMSO to a concentration of 100 mM.

  • Conjugation: Add the HNBS-Cl solution dropwise to the peptide solution (final DMSO concentration should not exceed 10-15% v/v) to achieve a 10-fold molar excess.

    • Causality: A large excess is required in aqueous conditions because water will inevitably hydrolyze a portion of the reagent into unreactive sulfonic acid.

  • Incubation: Stir at 4°C for 2 hours. Low temperature suppresses the rate of hydrolysis while maintaining sufficient sulfonylation kinetics.

Quantitative Optimization Data

The following table summarizes the optimization parameters for solution-phase conjugation, demonstrating the delicate balance between reactivity and reagent degradation.

Buffer / Solvent SystempHReaction TempReagent ExcessConjugation YieldHydrolysis Rate
0.1 M PBS / 10% DMSO7.425°C5 eq< 20%Low
0.1 M NaHCO₃ / 10% DMSO 8.5 4°C 10 eq > 85% Moderate
0.1 M Na₂CO₃ / 10% DMSO9.525°C10 eq~ 40%Extremely High
Anhydrous DCM (On-Resin)N/A25°C4 eq> 98%Zero

Quality Control & Troubleshooting

To ensure the integrity of the final product, the protocol must be validated using analytical techniques:

  • LC-MS Mass Shift Analysis: The most definitive proof of successful conjugation is High-Resolution Mass Spectrometry (HRMS). The addition of the 2-hydroxy-5-nitrobenzenesulfonyl moiety results in a precise mass shift of +201.15 Da relative to the unmodified peptide.

  • UV-Vis Spectroscopy: The modified peptide will exhibit a distinct absorbance peak in the 320–360 nm range (dependent on solvent pH) due to the chromophoric nature of the nitrophenol-like aromatic ring. This allows for accurate concentration determination using the Beer-Lambert law without relying solely on peptide backbone absorbance at 214 nm.

  • Troubleshooting Multiple Additions: If LC-MS shows a mass shift of +402 Da (double addition), it indicates off-target sulfonylation (e.g., on Tyrosine or Histidine residues). To resolve this, reduce the equivalents of HNBS-Cl or lower the reaction pH to 8.0 to increase amine selectivity.

References

  • Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

Method

The Strategic Application of 2-Hydroxy-5-nitrobenzene-1-sulfonyl Chloride in Medicinal Chemistry: A Guide to Synthesis and Protocol

Introduction: Unveiling the Potential of a Versatile Building Block In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to the successful development of novel thera...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to the successful development of novel therapeutic agents. 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride, a highly reactive and versatile organic compound, has emerged as a significant scaffold in medicinal chemistry. Its unique trifunctional nature, featuring a reactive sulfonyl chloride group, an electron-withdrawing nitro group, and a directing hydroxyl group, provides a powerful platform for the synthesis of a diverse array of molecular architectures with significant biological potential.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth application notes and detailed protocols for the effective utilization of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride. We will delve into the causality behind experimental choices, providing field-proven insights to ensure reproducible and optimized synthetic outcomes. The protocols described herein are designed to be self-validating, empowering researchers to confidently incorporate this valuable reagent into their drug discovery programs.

The primary application of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride lies in the synthesis of sulfonamide derivatives. The sulfonamide functional group is a well-established pharmacophore present in a wide range of clinically approved drugs, exhibiting antibacterial, anticancer, anti-inflammatory, and antiviral activities.[1][2] The presence of the 2-hydroxy and 5-nitro substituents on the phenyl ring of the title compound offers unique opportunities to modulate the physicochemical and pharmacological properties of the resulting sulfonamides, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.

Core Applications in Medicinal Chemistry: The Synthesis of Bioactive Sulfonamides

The paramount application of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is its reaction with primary and secondary amines to furnish a diverse library of sulfonamide derivatives.[3] The electrophilic sulfur atom of the sulfonyl chloride group readily undergoes nucleophilic attack by the lone pair of electrons on the nitrogen atom of the amine, leading to the formation of a stable sulfonamide bond.

The 2-hydroxy and 5-nitro groups on the aromatic ring of the sulfonyl chloride play a crucial role in influencing the reactivity and the properties of the resulting sulfonamides. The strong electron-withdrawing nature of the nitro group increases the electrophilicity of the sulfonyl chloride, facilitating its reaction with a broad range of amines under mild conditions. The ortho-hydroxyl group can participate in intramolecular hydrogen bonding, which can influence the conformation of the molecule and its interaction with biological targets. Furthermore, both the hydroxyl and nitro groups provide handles for further chemical modification, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

General Workflow for Sulfonamide Synthesis

The synthesis of sulfonamides from 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride and an amine follows a well-established and robust protocol. The general workflow is depicted below:

Sulfonamide Synthesis Workflow reagent 2-Hydroxy-5-nitrobenzene- 1-sulfonyl chloride reaction Reaction Mixture reagent->reaction amine Primary or Secondary Amine amine->reaction solvent Anhydrous Solvent (e.g., Dichloromethane) solvent->reaction base Base (e.g., Pyridine, Triethylamine) base->reaction workup Aqueous Workup reaction->workup 1. Stir at RT 2. Quench with H2O purification Purification (e.g., Column Chromatography) workup->purification Extract with organic solvent product 2-Hydroxy-5-nitrophenyl Sulfonamide Derivative purification->product Isolate pure product

Caption: General workflow for the synthesis of 2-hydroxy-5-nitrophenyl sulfonamide derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride

The synthesis of the title compound is a critical first step and is typically achieved through a two-step process involving nitration of a phenol derivative followed by chlorosulfonation.[4]

Reaction Scheme:

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
2-Chlorophenol128.5612.86 g0.1
Nitric Acid (70%)63.019.0 mL~0.14
Sulfuric Acid (98%)98.0810 mL~0.18
Chlorosulfonic Acid116.5235 mL0.6
Dichloromethane (DCM)84.93100 mL-
Ice-As needed-
Saturated Sodium Bicarbonate-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Nitration: a. In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 12.86 g (0.1 mol) of 2-chlorophenol and 50 mL of dichloromethane. b. Cool the mixture to 0-5 °C in an ice-salt bath. c. Slowly add a pre-cooled mixture of 9.0 mL of 70% nitric acid and 10 mL of 98% sulfuric acid dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. d. After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. e. Carefully pour the reaction mixture over 200 g of crushed ice with vigorous stirring. f. Separate the organic layer and wash it sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL). g. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloro-2-nitrophenol as a yellow solid.

  • Chlorosulfonation: a. In a 250 mL three-necked round-bottom flask fitted with a reflux condenser, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), place the crude 4-chloro-2-nitrophenol obtained from the previous step. b. Cool the flask in an ice bath and slowly add 35 mL (0.6 mol) of chlorosulfonic acid via the dropping funnel. c. After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 130 °C. Maintain this temperature for 6 hours. The evolution of HCl gas should be observed.[5] d. Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring. e. A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. f. Dry the solid in a vacuum desiccator to yield crude 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride. g. The crude product can be purified by recrystallization from a suitable solvent system such as toluene-hexane.

Causality of Experimental Choices:

  • Nitration: The use of a mixture of nitric and sulfuric acids is a classic and effective method for the nitration of aromatic compounds. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is performed at low temperatures to control the exothermicity and to minimize the formation of dinitrated byproducts.

  • Chlorosulfonation: Chlorosulfonic acid serves as both the solvent and the sulfonating agent. The reaction is carried out at an elevated temperature to drive the reaction to completion. The workup with ice-water is crucial to hydrolyze any remaining chlorosulfonic acid and to precipitate the sulfonyl chloride product, which is sparingly soluble in water.[5]

Protocol 2: General Procedure for the Synthesis of N-Aryl-2-hydroxy-5-nitrobenzenesulfonamides

This protocol describes a general method for the reaction of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride with various primary aromatic amines to generate a library of sulfonamide derivatives.

Reaction Scheme:

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (for 1 mmol scale)Moles
2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride237.62238 mg1.0 mmol
Substituted AnilineVaries1.0 mmol1.0 mmol
Anhydrous Dichloromethane (DCM)84.9310 mL-
Anhydrous Pyridine79.100.1 mL1.2 mmol
1M Hydrochloric Acid-As needed-
Saturated Sodium Bicarbonate-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • To a solution of the substituted aniline (1.0 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask, add anhydrous pyridine (0.1 mL, 1.2 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add a solution of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride (238 mg, 1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash sequentially with 1M hydrochloric acid (2 x 15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-hydroxy-5-nitrobenzenesulfonamide.

Causality of Experimental Choices:

  • Solvent: Dichloromethane is a good choice of solvent as it is relatively inert and dissolves both the reactants and the product. The use of an anhydrous solvent is critical to prevent the hydrolysis of the sulfonyl chloride.

  • Base: Pyridine acts as a base to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. This prevents the protonation of the starting amine, which would render it unreactive. Triethylamine can also be used as an alternative base.

  • Workup: The acidic wash removes any unreacted pyridine and amine starting material. The basic wash removes any unreacted 2-hydroxy-5-nitrobenzenesulfonic acid that may have formed due to hydrolysis of the sulfonyl chloride.

  • Purification: Column chromatography is a standard and effective method for purifying the final sulfonamide product from any remaining starting materials or byproducts.

Visualization of the Reaction Mechanism

The reaction proceeds through a nucleophilic substitution mechanism at the sulfonyl group.

Sulfonamide Formation Mechanism cluster_0 Nucleophilic Attack cluster_1 Chloride Elimination cluster_2 Deprotonation Amine R-NH₂ SulfonylChloride Ar-SO₂(Cl) Amine->SulfonylChloride lone pair attack Intermediate [Ar-SO₂(Cl)(⁻NH₂⁺-R)] SulfonylChloride->Intermediate Intermediate2 [Ar-SO₂(Cl)(⁻NH₂⁺-R)] Product_H Ar-SO₂(NH⁺-R) + Cl⁻ Intermediate2->Product_H - Cl⁻ Product_H2 Ar-SO₂(NH⁺-R) FinalProduct Ar-SO₂(NH-R) + Base-H⁺ Product_H2->FinalProduct Base Base Base->FinalProduct abstracts H⁺

Caption: Mechanism of sulfonamide formation from a sulfonyl chloride and an amine.

Potential Therapeutic Applications and Structure-Activity Relationship Insights

Derivatives of 2-hydroxy-5-nitrophenyl sulfonamides have been investigated for a range of therapeutic applications, leveraging the well-established biological activities of the sulfonamide scaffold.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes. Inhibitors of CAs have therapeutic applications as diuretics, antiglaucoma agents, and anticonvulsants, and are being explored as anticancer and anti-obesity agents.[1] Sulfonamides are the classical inhibitors of CAs. The unsubstituted sulfonamide group (-SO₂NH₂) is essential for binding to the zinc ion in the active site of the enzyme.

The 2-hydroxy-5-nitrophenyl scaffold can be used to synthesize novel CA inhibitors. The substituents on the aromatic ring can be modified to achieve isoform selectivity. For instance, bulky substituents can be introduced by reacting 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride with amines bearing large hydrophobic groups to target specific pockets within the active site of different CA isoforms.

Antibacterial and Antifungal Agents

The sulfonamide core is a key feature of sulfa drugs, which were among the first effective antimicrobial agents. They act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The 2-hydroxy-5-nitrophenyl moiety can be incorporated into novel sulfonamides to develop new antibacterial and antifungal agents. The nitro group, in particular, is a common feature in many antimicrobial compounds and may contribute to the overall activity.[6]

Anticancer Agents

Recent research has highlighted the potential of sulfonamide derivatives as anticancer agents.[1][7] They can exert their antitumor effects through various mechanisms, including the inhibition of carbonic anhydrases that are overexpressed in many tumors, disruption of the cell cycle, and inhibition of angiogenesis. The 2-hydroxy-5-nitrophenyl scaffold provides a platform for the design and synthesis of novel sulfonamides with potential anticancer activity. The hydroxyl and nitro groups can be strategically utilized to optimize the compound's interaction with cancer-related targets.

Data Summary Table

Property2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride
Molecular Formula C₆H₄ClNO₅S
Molecular Weight 237.62 g/mol
Appearance Yellow to brown crystalline solid
Melting Point 135-140 °C (decomposes)
Solubility Soluble in dichloromethane, chloroform, and acetone. Reacts with water and alcohols.
Key Reactivity Highly electrophilic sulfonyl chloride group, susceptible to nucleophilic attack by amines, alcohols, and water.

Conclusion

2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is a valuable and versatile building block in medicinal chemistry. Its trifunctional nature allows for the straightforward synthesis of a wide array of sulfonamide derivatives with significant potential for therapeutic applications. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their drug discovery endeavors. The ability to readily generate diverse libraries of 2-hydroxy-5-nitrophenyl sulfonamides, coupled with the established pharmacological importance of the sulfonamide scaffold, positions this compound as a key player in the ongoing quest for novel and effective medicines.

References

  • Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75. [Link]

  • Patel, R. N., et al. (2011). Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][1]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. Journal of Chemical and Pharmaceutical Research, 3(6), 409-415. [Link]

  • Turan-Zitouni, G., et al. (2005). Synthesis and antimicrobial activity of some new 5-bromo-2-hydroxy-N'-(substituted-benzylidene)benzohydrazide derivatives. European Journal of Medicinal Chemistry, 40(6), 607-613. [Link]

  • Fukuda, H., et al. (2008). N′-(2-Hydroxy-5-nitrobenzylidene)benzenesulfonohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1583. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2017). Recent developments in the synthesis of N-aryl sulfonamides. Current Organic Synthesis, 14(6), 806-829. [Link]

  • Turan-Zitouni, G., et al. (2007). Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. Bioorganic & Medicinal Chemistry, 15(5), 2032-2044. [Link]

  • Elsayad, K. A., et al. (2024). A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 149, 107409. [Link]

  • Organic Syntheses. o-NITROPHENYLSULFUR CHLORIDE. [Link]

  • Organic Syntheses. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES via 2-NITROBENZENESULFONAMIDES. [Link]

  • Dandela, R., et al. (2024). Metal-free efficient synthesis of aryl sulfonamides from N-hydroxy sulfonamide and amines. Organic & Biomolecular Chemistry. [Link]

  • Grybaitė, B., et al. (2025). Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. PLOS ONE. [Link]

  • Reddy, T. S., et al. (2014). Optimisation of reaction conditions for the preparation of 2-hydroxy-5-nitrobenzoic acid (2). ResearchGate. [Link]

  • Ahern, E. W., et al. (2022). Para-Substituted O-Benzyl Sulfohydroxamic Acid Derivatives as Redox-Triggered Nitroxyl (HNO) Sources. Molecules, 27(16), 5323. [Link]

  • PrepChem. Synthesis of sodium 2-chloro-5-nitrobenzene sulfinate. [Link]

  • Supuran, C. T. (2008). Anticancer and Antiviral Sulfonamides. Current Medicinal Chemistry, 15(7), 613-629. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • El-Faham, A., et al. (2021). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 19(27), 6049-6060. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113837. [Link]

  • Fun, H.-K., et al. (2008). 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2210. [Link]

Sources

Application

Application Note: Unraveling the Reaction Mechanism and Application of 2-Hydroxy-5-nitrobenzene-1-sulfonyl Chloride in Alcohol Sulfonylation

Introduction: The Significance of Sulfonate Esters in Modern Chemistry For researchers, synthetic chemists, and professionals in drug development, the conversion of alcohols to sulfonate esters is a cornerstone of organi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Sulfonate Esters in Modern Chemistry

For researchers, synthetic chemists, and professionals in drug development, the conversion of alcohols to sulfonate esters is a cornerstone of organic synthesis. This transformation is pivotal as it converts a poorly reactive hydroxyl group into an excellent leaving group, paving the way for a multitude of subsequent nucleophilic substitution and elimination reactions.[1] Among the various reagents employed for this purpose, substituted benzenesulfonyl chlorides offer a tunable platform where electronic and steric effects can be harnessed to modulate reactivity. This application note provides an in-depth technical guide on the reaction of a particularly interesting, yet nuanced, reagent: 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride, with alcohols. We will dissect its reaction mechanism, discuss the critical role of its unique substitution pattern, and provide detailed protocols for its practical application, ensuring scientific integrity and reproducibility.

The Unique Reactivity of 2-Hydroxy-5-nitrobenzene-1-sulfonyl Chloride: A Mechanistic Deep Dive

The reactivity of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is governed by the interplay of its three key functional components: the highly electrophilic sulfonyl chloride group, the strongly electron-withdrawing para-nitro group, and the strategically positioned ortho-hydroxyl group.

The Core Reaction Pathway: Nucleophilic Attack at the Sulfonyl Center

The fundamental mechanism of sulfonylation is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride.[2] The sulfur atom is rendered significantly electrophilic due to the strong inductive and resonance electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[2] The reaction with an alcohol, in the presence of a base, generally proceeds via a two-step addition-elimination pathway:

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a transient, pentacoordinate trigonal bipyramidal intermediate.[2]

  • Chloride Elimination: This unstable intermediate rapidly collapses, expelling the chloride ion, which is an excellent leaving group. Concurrently, the base in the reaction medium abstracts the proton from the oxonium ion, regenerating the neutral sulfonate ester and forming a salt byproduct.[2]

The stereochemical integrity of the alcohol's chiral center is preserved throughout this process as the C-O bond of the alcohol remains intact.

The Influence of Substituents: A Tale of Two Groups

The presence of the nitro and hydroxyl groups on the benzene ring profoundly influences the reactivity of the sulfonyl chloride.

  • The Activating Effect of the para-Nitro Group: The nitro group at the para position is a potent electron-withdrawing group, acting through both inductive and resonance effects. This delocalizes electron density away from the benzene ring and, consequently, from the sulfonyl group. This amplified electron deficiency at the sulfur atom makes 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride significantly more reactive towards nucleophiles compared to unsubstituted benzenesulfonyl chloride.

  • The Enigmatic Role of the ortho-Hydroxyl Group: The ortho-hydroxyl group introduces a layer of complexity and can participate in the reaction in several ways:

    • Intramolecular Hydrogen Bonding: The hydroxyl group can form an intramolecular hydrogen bond with one of the oxygen atoms of the sulfonyl group. This interaction can influence the conformation of the sulfonyl chloride and potentially modulate its electrophilicity.

    • Acidic Proton: The phenolic proton is acidic and will be deprotonated by the base used in the reaction. This creates a phenoxide, which is also a nucleophile. This necessitates careful control of reaction conditions to ensure selective sulfonylation of the target alcohol over the intrinsic phenolic hydroxyl group. The pKa of 2-nitrophenol is approximately 7.2, and while the additional sulfonyl chloride group will affect this, it provides a baseline understanding of its acidity.[3]

    • Intramolecular Catalysis (A Plausible Hypothesis): While not definitively established in the literature for this specific reaction, the ortho-hydroxyl group could potentially act as an intramolecular catalyst. After the initial nucleophilic attack by the alcohol, the ortho-hydroxyl group could act as a proton shuttle, facilitating the deprotonation of the incoming alcohol and the subsequent elimination of the chloride ion.

The following diagram illustrates the proposed reaction mechanism, highlighting the key steps and the influence of the substituents.

Reaction_Mechanism cluster_intermediate Reaction Pathway Sulfonyl_Chloride 2-Hydroxy-5-nitrobenzene- 1-sulfonyl chloride Nucleophilic_Attack Nucleophilic Attack Sulfonyl_Chloride->Nucleophilic_Attack Alcohol R-OH (Alcohol) Alcohol->Nucleophilic_Attack Base Base (e.g., Pyridine) Proton_Transfer_Elimination Proton Transfer & Chloride Elimination Base->Proton_Transfer_Elimination Intermediate Pentacoordinate Intermediate Nucleophilic_Attack->Intermediate Forms Intermediate->Proton_Transfer_Elimination Collapses Sulfonate_Ester Sulfonate Ester Proton_Transfer_Elimination->Sulfonate_Ester Yields Base_HCl Base-HCl Salt Proton_Transfer_Elimination->Base_HCl Byproduct

Caption: Proposed reaction mechanism of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride with an alcohol.

Application Notes and Protocols: Achieving Selective Sulfonylation

The presence of the acidic phenolic hydroxyl group in 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride necessitates a carefully designed protocol to achieve chemoselective sulfonylation of a target alcohol. The key to this selectivity lies in the differential acidity of the alcoholic and phenolic protons and the choice of base.

Principle of Chemoselectivity

Phenols are generally more acidic than alcohols. However, the nucleophilicity of the corresponding phenoxide and alkoxide anions plays a crucial role. While a phenoxide is thermodynamically more stable, an alkoxide is often a stronger nucleophile. By using a base that is strong enough to deprotonate the alcohol but not so strong as to create a high concentration of the less nucleophilic phenoxide, or by using a hindered base, selective sulfonylation of the alcohol can be achieved. For primary and secondary alcohols, which are generally more reactive in SN2-type reactions, their sulfonylation can be favored over that of the sterically more hindered and less nucleophilic phenoxide.

Experimental Protocol: Selective O-Sulfonylation of a Primary Alcohol

This protocol provides a general method for the selective sulfonylation of a primary alcohol in the presence of the phenolic hydroxyl group of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride.

Materials:

  • Primary Alcohol (e.g., Benzyl alcohol)

  • 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 equivalent) in anhydrous dichloromethane (to make an approximately 0.2 M solution).

  • Addition of Base: Add anhydrous pyridine (1.5 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred alcohol solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by adding 1 M HCl solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonate ester.

Experimental Workflow Diagram

Experimental_Workflow Start Start Dissolve_Alcohol Dissolve Primary Alcohol in anhydrous DCM Start->Dissolve_Alcohol Add_Pyridine Add Pyridine Dissolve_Alcohol->Add_Pyridine Cool_to_0C Cool to 0°C Add_Pyridine->Cool_to_0C Add_Sulfonyl_Chloride Add 2-Hydroxy-5-nitrobenzene- 1-sulfonyl chloride solution dropwise Cool_to_0C->Add_Sulfonyl_Chloride Stir_and_Monitor Stir at 0°C to RT Monitor by TLC Add_Sulfonyl_Chloride->Stir_and_Monitor Workup Aqueous Work-up (HCl, NaHCO3, Brine) Stir_and_Monitor->Workup Dry_and_Concentrate Dry (MgSO4) and Concentrate Workup->Dry_and_Concentrate Purify Purify by Column Chromatography Dry_and_Concentrate->Purify End Pure Sulfonate Ester Purify->End

Caption: Step-by-step experimental workflow for the selective sulfonylation of a primary alcohol.

Data Presentation: Expected Outcomes and Characterization

The successful synthesis of the sulfonate ester can be confirmed by various analytical techniques.

Analytical Technique Expected Observation
Thin Layer Chromatography (TLC) Disappearance of the alcohol starting material spot and the appearance of a new, typically less polar, product spot.
¹H NMR Spectroscopy Disappearance of the alcohol -OH proton signal. A downfield shift of the protons on the carbon adjacent to the oxygen of the original alcohol. Appearance of aromatic protons corresponding to the 2-hydroxy-5-nitrophenyl group.
¹³C NMR Spectroscopy A shift in the resonance of the carbon atom bonded to the oxygen of the original alcohol.
Infrared (IR) Spectroscopy Appearance of strong characteristic S=O stretching bands around 1350 cm⁻¹ and 1175 cm⁻¹. Disappearance of the broad O-H stretch of the starting alcohol.
Mass Spectrometry (MS) Observation of the molecular ion peak corresponding to the calculated mass of the sulfonate ester product.

Trustworthiness and Self-Validation

The provided protocol is designed to be self-validating. The progress of the reaction is monitored by TLC, which provides a clear indication of the consumption of the starting material and the formation of the product. The multi-step aqueous work-up is crucial for removing the pyridine catalyst, unreacted sulfonyl chloride (as sulfonic acid), and other water-soluble byproducts. Finally, purification by column chromatography ensures the isolation of the desired sulfonate ester in high purity, which can be confirmed by the spectroscopic methods outlined in the table above.

Conclusion

2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is a highly reactive and versatile reagent for the synthesis of sulfonate esters from alcohols. Its enhanced electrophilicity, due to the para-nitro group, allows for efficient sulfonylation under mild conditions. The presence of the ortho-hydroxyl group introduces a challenge of chemoselectivity, which can be overcome by careful control of the reaction conditions, particularly the choice of base and reaction temperature. The protocols and mechanistic insights provided in this application note are intended to empower researchers, scientists, and drug development professionals to effectively utilize this valuable synthetic tool in their endeavors.

References

  • Vaia. Alcohols react with sulfonyl chlorides to give alkyl sulfonates. The sulfonate group is a good leaving group analogous to a halogen atom.[Link]

  • Chegg. (2020, October 1). Solved Alcohols react with sulfonyl chlorides to form. [Link]

  • MDPI. (2025, November 11). One-Pot Alkylation–Sulfonylation of Diphenol. [Link]

  • ResearchGate. (2022, January 17). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. [Link]

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • Wiley Online Library. (2019, September 10). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • University of Groningen. INTRAMOLECULAR-CATALYZED SULFONAMIDE HYDROLYSIS .8. INTRAMOLECULAR NUCLEOPHILIC CATALYSIS BY THE NEIGHBORING HYDROXYL GROUP IN ACID-CATALYZED BENZENESULFONAMIDE HYDROLYSIS. [Link]

  • Chemistry Stack Exchange. (2023, February 26). Comparison of acidic strength of nitrophenols. [Link]

  • Royal Society of Chemistry. (2000). Stoichiometric solvation effects. Part 2. A new product–rate correlation for solvolyses of p-nitrobenzenesulfonyl chloride in alcohol–water mixtures. [Link]

  • National Institutes of Health. (2014, October 15). Chemoselective Hydroxyl Group Transformation: An Elusive Target. [Link]

  • ACS Publications. (2024, July 25). Dehydroxylative Sulfonylation of Alcohols. [Link]

  • PubMed. (2004, February 7). Selective esterifications of alcohols and phenols through carbodiimide couplings. [Link]

  • Google Patents. US6194586B1 - Selective sulphonation of the primary alcohol of a diol containing both primary and secondary alcohols.

Sources

Method

Application Note: Continuous Flow Synthesis of Sulfonyl Chlorides

Executive Summary & Mechanistic Rationale Organic sulfonyl chlorides are indispensable electrophilic building blocks in the pharmaceutical industry, serving as primary precursors for sulfonamides—a motif ubiquitous in an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Organic sulfonyl chlorides are indispensable electrophilic building blocks in the pharmaceutical industry, serving as primary precursors for sulfonamides—a motif ubiquitous in antibacterials, HCV polymerase inhibitors, and beta-3 receptor agonists[1]. Traditionally, the synthesis of sulfonyl chlorides via the oxidative chlorination of thiols or disulfides relies on hazardous reagents such as chlorine gas or chlorosulfonic acid[1]. These batch processes are plagued by severe safety limitations: they are highly exothermic, generate toxic and corrosive gaseous byproducts (e.g., HCl, SO₂), and pose significant risks of thermal runaway[1][2].

To circumvent the hazards of chlorine gas, N-chloroamides like 1,3-dichloro-5,5-dimethylhydantoin (DCH) and N-chlorosuccinimide (NCS) are frequently employed. However, these reagents are thermally unstable and potentially explosive when scaled in batch reactors[1]. Continuous flow chemistry fundamentally resolves these bottlenecks. By utilizing microstructured reactors and Continuous Stirred-Tank Reactors (CSTRs), flow systems provide superior mass transfer, instantaneous heat dissipation, and precise control over residence times[1][3]. This application note details three validated continuous flow protocols for sulfonyl chloride synthesis, emphasizing process intensification, safety automation, and green chemistry principles.

Continuous Flow System Architecture

The transition from batch to flow requires a highly controlled fluidic architecture to manage the rapid kinetics and gas evolution inherent to oxidative chlorination.

Workflow Substrate Substrate Feed (Thiol/Disulfide) PumpA Syringe / HPLC Pump A Substrate->PumpA Reagent Oxidant/Chlorinating Feed (DCH or HNO3/HCl) PumpB Syringe / HPLC Pump B Reagent->PumpB Mixer Micromixer (T-Shape) Rapid Mass Transfer PumpA->Mixer Calibrated Flow PumpB->Mixer Calibrated Flow Reactor Flow Reactor (Coil / CSTR) Precise Thermal Control Mixer->Reactor Homogeneous Mixture BPR Back Pressure Regulator (Prevents Outgassing) Reactor->BPR Controlled Residence Time Quench In-line Aqueous Quench BPR->Quench Product Sulfonyl Chloride Isolation Quench->Product Phase Separation

Continuous Flow Synthesis Workflow for Sulfonyl Chlorides

Experimental Protocols & Causality

Protocol A: N-Chloroamide (DCH) Mediated Oxidative Chlorination

This protocol utilizes 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function oxidizing and chlorinating agent. It is optimized for ultra-fast kinetics and high space-time yields[3].

Step-by-Step Methodology:

  • Solution Preparation: Prepare Solution A containing the thiol or disulfide substrate in an inert organic solvent. Prepare Solution B containing 2.5 equivalents of DCH in the same solvent.

    • Causality: DCH is selected over other N-chloroamides because it maintains a homogeneous solution throughout the reaction, preventing reactor fouling and clogging[1]. Exactly 2.5 equivalents are required to drive the oxidative cleavage of the S-S bond to absolute completion[1].

  • System Priming: Prime the HPLC pumps and the perfluoroalkoxy (PFA) microreactor coil (Volume: 639 μL) with neat solvent.

    • Causality: Priming establishes a baseline system pressure and validates the integrity of the fluidic connections before introducing hazardous active reagents[4].

  • Reagent Mixing & Reaction: Pump Solutions A and B through a T-mixer into the PFA coil maintained at a controlled temperature. Calibrate the flow rates to achieve a residence time of exactly 41 seconds.

    • Causality: The T-mixer ensures rapid diffusional mixing necessary for sigmoidal kinetic profiles. The microreactor's high surface-area-to-volume ratio immediately dissipates the exothermic heat of reaction, preventing the thermal degradation of the unstable N-chloroamide and averting thermal runaway[1][3].

  • In-line Quenching: Direct the reactor effluent through a Back Pressure Regulator (BPR) into an inline aqueous sodium thiosulfate quench.

    • Causality: The BPR maintains system pressure above the vapor pressure of the solvent, preventing localized boiling that would disrupt plug flow[4]. The immediate quench neutralizes unreacted DCH, halting the reaction precisely to prevent over-oxidation[3].

Protocol B: Green Synthesis via HNO₃/HCl/O₂

This metal-free protocol replaces complex organic oxidants with a mixture of nitric acid, hydrochloric acid, and oxygen gas, drastically reducing the environmental footprint[5].

Step-by-Step Methodology:

  • Reagent Feed: Introduce the substrate, aqueous HNO₃, and HCl into the flow system via acid-resistant syringe pumps.

  • Gas-Liquid Segmented Flow: Introduce O₂ gas into the fluid stream using a mass flow controller to establish a segmented gas-liquid flow regime.

    • Causality: Oxygen acts as a terminal oxidant, continuously regenerating the active nitrogen species from the nitric acid. This catalytic cycle significantly lowers the stoichiometric requirement of corrosive acids[5].

  • Real-Time Monitoring: Route the reactor effluent through an online ¹⁹F NMR flow cell (when utilizing fluorinated model substrates).

    • Causality: Online NMR provides a self-validating feedback loop, allowing operators to investigate and optimize different reaction parameters (temperature, stoichiometry) within a single continuous experiment without the delay of offline sampling[5].

  • Aqueous Isolation: Pass the product stream through an inline liquid-liquid separator for a simple aqueous wash.

    • Causality: Because the reagents are highly water-soluble and metal-free, the sulfonyl chloride can be isolated in 70–81% yield simply by washing, avoiding solvent-intensive chromatography[5].

Protocol C: Automated Chlorosulfonation via CSTRs

For reactions utilizing chlorosulfonic acid, the massive evolution of gaseous byproducts makes tubular microreactors unsuitable. This protocol employs Continuous Stirred-Tank Reactors (CSTRs)[2][6].

Step-by-Step Methodology:

  • Reactor Cascade Setup: Configure a cascade of multiple CSTRs equipped with overhead stirrers, thermal jackets, and dedicated gas scrubbers.

    • Causality: Chlorosulfonation generates copious amounts of HCl and SO₂ gas. In a standard Plug Flow Reactor (PFR), this gas accumulation causes unpredictable residence times and pressure spikes. CSTRs provide the necessary headspace to safely vent these evolving gases while handling the highly corrosive nature of heated chlorosulfonic acid[2][6].

  • Automated Feed Control: Mount the CSTRs on gravimetric balances. Continuously pump the aryl precursor and chlorosulfonic acid into the first reactor.

    • Causality: The vigorous off-gassing creates chaotic volume changes. Real-time mass data from the gravimetric balances feeds into a PID controller that modulates the pump rates. This feedback loop ensures the reactor fill levels remain constant, guaranteeing a consistent residence time and reliable steady-state conversion[2].

Quantitative Data & Process Metrics

Continuous flow methodologies demonstrate vastly superior process metrics compared to traditional batch synthesis. The data below summarizes the key performance indicators of the discussed protocols.

MethodologyReagentsReactor TypeResidence TimeSpace-Time YieldProcess Mass Intensity (PMI)Key Advantage
N-Chloroamide Oxidation DCH, DisulfidePFA Microreactor Coil41 seconds6.7 kg L⁻¹ h⁻¹20Ultra-fast kinetics, homogeneous solution, mitigates thermal runaway[1][3].
Green Oxidative Chlorination HNO₃, HCl, O₂, ThiolGas-Liquid Flow ReactorSteady-State3.7 g h⁻¹ (Throughput)15Metal-free, low environmental impact, simple aqueous isolation[5].
Automated Chlorosulfonation Chlorosulfonic Acid, Aryl PrecursorMultiple CSTRs in SeriesSteady-State~2x Batch YieldN/ASafely handles heavy off-gassing and corrosive reagents at scale[2][6].

Table 1: Comparative analysis of continuous flow methodologies for sulfonyl chloride synthesis.

Sources

Application

Application Notes &amp; Protocols: Green Synthesis Methods for Sulfonamide Derivatives

Introduction: A Paradigm Shift in Sulfonamide Synthesis Sulfonamides represent a cornerstone of medicinal chemistry, forming the structural core of a vast array of therapeutic agents, including antimicrobials, diuretics,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Paradigm Shift in Sulfonamide Synthesis

Sulfonamides represent a cornerstone of medicinal chemistry, forming the structural core of a vast array of therapeutic agents, including antimicrobials, diuretics, anticonvulsants, and anti-inflammatory drugs.[1] The traditional synthesis of these vital compounds, however, often relies on the reaction of sulfonyl chlorides with amines.[2][3] This conventional route, while effective, frequently employs stoichiometric amounts of organic bases and utilizes toxic, non-biodegradable solvents like dichloromethane, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[4] Such methods not only pose environmental and safety risks but also complicate product purification, leading to increased waste and diminished yields.[2]

The principles of green chemistry offer a compelling alternative, advocating for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In recent years, these principles have been successfully applied to sulfonamide synthesis, giving rise to innovative methods that are safer, more efficient, and environmentally benign.[4]

This guide provides an in-depth exploration of field-proven green methodologies for sulfonamide synthesis. We will move beyond simple procedural lists to explain the underlying causality of experimental choices. Each protocol is designed as a self-validating system, grounded in authoritative literature, to empower researchers to adopt sustainable practices in their laboratories. We will cover techniques including the use of eco-friendly solvents, energy-efficient microwave and ultrasound irradiation, and solvent-free mechanochemistry.

Methodology I: Synthesis in Aqueous Media

The replacement of volatile organic solvents with water is a primary goal of green chemistry. Water is non-toxic, non-flammable, and inexpensive. While the hydrolysis of sulfonyl chlorides is a valid concern, several studies have demonstrated that the rate of amination can significantly outpace hydrolysis under the right conditions, leading to excellent yields.[3][5]

Causality & Rationale: The success of sulfonamide synthesis in water often hinges on the insolubility of the product. As the sulfonamide forms, it precipitates out of the aqueous medium, driving the reaction equilibrium forward according to Le Châtelier's principle. This precipitation also protects the product from potential hydrolysis. Furthermore, the workup is exceptionally simple, often requiring only filtration to isolate a pure product, thereby eliminating the need for solvent-intensive chromatographic purification.[5][6]

Experimental Protocol: Catalyst-Free Synthesis of N-Aryl Sulfonamides in Water

This protocol is adapted from methodologies demonstrating high yields and selectivities in the absence of any catalyst.[2][3][7]

Step-by-Step Methodology:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve the amine (10 mmol) in 50 mL of water. If the amine is a solid, it may form a suspension.

  • Base Addition: Add sodium carbonate (12 mmol) to the mixture. This acts as an HCl scavenger for the hydrochloric acid generated during the reaction.[3]

  • Sulfonyl Chloride Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the sulfonyl chloride (12 mmol) dropwise or portion-wise over 15-20 minutes with vigorous stirring. Maintaining a low temperature is crucial to manage the exothermic reaction and minimize hydrolysis of the sulfonyl chloride.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.[3] Monitor the reaction's progress via Thin Layer Chromatography (TLC).

  • Product Isolation: Once the reaction is complete, cool the mixture again to 0 °C and acidify with 10% HCl until the pH is ~2. This step protonates any remaining amine and neutralizes the carbonate.

  • Filtration and Washing: The sulfonamide product will precipitate as a solid. Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts and unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven to obtain the final sulfonamide. Further purification is typically not required.

Data Presentation: Synthesis in Green Solvents
EntrySulfonyl ChlorideAmineSolventTime (h)Yield (%)Reference
1p-Toluenesulfonyl chlorideAnilineWater492[2]
2p-Toluenesulfonyl chlorideAnilineEthanol0.596[2]
3Benzenesulfonyl chloride4-BromoanilineWater694[3]
4p-Toluenesulfonyl chlorideGlycineWater495[3]

Methodology II: Energy-Efficient Synthesis

Alternative energy sources like microwave irradiation and ultrasound sonication provide efficient, non-classical means of energy transfer to reacting molecules. This often results in dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating.[8][9]

Microwave-Assisted Synthesis

Causality & Rationale: Microwave energy directly couples with polar molecules in the reaction mixture, causing rapid, uniform heating that is not dependent on thermal conductivity. This can lead to thermal and specific non-thermal microwave effects that accelerate reaction rates. This technique is particularly powerful for synthesizing sulfonamides directly from less reactive sulfonic acids, bypassing the need to first prepare the corresponding sulfonyl chlorides.[10][11]

Experimental Protocol: Microwave-Assisted Synthesis from Sulfonic Acids

This protocol utilizes 2,4,6-trichloro-[2][12][13]-triazine (TCT) as an activating agent to convert sulfonic acids into a reactive intermediate in situ.[10][11][14]

Step-by-Step Methodology:

  • Activation Step: In a microwave-safe sealed tube, combine the sulfonic acid (1 mmol), TCT (0.4 equiv.), and triethylamine (1.2 equiv.) in acetone (2 mL).

  • First Microwave Irradiation: Seal the tube and place it in a microwave reactor. Irradiate the mixture for 20 minutes at 80°C.[14]

  • Intermediate Filtration: After cooling the reaction vessel, filter the mixture through Celite to remove the salts formed.

  • Amination Step: To the filtrate, add the desired amine (1.1 equiv.), tetrahydrofuran (THF, 0.25 mL), and a 2 M aqueous solution of NaOH (1.2 equiv.).[14]

  • Second Microwave Irradiation: Reseal the tube and irradiate in the microwave reactor for an additional 10 minutes at 50°C (50 W power).[14]

  • Workup and Purification: After cooling, dilute the reaction mixture with dichloromethane (DCM). Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure sulfonamide.

Ultrasound-Assisted Synthesis

Causality & Rationale: Ultrasound irradiation promotes chemical reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and accelerating mass transfer. This method offers shorter reaction times and excellent yields under milder overall temperature conditions.[8][12]

Experimental Protocol: Ultrasound-Assisted Condensation

This protocol describes a general method for the condensation of aryl sulfonyl chlorides and aryl amines under sonication.[8]

Step-by-Step Methodology:

  • Reactant Preparation: In a conical flask, dissolve the primary amine (1.0 mmol) and the aryl sulfonyl chloride (1.0 mmol) in 20-30 mL of an ethanol-water mixture (1:1 v/v).[8][12]

  • Ultrasonic Irradiation: Place the flask in an ultrasonic bath. Irradiate the mixture at a controlled temperature (e.g., 30-40°C). The reaction is often complete within 30-60 minutes.

  • Reaction Monitoring: Monitor the reaction progress using TLC.

  • Product Isolation: Upon completion, the product often precipitates. If not, reduce the solvent volume under vacuum. Add cold water or n-hexane to induce precipitation.[8]

  • Filtration and Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the pure sulfonamide.

Methodology III: Solvent-Free Mechanochemical Synthesis

Mechanochemistry utilizes mechanical energy, typically from ball milling, to induce chemical reactions in the absence of a solvent. This approach represents an exceptionally green methodology by completely eliminating solvent waste.

Causality & Rationale: The high-energy impact from milling balls breaks down crystal lattices and creates highly reactive surfaces and intimate contact between reactants. This mechanical force provides the necessary energy to overcome activation barriers and drive the reaction forward. This technique has been successfully used in multi-component reactions to build complex sulfonamides from simple precursors in a single step.[13][15][16]

Experimental Protocol: Three-Component Mechanochemical Aminosulfonylation

This protocol, adapted from Iaroshenko and coworkers, describes a palladium-catalyzed synthesis of sulfonamides from aryl bromides, an SO₂ source, and an amine.[15][16]

Step-by-Step Methodology:

  • Jar Loading: In a 15 mL ZrO₂ milling jar containing two ZrO₂ balls (8 mm diameter), add the aryl bromide (1.0 mmol), potassium metabisulfite (K₂S₂O₅, 1.2 equiv.) as the SO₂ source, the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand), and the amine (1.2 equiv.).

  • Milling: Close the jar and mill the mixture in a planetary ball mill at a frequency of 30 Hz for 60 minutes.[17]

  • Product Extraction: After milling, open the jar and add ethyl acetate (~10 mL). Mix thoroughly to dissolve the organic product.

  • Purification: Filter the suspension to remove inorganic salts and the catalyst. The filtrate contains the crude product.

  • Workup: Wash the filtrate with a suitable aqueous solution (e.g., 10% citric acid) to remove any excess amine, followed by brine.[14] Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the sulfonamide product.

Visualizations and Workflows

Decision Tree for Method Selection

The choice of a green synthesis method can depend on the available starting materials and equipment.

G start Select Starting Material sm1 Sulfonyl Chloride start->sm1 sm2 Sulfonic Acid / Salt start->sm2 sm3 Aryl Halide / Boronic Acid start->sm3 sm4 Thiols / Disulfides start->sm4 method1 Aqueous Synthesis (Catalyst-Free) sm1->method1 Simple & Clean method2 Ultrasound-Assisted (in EtOH/Water) sm1->method2 Fast & Mild method3 Microwave-Assisted (with TCT activation) sm2->method3 Avoids Sulfonyl Chlorides method4 One-Pot Catalytic (e.g., Pd-catalyzed) sm3->method4 Convergent method6 Mechanochemical Synthesis (Solvent-free) sm3->method6 Solvent-Free method5 One-Pot Oxidative Chlorination (in Water) sm4->method5 Readily Available

Caption: Decision tree for selecting a green synthesis method.

General Green Synthesis Workflow

Workflow cluster_react 1. Reactant Staging cluster_reaction 2. Green Reaction cluster_workup 3. Eco-Friendly Workup Amine Amine Derivative GreenMethod Energy Input (Ultrasound, Microwave, Milling) + Green Solvent (Water, EtOH, or None) Amine->GreenMethod SulfurSource Sulfur Source (e.g., Sulfonyl Chloride, Sulfonic Acid, K₂S₂O₅) SulfurSource->GreenMethod Isolation Isolation (Filtration, Precipitation) GreenMethod->Isolation Reaction Mixture Purification Minimal Purification (Washing) Isolation->Purification Product Pure Sulfonamide Product Purification->Product

Caption: A generalized workflow for green sulfonamide synthesis.

Troubleshooting & Optimization

Issue Potential Cause Recommended Solution
Low Yield in Aqueous Synthesis Hydrolysis of Sulfonyl Chloride: The rate of hydrolysis is competing with or exceeding the rate of amination.Ensure the reaction is performed at a low temperature (0 °C) during the addition of sulfonyl chloride. Use vigorous stirring to ensure rapid mixing of reactants.[3]
Low Yield in Microwave Synthesis Inefficient Activation of Sulfonic Acid: The TCT activating agent may be old or the activation step may be incomplete.Use fresh TCT. Ensure the first microwave step (activation) runs for the full recommended time and temperature before adding the amine.[14]
Presence of Water (during activation): Water can hydrolyze the TCT or the reactive intermediate.Ensure the solvent used for the activation step (e.g., acetone) is anhydrous.[14]
Reaction Stalls (Any Method) Poor Substrate Reactivity: Sterically hindered amines or electron-deficient sulfonyl chlorides can be less reactive.Increase reaction time or energy input (higher temperature/power for microwave, longer sonication/milling time). A change in catalyst or solvent system may be required.[14]
Catalyst Inactivity (Reusable Catalysts) Leaching or Fouling: Active sites may be leaching from the support or the catalyst surface may be blocked by byproducts.Regenerate the catalyst according to literature procedures (e.g., washing, calcination). If leaching is suspected, analyze the filtrate for the metal. Consider a different catalyst support.[14]

References

  • Talha, A., et al.
  • Jafarpour, M., et al. A Green, Catalyst-Free Method for the Synthesis of Sulfonamides and Sulfonylazides.
  • Mechanochemical synthesis of arom
  • Nalini, et al. Ultrasound assisted synthesis, molecular docking and antimicrobial activities of some aryl sulfonamides. Indian Journal of Chemistry.
  • Jafarpour, M., et al. A Green, Catalyst-Free Method for the Synthesis of Sulfonamides and Sulfonylazides. Taylor & Francis Online.
  • Application Notes and Protocols: Ultrasound-Assisted Synthesis of Biphenyl Sulfonamide Deriv
  • Alaoui, S., et al. Ultrasound-assisted facile one-pot sequential synthesis of novel sulfonamide-isoxazoles using cerium (IV) ammonium nitrate (CAN) as an efficient oxidant in aqueous medium. Scilit.
  • Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. Taylor & Francis Online.
  • A green, mild and efficient one-pot method for the synthesis of sulfonamides from thiols and disulfides in w
  • Mechanochemical synthesis of arom
  • Eco-friendly and green synthesis methods for sulfonamide deriv
  • Mechanochemical syntheses of sulfinamidines and sulfonimidamides and their derivatizations.
  • Shafik, M., & Saif, S.
  • Straightforward and Sustainable Synthesis of Sulfonamides in Water under Mild Conditions.
  • A Green, Catalyst-Free Method for the Synthesis of Sulfonamides and Sulfonylazides.
  • Al-Masoudi, N. A., et al.
  • Mechanochemical synthesis of aromatic sulfonamides.
  • An Easy Microwave-Assisted Synthesis of Sulfonamides Directly
  • Liu, Y., et al.
  • De Luca, L., & Giacomelli, G. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Organic-Chemistry.org.
  • Deng, X., & Mania, N. S.
  • Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities.
  • Microwave Synthesis of Sulfonamides. Scribd.

Sources

Method

Advanced Protocol for the Chlorosulfonation of Substituted Phenols

Executive Summary The synthesis of aryl sulfonyl chlorides from substituted phenols is a critical transformation in drug development, providing essential precursors for sulfonamides, sulfonate esters, and other bioactive...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of aryl sulfonyl chlorides from substituted phenols is a critical transformation in drug development, providing essential precursors for sulfonamides, sulfonate esters, and other bioactive moieties. However, the strongly electron-donating nature of the phenolic hydroxyl (-OH) group presents unique synthetic challenges, including polysulfonation and oxidative degradation. This application note details a highly optimized, self-validating protocol for the chlorosulfonation of substituted phenols, emphasizing mechanistic causality, strict thermal control, and strategic reagent stoichiometry to maximize yield and purity.

Mechanistic Causality & Reaction Design

The conversion of a substituted phenol to its corresponding sulfonyl chloride via chlorosulfonic acid ( ClSO3​H ) proceeds through a two-step tandem mechanism:

  • Electrophilic Aromatic Substitution (Sulfonation): Chlorosulfonic acid acts as the source of sulfur trioxide ( SO3​ ), which attacks the electron-rich aromatic ring to form an intermediate aryl sulfonic acid, accompanied by the evolution of hydrogen chloride (HCl) gas[1]. Because the -OH group is highly activating, this step is violently exothermic and prone to over-reaction (polysulfonation) if the temperature is not strictly controlled[2].

  • Chlorination: The intermediate sulfonic acid must be converted to the sulfonyl chloride. This step requires a significant thermodynamic driving force. Traditionally, this is achieved by using a large molar excess of ClSO3​H (typically 4.0 to 5.0 equivalents)[3]. Alternatively, the addition of a co-chlorinating agent, such as thionyl chloride ( SOCl2​ ), can facilitate this conversion, thereby reducing the required equivalents of ClSO3​H and improving the overall yield[3].

Substrate Considerations: For highly electron-rich phenols, the oxidizing nature of ClSO3​H can lead to tarry degradation products. In such cases, the phenolic -OH must be masked using a protecting group (e.g., a tert-butyldimethylsilyl (TBDMS) or methyl ether) prior to chlorosulfonation[4]. Conversely, moderately deactivated substrates (e.g., halophenols like 2,4-dichlorophenol) can be subjected to direct chlorosulfonation with excellent efficiency[3].

Reaction Pathway & Workflow

Workflow Start Substituted Phenol (Starting Material) Protect Optional: OH Protection (e.g., TBDMS, Methyl Ether) Start->Protect Highly activated substrates AddClSO3H Addition of ClSO3H (0-5 °C, 4.5 equiv) Start->AddClSO3H Deactivated substrates Protect->AddClSO3H Intermediate Aryl Sulfonic Acid Intermediate AddClSO3H->Intermediate Electrophilic Aromatic Substitution SideReact Polysulfonation / Oxidation (If temp > 10 °C during addition) AddClSO3H->SideReact Poor temp control Chlorination Chlorination Phase (35-40 °C, optional SOCl2) Intermediate->Chlorination Excess ClSO3H drives reaction Quench Ice Quench & Extraction (Highly Exothermic) Chlorination->Quench HCl gas evolution complete Product Aryl Sulfonyl Chloride (Target Compound) Quench->Product Organic phase isolation

Reaction workflow and mechanistic pathway for the chlorosulfonation of substituted phenols.

Quantitative Data & Reagent Matrix

Table 1: Reagent Matrix and Stoichiometric Ratios

ReagentFunctional RoleEquivalentsOperational Notes
Substituted Phenol Substrate1.0Must be rigorously dry. Protect -OH if highly electron-rich[4].
Chlorosulfonic Acid Sulfonating/Chlorinating Agent4.0 – 5.0Highly corrosive; reacts explosively with water[1].
Thionyl Chloride Co-chlorinating Agent1.0 – 2.0Optional; significantly improves conversion of sulfonic acid[3].
Dichloromethane (DCM) SolventAs neededUsed to dissolve solid substrates; omit if running as a neat melt.

Step-by-Step Experimental Protocol

Caution: This procedure involves highly corrosive reagents and generates large volumes of toxic HCl gas. All operations must be conducted in a high-performance fume hood with appropriate personal protective equipment (PPE).

Phase 1: Apparatus Setup
  • Flame-dry a 3-neck round-bottom flask equipped with a heavy-duty magnetic stir bar.

  • Fit the flask with an internal thermocouple/thermometer, a pressure-equalizing dropping funnel, and a reflux condenser.

  • Connect the top of the condenser to a gas absorption trap (HCl scrubber) containing a 10-20% aqueous sodium hydroxide solution to neutralize the evolved hydrogen chloride gas[5].

Phase 2: Electrophilic Aromatic Substitution (Sulfonation)
  • Charge the reaction flask with chlorosulfonic acid (4.5 equivalents)[3].

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Prepare the substrate: If the substituted phenol is a solid, dissolve it in a minimal volume of anhydrous DCM. If it has a low melting point, it may be added as a neat melt[3].

  • Critical Step: Add the phenol solution dropwise via the dropping funnel over a period of 1 to 2 hours. Monitor the internal thermocouple continuously; adjust the addition rate to ensure the internal temperature strictly remains below 10 °C to prevent polysulfonation[2].

Phase 3: Chlorination Maturation
  • Once the addition is complete and the initial vigorous evolution of HCl gas subsides, remove the ice-water bath.

  • Gradually warm the reaction mixture to 35–40 °C using a heating mantle. Maintain this temperature for 1 to 2 hours to drive the formation of the sulfonyl chloride[3].

  • Self-Validation Check: The reaction mixture should transition to a homogenous, viscous liquid.

  • (Optional but Recommended): Cool the mixture to 25 °C and add thionyl chloride ( SOCl2​ , 1.5 equivalents) dropwise. Re-heat the mixture to 35 °C for an additional 40–60 minutes to ensure complete conversion of any residual sulfonic acid intermediate[3].

Phase 4: Quenching & Isolation
  • Cool the reaction mixture to room temperature.

  • Critical Safety Step: Prepare a large beaker containing vigorously stirred crushed ice (approximately 10 grams of ice per 1 mL of ClSO3​H used).

  • Using a dropping funnel or a slow pour, transfer the reaction mixture dropwise onto the crushed ice. Do not add water to the reaction flask. This decomposition of excess chlorosulfonic acid is violently exothermic[5].

  • Once fully quenched, immediately extract the aqueous suspension with DCM or ethyl acetate (3 × 50 mL). Speed is essential here to prevent the hydrolysis of the newly formed sulfonyl chloride back to the sulfonic acid.

  • Wash the combined organic layers with ice-cold water (2 × 50 mL) and cold brine (1 × 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure (keeping the water bath < 30 °C) to afford the crude substituted phenol sulfonyl chloride.

Troubleshooting & Optimization

Table 2: Common Deviations and Corrective Actions

Observation / IssueMechanistic CauseCorrective Action
High Polysulfonation Ratio Exothermic runaway during the EAS phase.Strictly maintain the internal temperature < 10 °C during the substrate addition phase[2].
Incomplete Conversion (High Sulfonic Acid) Insufficient thermodynamic drive for chlorination.Increase maturation temperature to 40 °C or supplement with 1.0–2.0 equivalents of SOCl2​ [3].
Dark, Tarry Reaction Mixture Oxidative degradation of the electron-rich phenol ring.Mask the phenolic -OH group (e.g., as a TBDMS ether) prior to initiating the chlorosulfonation[4].
Low Final Product Yield Hydrolysis of the sulfonyl chloride during workup.Quench directly onto crushed ice (not liquid water) and perform the organic extraction immediately[5].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride

Welcome to the technical support center for the synthesis of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and obtain a high-purity product.

I. Synthesis Overview

The synthesis of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is a critical process for the creation of various pharmaceuticals and agrochemicals.[1] The primary method involves the chlorosulfonation of a substituted phenol, a reaction that requires careful control of conditions to achieve high yields and purity.[1] This process is an electrophilic aromatic substitution where chlorosulfonic acid is the electrophile.[1] The hydroxyl and nitro groups on the aromatic ring play a significant role in directing the regioselectivity of the sulfonation.[1]

II. Troubleshooting Guide: Enhancing Your Synthesis Yield

This section addresses common issues encountered during the synthesis of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride, providing explanations and actionable solutions.

My reaction yield is significantly lower than expected.

Low yields can stem from several factors, ranging from reagent quality to reaction conditions. Here's a breakdown of potential causes and how to address them:

  • Hydrolysis of the Product: 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is susceptible to hydrolysis, which converts it to the corresponding sulfonic acid and reduces your isolated yield.[1][2] This is especially problematic during aqueous workups.[2][3]

    • Solution: Perform the aqueous quench and extractions at low temperatures (on an ice bath) and as rapidly as possible to minimize contact time with water.[2][3]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] If the starting material is still present after the recommended reaction time, consider extending the reaction duration. However, be aware that prolonged reaction times can also lead to product degradation.[1]

  • Suboptimal Temperature: Temperature control is critical.[1]

    • Solution: Maintain the reaction temperature within the optimal range of 0-40°C.[1] While higher temperatures can increase the reaction rate, they also promote the formation of side products and decomposition.[1][2]

  • Impure Reagents: The purity of your starting materials, particularly the phenol derivative and chlorosulfonic acid, is crucial.

    • Solution: Use freshly distilled or high-purity reagents. Ensure that the chlorosulfonic acid has not decomposed. Old samples can be a source of impurities.

My final product is impure, showing multiple spots on TLC.

Product impurity is a common challenge, often due to side reactions.

  • Formation of Diaryl Sulfones: This is a common byproduct in chlorosulfonation reactions.[2]

    • Solution: Using an appropriate excess of chlorosulfonic acid can help to minimize the formation of sulfone byproducts.[2] A molar ratio of at least 1.5 to 2.0 equivalents of chlorosulfonic acid to the phenol derivative is often recommended.[1]

  • Over-sulfonation: The introduction of more than one sulfonyl chloride group can occur, especially with an excessive amount of chlorosulfonic acid or at elevated temperatures.[1]

    • Solution: Carefully control the stoichiometry of the reagents and maintain the recommended reaction temperature.[1]

  • Discoloration of the Reaction Mixture: A dark brown or black reaction mixture can indicate oxidation of the phenol starting material.[4]

    • Solution: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.[4] Using high-purity, colorless phenol is also recommended.[4]

The reaction is difficult to control and shows a strong exotherm.

The reaction between phenols and chlorosulfonic acid is highly exothermic.

  • Rapid Addition of Reagents: Adding the chlorosulfonic acid too quickly can lead to a rapid increase in temperature, promoting side reactions and potential hazards.

    • Solution: Add the chlorosulfonic acid dropwise to the phenol derivative while vigorously stirring and maintaining the temperature with an ice bath.

I'm having trouble isolating the product after the reaction.

The workup and purification steps are critical for obtaining a pure product in good yield.

  • Emulsion Formation during Extraction: Emulsions can form during the aqueous workup, trapping the product and leading to lower yields.[2]

    • Solution: To break up emulsions, try adding a saturated solution of sodium chloride (brine).[2]

  • Product Precipitation Issues: The product may not precipitate cleanly from the reaction mixture upon quenching.

    • Solution: Pouring the reaction mixture onto cracked ice with vigorous stirring can promote the formation of a solid precipitate.[2]

  • Difficulty with Purification: Sulfonyl chlorides can be challenging to purify via column chromatography due to their reactivity.

    • Solution: Recrystallization from a suitable non-polar, anhydrous solvent is often the preferred method for purifying solid sulfonyl chlorides.[2]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

The chlorosulfonation is often carried out neat (without a solvent). However, using a solvent like dichloromethane can help to moderate the reaction exotherm and improve selectivity.[1]

Q2: How can I confirm the identity and purity of my final product?

Standard analytical techniques such as ¹H NMR and IR spectroscopy can be used to confirm the structure of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride.[5] Purity can be assessed by melting point analysis and chromatographic methods like TLC or HPLC.

Q3: What are the key safety precautions for this synthesis?

Chlorosulfonic acid is a highly corrosive and reactive substance. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The reaction is also exothermic and releases hydrogen chloride gas, which is toxic and corrosive.[6]

Q4: Can I use thionyl chloride instead of chlorosulfonic acid?

While thionyl chloride is also used to introduce a sulfonyl chloride group, the direct chlorosulfonation with chlorosulfonic acid is a more common method for this specific synthesis.[1] An alternative two-step process involves first sulfonating the phenol with sulfuric acid and then converting the resulting sulfonic acid to the sulfonyl chloride with thionyl chloride.[1]

IV. Experimental Protocols & Data

Typical Reaction Conditions
ParameterTypical RangeOptimal ConditionsEffect on Yield
Temperature-10°C to 50°C0-40°CHigher temperatures increase reaction rate but may promote side reactions.[1]
Reaction Time1-5 hours~3 hoursExtended times can lead to product degradation.[1]
Chlorosulfonic Acid Equivalents1.5-3.0 equiv.2.0 equiv.Excess promotes complete conversion but can cause over-sulfonation.[1]
SolventNeat or CH₂Cl₂CH₂Cl₂Solvent moderates reaction exotherm and improves selectivity.[1]
Step-by-Step Synthesis Protocol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, place the 4-nitrophenol. If using a solvent, add it at this stage.

  • Cooling: Cool the flask in an ice-salt bath to 0°C.

  • Reagent Addition: Slowly add chlorosulfonic acid (2.0 equivalents) dropwise via the dropping funnel to the stirred solution, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.

  • Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration and wash it with cold water until the washings are neutral to litmus paper.

  • Drying: Dry the crude product in a vacuum desiccator over P₂O₅.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., a mixture of dichloromethane and hexanes) to obtain pure 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride.

V. Visualizing the Process

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine 4-Nitrophenol and Solvent B Cool to 0°C A->B C Slowly Add Chlorosulfonic Acid B->C Exothermic Control D Stir and Monitor (TLC) C->D E Quench on Ice/Water D->E Reaction Complete F Filter and Wash E->F G Dry Product F->G H Recrystallize G->H I 2-Hydroxy-5-nitrobenzene- 1-sulfonyl chloride H->I Pure Product

Caption: Workflow for the synthesis of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride.

Troubleshooting Logic

G cluster_yield Low Yield Issues cluster_purity Impurity Issues Start Low Yield or Impure Product A Check for Hydrolysis Start->A B Verify Reaction Completion Start->B C Optimize Temperature Start->C D Check for Sulfone Byproduct Start->D E Assess Over-sulfonation Start->E F Investigate Discoloration Start->F SolA Rapid, Cold Workup A->SolA Solution SolB TLC/LC-MS Monitoring B->SolB Solution SolC Maintain 0-40°C C->SolC Solution SolD Adjust Reagent Stoichiometry D->SolD Solution SolE Control Temperature & Stoichiometry E->SolE Solution SolF Inert Atmosphere, Pure Phenol F->SolF Solution

Caption: Troubleshooting decision tree for synthesis optimization.

VI. References

  • Sprague, J. M., & Johnson, T. B. (1937). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. I. Journal of the American Chemical Society, 59(10), 1837–1840. [Link]

  • Organic Syntheses. p. 943. [Link]

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

  • Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. PMC - NIH. [Link]

  • US3313838A - Reaction of chlorosulfonic acid with alkoxylated alkyl phenols. Google Patents.

  • 2-Hydroxy-3-methyl-5-nitrobenzene-1-sulfonyl chloride. PubChem. [Link]

  • 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride (C6H4ClNO5S). PubChemLite. [Link]

  • US3313839A - Preparation of sulfate esters by the reaction of chlorosulfonic acid with alkoxylated alkyl phenols. Google Patents.

  • Chlorosulfonic Acid - A Versatile Reagent. The Royal Society of Chemistry. [Link]

  • Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. ResearchGate. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. Rsc.org. [Link]

  • orthanilic acid. Organic Syntheses Procedure. [Link]

  • CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. Google Patents.

  • o-NITROPHENYLSULFUR CHLORIDE. Organic Syntheses Procedure. [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. [Link]

  • 2-Chloro-5-Nitro Benzoic Acid at Attractive Price for Chemical Manufacturing. macsenlab.com. [Link]

  • 5-Chloro-2-hydroxy-3-nitrobenzoic acid. PubChem. [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride

Welcome to the technical support center for the purification of crude 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of crude 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this valuable synthetic intermediate in high purity. The following question-and-answer format addresses common challenges and provides detailed, field-proven protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride and how do they arise?

A1: The primary impurities in crude 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride typically originate from the synthesis process, which is commonly the chlorosulfonation of 2-nitrophenol.[1] Key impurities to anticipate include:

  • Isomeric Byproducts: The sulfonation of 2-nitrophenol can lead to the formation of isomeric sulfonyl chlorides, with the primary isomer being the desired 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride. However, other isomers can form depending on reaction conditions.

  • Diaryl Sulfones: These can form as byproducts, particularly if there is an insufficient excess of the chlorosulfonating agent.[2][3] The aromatic compound should be added to the chlorosulfonic acid to maintain an excess of the acid throughout the reaction, which helps to minimize sulfone formation.[2][3]

  • Hydrolysis Product (2-Hydroxy-5-nitrobenzenesulfonic acid): Sulfonyl chlorides are susceptible to hydrolysis in the presence of water.[1][2] The crude product may contain the corresponding sulfonic acid, especially if the workup involves aqueous solutions.[2]

  • Residual Chlorosulfonic Acid: Incomplete quenching or removal of the excess chlorosulfonating agent will lead to its presence in the crude product.

  • Disulfonated Byproducts: Under harsh reaction conditions, such as high temperatures or a large excess of the sulfonating agent, disulfonation of the phenol ring can occur.[4]

Q2: My crude product is a dark, oily substance instead of a crystalline solid. What is the likely cause and how can I rectify this?

A2: The appearance of a dark, oily crude product often points to the presence of several impurities, including residual solvents, tar-like byproducts from the nitration step if not carried out cleanly, and potentially the presence of diaryl sulfones.[5][6]

Troubleshooting Steps:

  • Aqueous Workup: Perform a careful aqueous workup by cautiously pouring the reaction mixture onto crushed ice and water.[2] The sulfonyl chloride should precipitate as a solid. It is critical to perform this step quickly and at low temperatures to minimize hydrolysis.[2][3]

  • Washing: Wash the crude solid with cold water to remove water-soluble impurities like residual acids.[2]

  • Solvent Trituration: If the product remains oily, try triturating it with a non-polar solvent like hexanes or petroleum ether. This can help to induce crystallization and remove non-polar impurities.

Q3: I'm observing a significant loss of product during the aqueous workup. How can I minimize this?

A3: Significant product loss during aqueous workup is most commonly due to hydrolysis of the sulfonyl chloride functional group.[1][2]

Minimization Strategies:

  • Temperature Control: Always perform the quench and subsequent washes at low temperatures (0-5 °C) using an ice bath.[2]

  • Speed: Minimize the contact time between the sulfonyl chloride and the aqueous phase.[2][3] Separate the layers as quickly as possible if an extraction is performed.[2]

  • pH Control: While a basic wash is necessary to remove acidic impurities, prolonged exposure to strong bases can accelerate hydrolysis. Use a weak base like sodium bicarbonate and keep the contact time brief.[7]

Troubleshooting Guides

Scenario 1: Presence of the Hydrolyzed Impurity (2-Hydroxy-5-nitrobenzenesulfonic acid)

The presence of the sulfonic acid byproduct is a common issue. Its removal is crucial for obtaining a high-purity final product.

Workflow for Removal of Sulfonic Acid Impurity

Caption: Workflow for removing sulfonic acid impurities.

Detailed Protocol:

  • Dissolve the crude 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate.[7] This will convert the acidic sulfonic acid into its more water-soluble sodium salt.

  • Separate the aqueous layer. Repeat the wash if necessary (monitor by TLC).

  • Wash the organic layer with brine to remove any remaining water.

  • Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.[2]

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

Scenario 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid sulfonyl chlorides.[2][8] The key is to select an appropriate solvent system.

Solvent Selection for Recrystallization
Solvent SystemRationale
Dichloromethane/Hexanes The product is soluble in dichloromethane and insoluble in hexanes. Dissolve the crude product in a minimal amount of hot dichloromethane and add hexanes dropwise until turbidity is observed. Allow to cool slowly.[1]
Toluene Toluene can be an effective solvent for the recrystallization of some sulfonyl chlorides.[1][9]
Petroleum Ether For less polar sulfonyl chlorides, recrystallization from petroleum ether can be effective.[8]
Glacial Acetic Acid/Water For some nitro-substituted sulfonyl chlorides, dissolving in warm glacial acetic acid followed by the addition of cold water can induce crystallization.[10]

Detailed Protocol for Recrystallization from Dichloromethane/Hexanes:

  • Place the crude 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride in a flask.

  • Add a minimal amount of hot dichloromethane to dissolve the solid completely.

  • Slowly add hexanes to the hot solution until it becomes slightly cloudy.

  • Allow the flask to cool slowly to room temperature, and then place it in an ice bath or freezer (-20 °C) to maximize crystal formation.[1][11]

  • Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.

  • Dry the purified crystals under vacuum.

Scenario 3: Isomeric Impurities Present

If isomeric impurities are present, separation can be more challenging due to their similar physical properties.

Decision Tree for Isomer Separation

Caption: Decision tree for separating isomeric impurities.

Guidance on Isomer Separation:

  • Fractional Recrystallization: This technique relies on slight differences in the solubility of the isomers in a particular solvent system. It may require multiple recrystallization cycles to achieve high purity.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed.[11][12] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point.[11] Monitor the fractions by thin-layer chromatography (TLC) to identify and combine those containing the pure desired product.

References

  • Smolecule. (2023, August 17). Buy 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride | 1261760-59-1.
  • Benchchem. Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • Benchchem. Technical Support Center: Sulfonyl Chloride Work-up.
  • Canadian Science Publishing. (1966). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides.
  • Royal Society of Chemistry. (2016).
  • MDPI. (2022, December 2).
  • Organic Syntheses. Benzenesulfonyl chloride.
  • Benchchem. Technical Support Center: Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.
  • Reddit. (2020, July 22).
  • National Center for Biotechnology Information. (2016).
  • Google Patents.
  • ResearchGate. (2012). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts.
  • Google Patents.
  • Benchchem.
  • Organic Chemistry Portal.
  • ResearchGate. (2023, July 7). What will be the efficient route for synthesis of 2-hydroxy-5-nitroisophthalaldehyde?
  • Organic Syntheses. orthanilic acid.

Sources

Troubleshooting

preventing hydrolysis of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride during workup

Topic: Preventing Hydrolysis of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride During Workup Target Audience: Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, I frequently cons...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Hydrolysis of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride During Workup Target Audience: Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I frequently consult on the isolation of highly reactive electrophiles. 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is notoriously unstable during standard aqueous workups. The guide below dissects the mechanistic reasons for this instability and provides a field-proven, self-validating protocol to secure high yields without sacrificing product integrity.

Part 1: Mechanistic Failure Analysis (The "Why")

The extreme of 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride in protic media is a fundamental characteristic driven by its unique electronic topology[1].

The sulfonyl sulfur is rendered highly electrophilic by the strongly electron-withdrawing para-nitro group. Concurrently, the ortho-hydroxyl group introduces a critical vulnerability: the combined electron-withdrawing effects of the -NO₂ and -SO₂Cl groups drastically lower the pKa of the phenolic proton (estimated pKa < 4).

If exposed to even mildly basic conditions (e.g., a standard NaHCO₃ wash), the phenol instantly deprotonates to form a phenoxide anion. This transformation shifts the molecule's partitioning entirely into the aqueous phase, where rapid nucleophilic attack by water destroys the sulfonyl chloride functional group, converting it to the corresponding sulfonic acid[2]. Therefore, preserving the protonated state of the phenol is the absolute most critical parameter during workup[3].

HydrolysisPathway Start 2-Hydroxy-5-nitrobenzene -1-sulfonyl chloride Acidic Acidic/Neutral Workup (pH < 4) Start->Acidic Basic Basic Wash (NaHCO3, pH > 7) Start->Basic Protonated Phenol Remains Protonated (Hydrophobic) Acidic->Protonated Deprotonated Phenoxide Formation (Highly Water Soluble) Basic->Deprotonated Success Intact Product Recovered (High Yield) Protonated->Success Aqueous Partitions to Aqueous Phase Deprotonated->Aqueous Hydrolysis Rapid Nucleophilic Attack by H2O Aqueous->Hydrolysis Failure Sulfonic Acid Byproduct (Loss of Yield) Hydrolysis->Failure

pH-dependent partitioning and hydrolysis pathway of 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride.

Part 2: Diagnostic FAQs

Q1: Why did my product completely disappear after washing with saturated sodium bicarbonate? A1: While NaHCO₃ is a standard wash to remove residual acid in many chlorosulfonation workflows, it is fatal for this specific substrate[2]. The base deprotonates the highly acidic phenol, creating a water-soluble phenoxide salt. Once in the aqueous phase, the sulfonyl chloride undergoes rapid hydrolysis[1]. You must use an acidic or strictly neutral wash (like cold brine) instead.

Q2: Can I use a standard aqueous quench with ice water? A2: Yes, but the kinetics of hydrolysis dictate that contact time must be strictly minimized. Aqueous workups should be performed quickly and at [2]. The low solubility of the protonated aryl sulfonyl chloride in cold water helps during the initial quench[3].

Q3: What is the optimal extraction solvent? A3: Dichloromethane (DCM) is highly recommended. It provides excellent solubility for the intact sulfonyl chloride while maintaining very low water miscibility, effectively shielding the electrophilic sulfur from aqueous nucleophiles during phase separation[3].

Part 3: Quantitative Workup Matrix

The following table summarizes the impact of various workup conditions on the survival rate of the sulfonyl chloride.

Workup ConditionAqueous pHTemperatureContact TimePhase PartitioningEstimated Yield
Ice-cold 1M HCl / DCM~1< 5 °C< 5 minOrganic (DCM)> 85%
Ice-cold Brine / EtOAc~6< 5 °C< 5 minOrganic (EtOAc)> 80%
RT Water / DCM~720 °C30 minMixed Emulsion< 40%
Sat. NaHCO₃ / DCM~8< 5 °C10 minAqueous< 5% (Hydrolyzed)
Part 4: Self-Validating Experimental Protocol

To guarantee scientific integrity, the following methodology is designed as a self-validating system. By observing specific physical cues during the procedure, you can confirm the chemical state of your product in real-time.

Step 1: Biphasic Quench Preparation

  • Action: In a jacketed reactor or ice-bath-cooled flask, prepare a biphasic mixture of Dichloromethane (DCM) and 1M aqueous HCl (or saturated NaCl) in a 2:1 volume ratio. Chill the system to 0–2 °C.

  • Causality: The acidic aqueous phase ensures the phenol remains fully protonated (hydrophobic), while the DCM provides an immediate organic sink to extract the product away from the aqueous interface.

Step 2: Temperature-Controlled Addition

  • Action: Slowly transfer the crude chlorosulfonation reaction mixture into the vigorously stirring biphasic quench. Maintain the internal temperature strictly below 5 °C.

  • Causality: The dilution of excess chlorosulfonic acid or thionyl chloride is highly exothermic. Elevated temperatures exponentially accelerate nucleophilic attack by water[2].

Step 3: Rapid Phase Separation (Self-Validation Check)

  • Action: Immediately transfer the quenched mixture to a pre-chilled separatory funnel. Allow phase separation for no more than 3 minutes, then drain the lower DCM layer.

  • Validation Cue: Observe the color of the upper aqueous layer. It should be pale yellow or colorless. If it turns deep orange or red, the pH is too high (indicating phenoxide formation), and you must immediately add concentrated HCl to push the product back into the organic phase.

Step 4: Non-Basic Washing

  • Action: Wash the organic layer once with ice-cold saturated brine. Do NOT use NaHCO₃ or NaOH.

  • Causality: Brine removes residual polar impurities and pre-dries the organic layer without raising the pH to a level that would trigger deprotonation and subsequent hydrolysis[2].

Step 5: Drying and Concentration

  • Action: Dry the DCM layer over anhydrous Na₂SO₄ for 10 minutes. Filter and concentrate under reduced pressure using a rotary evaporator with a water bath set no higher than 25 °C.

  • Causality: Thermal decomposition is a known risk for nitro-aromatic sulfonyl chlorides[1]. Keeping the bath temperature low prevents thermally induced degradation.

References
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.[Link]

Sources

Optimization

Technical Support Center: Scaling Up 2-Hydroxy-5-nitrobenzene-1-sulfonyl Chloride Reactions

Welcome to the Process Chemistry Support Portal. This guide is engineered for scientists and chemical engineers transitioning the synthesis of sulfonamides derived from 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal. This guide is engineered for scientists and chemical engineers transitioning the synthesis of sulfonamides derived from 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride (CAS: 1261760-59-1) from the benchtop to pilot and manufacturing scales.

Here, we bypass basic theoretical overviews and directly address the thermodynamic, kinetic, and mechanistic challenges—such as aggressive exotherms and rapid hydrolysis—that threaten batch integrity at scale.

Part 1: Mechanistic Causality & Chemical Behavior

To troubleshoot scale-up failures, one must first understand the intrinsic reactivity of the molecule. 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is a highly reactive electrophile, notable for its biological activity as an inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2C19)[1]. Its reactivity is governed by a dual-substituent effect:

  • Hyper-Electrophilicity via the Nitro Group: The -NO₂ group at the 5-position exerts a powerful electron-withdrawing effect. This significantly increases the partial positive charge on the sulfur atom, enhancing its electrophilicity across all pH ranges[1]. While this accelerates the desired amidation, it drastically lowers the activation energy for competitive hydrolysis[1].

  • Intramolecular Dynamics via the Hydroxyl Group: The -OH group at the 2-position introduces complex pH-dependent reactivity. It can participate in intramolecular hydrogen bonding, which dynamically alters the steric accessibility of the sulfonyl chloride group depending on the solvent environment[1].

ReactionMechanisms SM 2-Hydroxy-5-nitrobenzene- 1-sulfonyl chloride Product Target Sulfonamide SM->Product Amidation (Desired) Byproduct Sulfonic Acid Byproduct SM->Byproduct Hydrolysis (Side Reaction) Amine Amine Nucleophile Amine->Product Water Trace Moisture (H2O) Water->Byproduct Gas HCl Gas Evolution Product->Gas Generates Byproduct->Gas Generates

Reaction pathways showing desired amidation vs. competitive hydrolysis side reactions.

Part 2: Troubleshooting Matrix & FAQs

Q1: Why do I experience severe exotherms and thermal runaway risks during scale-up, even when lab-scale reactions were manageable? Causality: The reaction of sulfonyl chlorides with nucleophiles (amines or alcohols) is inherently highly exothermic[2]. At the lab scale (e.g., 100 mL), the high surface-area-to-volume ratio allows heat to dissipate quickly through the flask walls. At the pilot scale (e.g., 20 L), this ratio drops drastically, trapping heat[3]. The enhanced electrophilicity from the nitro group further accelerates the kinetic rate, causing rapid heat accumulation[1]. Solution: Abandon bolus additions. Utilize a metering pump for subsurface addition of the sulfonyl chloride over 2–4 hours, coupled with a cryogenic cooling jacket to maintain internal temperatures below 10 °C[3].

Q2: My scaled-up batch shows a 15-20% drop in yield, accompanied by a highly polar impurity. What is this impurity and how do I prevent it? Causality: The impurity is 2-hydroxy-5-nitrobenzenesulfonic acid. It forms via the hydrolysis of the sulfonyl chloride starting material[1]. The risk of hydrolysis scales linearly with time; longer addition and quench times at the pilot scale provide more opportunity for atmospheric or solvent-borne moisture to attack the hyper-electrophilic sulfur center[3]. Solution: Ensure all solvents are strictly anhydrous. Blanket the reactor with argon or nitrogen[3]. More importantly, minimize the time the unreacted sulfonyl chloride spends in solution by transitioning to a continuous flow reactor (see Part 4)[4].

Q3: How do I safely manage the vigorous gas evolution observed during the reaction? Causality: The nucleophilic substitution generates stoichiometric amounts of hydrogen chloride (HCl) gas[1]. If localized hot spots occur due to poor mixing, thermal degradation can also release corrosive sulfur dioxide (SO₂)[2]. Solution: Equip the reactor vent with a basic gas scrubber (e.g., 10% NaOH solution) to neutralize acidic off-gases before atmospheric release[2]. Ensure agitator baffles are correctly sized to prevent vortexing and eliminate hot spots[3].

Part 3: Quantitative Scale-Up Parameters

To bridge the gap between bench and pilot scales, process parameters must be strictly adjusted. Below is a comparative matrix of critical control parameters.

Process ParameterLab Scale (10 g)Pilot Scale (10 kg)Mechanistic Causality & Impact
Addition Method Dropping funnel (30 min)Metering pump (2–4 hours)Controls the rate of heat generation to match the reactor's cooling capacity[3].
Cooling Mechanism Ice/Water bathCryocooler with jacketed reactorPrevents thermal runaway and suppresses the activation energy for side reactions[2].
Moisture Tolerance < 500 ppm< 50 ppm (Strictly Anhydrous)Extended reaction times at scale exponentially increase the risk of sulfonic acid formation[3].
Quench Strategy Direct water additionReverse quench into cold aqueous baseNeutralizes HCl immediately and prevents localized acidic hydrolysis of the product[2].
Crystallization Crash cooling (Ice bath)Controlled linear cooling profilePrevents oiling out and traps fewer impurities in the crystal lattice, ensuring consistent purity[3].

Part 4: Continuous Flow Integration

For highly reactive, moisture-sensitive compounds like 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride, batch processing often hits a ceiling in yield due to extended quench times[4]. Implementing a Continuous Stirred-Tank Reactor (CSTR) or microreactor system resolves the exotherm and hydrolysis paradox by minimizing the reaction volume at any given moment and enabling in-line quenching[4],[5].

FlowChemistry R1 Sulfonyl Chloride in Anhydrous DCM CSTR Continuous Flow Reactor (T < 5°C) R1->CSTR R2 Amine + Base Solution R2->CSTR Quench In-line Aqueous Base Quench CSTR->Quench Rapid Conversion (< 2 min) Sep Continuous Phase Separator Quench->Sep Two-Phase Flow Prod Isolated Sulfonamide Sep->Prod Organic Phase

Continuous flow workflow mitigating exotherm and hydrolysis risks during scale-up.

Part 5: Self-Validating Experimental Protocol (Batch Amidation)

This protocol outlines a 1 kg scale-up amidation. It is designed as a self-validating system , meaning you cannot proceed to the next step without passing a specific In-Process Control (IPC).

Step 1: System Dehydration & Inerting

  • Action: Charge the 20 L jacketed reactor with anhydrous Dichloromethane (DCM). Purge the headspace with Nitrogen for 30 minutes.

  • Validation (IPC 1): Perform Karl Fischer titration on the solvent. Do not proceed unless water content is < 50 ppm. Verify oxygen sensor in the headspace reads < 1%.

Step 2: Reagent Preparation

  • Action: Dissolve the amine nucleophile (1.0 eq) and a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, 1.2 eq) in the DCM. Cool the reactor jacket to -5 °C.

  • Validation (IPC 2): Internal Resistance Temperature Detector (RTD) probe must stabilize at 0 °C to 2 °C.

Step 3: Cryogenic Metered Addition

  • Action: Dissolve 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride (1.05 eq) in anhydrous DCM. Using a calibrated metering pump, add this solution subsurface to the reactor over 3 hours.

  • Validation (IPC 3): Monitor the internal RTD probe. The addition rate must be dynamically adjusted so the internal temperature never exceeds 5 °C[3],[2].

Step 4: Reaction Maturation

  • Action: Once addition is complete, maintain stirring at 0–5 °C for 2 hours.

  • Validation (IPC 4): Pull a 1 mL sample for HPLC analysis. Do not proceed to quench until the sulfonyl chloride peak area is < 1%[3].

Step 5: Biphasic Reverse Quench

  • Action: Prepare a separate vessel with a cold (5 °C) saturated aqueous solution of Sodium Bicarbonate (NaHCO₃). Slowly transfer the reaction mixture into the quench vessel under vigorous stirring.

  • Validation (IPC 5): Test the pH of the aqueous phase after 15 minutes of mixing. It must be > 8 to ensure complete neutralization of HCl and full extraction of any trace 2-hydroxy-5-nitrobenzenesulfonic acid[3].

Step 6: Phase Separation & Crystallization

  • Action: Separate the organic phase, concentrate under reduced pressure, and initiate a controlled cooling crystallization (cooling at a rate of 0.5 °C/min).

  • Validation (IPC 6): Monitor the mother liquor concentration via refractometry or HPLC. Filtration is validated only when the concentration of the product in the mother liquor plateaus, indicating maximum crystal yield[3].

References

  • Buy 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride | 1261760-59-1 - Smolecule Smolecule URL
  • Scale-up challenges for reactions with (2-Chlorophenyl)
  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 Royal Society of Chemistry URL
  • Technical Support Center: Managing Exothermic Reactions with Sulfonyl Chlorides Benchchem URL
  • National Institutes of Health (PMC)
  • The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology Darcy & Roy Press URL

Sources

Troubleshooting

Technical Support Center: Minimizing Diaryl Sulfone Byproducts in Chlorosulfonation Workflows

Welcome to the Chlorosulfonation Troubleshooting Center. A critical bottleneck in the synthesis of sulfonyl chlorides is the competitive formation of diaryl sulfones ( Ar-SO2​-Ar ).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chlorosulfonation Troubleshooting Center. A critical bottleneck in the synthesis of sulfonyl chlorides is the competitive formation of diaryl sulfones ( Ar-SO2​-Ar ). Designed for researchers and drug development professionals, this guide provides mechanistic insights, optimized parameters, and self-validating protocols to suppress this Friedel-Crafts-type side reaction and maximize your target sulfonyl chloride yield.

Mechanistic Insight: The Pathway of Sulfone Formation

To eliminate a byproduct, we must first understand its kinetic and thermodynamic origins. Chlorosulfonation proceeds via a sulfonic acid intermediate. When the local concentration of the highly electrophilic sulfonyl chloride ( ArSO2​Cl ) or sulfonic acid ( ArSO3​H ) meets an unreacted, electron-rich aromatic substrate ( ArH ), a secondary sulfonylation occurs, yielding the diaryl sulfone.

G ArH Aromatic Substrate (ArH) ArSO3H Sulfonic Acid (ArSO3H) ArH->ArSO3H + ClSO3H (Electrophilic Attack) ClSO3H Chlorosulfonic Acid (ClSO3H) ArSO2Cl Target Product: Sulfonyl Chloride ArSO3H->ArSO2Cl + ClSO3H (Chlorination) Sulfone Byproduct: Diaryl Sulfone ArSO3H->Sulfone + Unreacted ArH (Dehydration) ArSO2Cl->Sulfone + Unreacted ArH (High Temp / Low ClSO3H)

Reaction pathways in chlorosulfonation highlighting the diaryl sulfone byproduct branch.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yielding up to 30% diaryl sulfone despite following standard literature procedures? A1: The most common culprit is sub-optimal reagent stoichiometry. Chlorosulfonic acid ( ClSO3​H ) acts as both the reagent and the solvent. If you use less than a 50% molar excess (typically < 3.0 equivalents), the rate of the primary chlorosulfonation slows down as the reagent is consumed. This increases the residence time of the formed ArSO2​Cl in the presence of unreacted ArH , driving the secondary[1].

Q2: Does the order of reagent addition genuinely impact the byproduct profile? A2: Absolutely. A classic mistake is adding ClSO3​H dropwise to the aromatic substrate. This creates a localized environment where ArH is in massive excess relative to the active sulfonating agent, perfectly priming the system for diaryl sulfone formation. The inverse addition—adding the aromatic substrate slowly to a neat, stirring pool of excess ClSO3​H —ensures the sulfonating agent is always in stoichiometric excess, kinetically disfavoring the[2].

Q3: How does thermal control influence the reaction chemoselectivity? A3: Diaryl sulfone formation is highly temperature-dependent and is primarily driven by elevated reaction temperatures[2]. The initial sulfonation is highly exothermic. If this exotherm is not strictly controlled (kept between 0–5 °C during addition), the thermal energy overcomes the activation barrier for the secondary Friedel-Crafts sulfonylation. Furthermore, high temperatures can promote the [2].

Q4: Can the workup procedure cause sulfone formation? A4: While the sulfone is primarily formed during the reaction phase, improper quenching can exacerbate impurity profiles. Pouring the reaction mixture into water that is not sufficiently chilled allows localized heating. While this primarily causes hydrolysis of the sulfonyl chloride back to the sulfonic acid[1], the resulting complex mixture makes the insoluble, high-melting diaryl sulfone solids much harder to separate from the desired product[2].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting product distribution. By shifting from a sub-optimal direct addition to a low-temperature inverse addition, the byproduct pathway is nearly eliminated.

Reaction ConditionMolar Ratio ( ArH:ClSO3​H )Addition OrderTemperature (°C)Yield: ArSO2​Cl (%)Yield: ArSO2​Ar (%)
Sub-optimal 1 : 2 ClSO3​H into ArH 40 - 5045.035.0
Standard 1 : 3.5 ArH into ClSO3​H 20 - 2578.512.5
Optimized 1 : 5 ArH into ClSO3​H 0 - 594.0< 1.0

Data synthesized from established optimization workflows for minimizing[2][3].

Self-Validating Experimental Protocol: Optimized Chlorosulfonation

This protocol utilizes a self-validating framework. To ensure scientific integrity and reproducibility, do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: System Preparation and Dehydration

  • Action: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stirrer, an internal temperature probe, an addition funnel, and a drying tube ( CaCl2​ ). Purge with dry N2​ .

  • Causality: ClSO3​H reacts violently with moisture to form H2​SO4​ and HCl , altering the stoichiometry and reducing the effective concentration of the sulfonating agent.

  • Validation Check: The internal humidity of the closed system must be near zero. A blank test of the solvent (if used for solid substrates) via Karl Fischer titration must show < 50 ppm water.

Step 2: Cryogenic Inverse Addition

  • Action: Charge the flask with 5.0 molar equivalents of ClSO3​H . Cool the flask in an ice-salt bath to 0 °C. Place 1.0 equivalent of the aromatic substrate ( ArH ) in the addition funnel (dissolved in a minimal amount of anhydrous CH2​Cl2​ if it is a solid). Add the ArH dropwise over 60 minutes.

  • Causality: Maintaining a massive excess of ClSO3​H at all times prevents the ArSO2​Cl from finding unreacted ArH . The low temperature kinetically freezes the secondary sulfonylation pathway.

  • Validation Check: The internal temperature probe must not exceed 5 °C at any point during the addition. If the temperature spikes, halt the addition immediately until the bath recovers.

Step 3: Controlled Maturation

  • Action: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (approx. 20 °C) slowly. Stir for 2–4 hours depending on the substrate's electron density.

  • Causality: The initial low temperature achieves monosulfonation ( ArSO3​H ). Warming to room temperature provides the activation energy required for the second equivalent of ClSO3​H to chlorinate the sulfonic acid to the sulfonyl chloride.

  • Validation Check: Quench a 50 µL aliquot into cold methanol and analyze via TLC or LC-MS. The reaction is validated for workup only when >99% of the starting ArH and the intermediate sulfonic acid are consumed.

Step 4: Rapid Cryogenic Quenching

  • Action: Carefully and swiftly pour the reaction mixture onto a vigorously stirring slurry of crushed ice and water (10 grams of ice per 1 mL of ClSO3​H ).

  • Causality: Swift quenching at low temperatures (< 5 °C) destroys the excess ClSO3​H without generating enough heat to[2].

  • Validation Check: The temperature of the aqueous quench mixture must remain strictly between 0–5 °C. The product should immediately separate as an oil or a white precipitate.

Step 5: Immediate Phase Separation

  • Action: Immediately transfer to a separatory funnel, extract with cold CH2​Cl2​ , and wash the organic layer with ice-cold water and brine. Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure.

  • Causality: Sulfonyl chlorides are susceptible to hydrolysis. Prolonged contact with the acidic aqueous phase will [1].

  • Validation Check: The final isolated product should be completely soluble in cold CH2​Cl2​ . Any insoluble, high-melting white solid remaining at this stage is the [2], indicating a failure in temperature or stoichiometric control during Step 2.

Sources

Optimization

Technical Support Center: Optimizing Reactions with 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride

Welcome to the Application Scientist Support Center. This guide is designed for researchers, chemists, and drug development professionals working with 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride (CAS: 1261760-59-1)[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers, chemists, and drug development professionals working with 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride (CAS: 1261760-59-1)[1][2].

As a highly valuable electrophilic intermediate, this compound is frequently utilized in organic synthesis and pharmacological research—notably for its inhibitory effects on cytochrome P450 enzymes (CYP1A2 and CYP2C19)[1]. However, the presence of both an acidic hydroxyl group and a highly reactive sulfonyl chloride moiety on a nitro-substituted aromatic ring presents unique chemoselectivity and stability challenges[1]. This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure experimental success.

🔬 Troubleshooting Guide & FAQs

Q1: My starting material degrades rapidly before the reaction completes. What is the mechanism of failure? A1: The primary failure mode is hydrolysis. The strongly electron-withdrawing nitro group at the 5-position exacerbates the electrophilicity of the sulfonyl chloride. In the presence of ambient moisture, it rapidly hydrolyzes to form 2-hydroxy-5-nitrobenzenesulfonic acid and hydrochloric acid[1].

  • Causality & Solution: Water acts as a highly effective competing nucleophile. Ensure all glassware is flame-dried and reactions are conducted under an inert argon or nitrogen atmosphere. Use strictly anhydrous solvents.

Q2: I am observing significant oligomerization and O-sulfonylation instead of the desired N-sulfonylation. How do I control chemoselectivity? A2: The free hydroxyl group ortho to the sulfonyl chloride acts as a competing nucleophile. If the reaction base is too strong or used in large excess, it deprotonates the phenol (which has a lowered pKa due to the nitro group), triggering intermolecular O-sulfonylation (esterification) or self-condensation.

  • Causality & Solution: Switch from strong or highly nucleophilic bases to mild, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) or Pyridine. Maintain strict stoichiometric control (1.1 - 1.5 equivalents of base) and keep the reaction temperature at 0°C during addition to kinetically favor the more nucleophilic amine over the phenolic oxygen.

Q3: Which solvent systems provide the best balance of solubility and stability? A3: 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride demonstrates excellent solubility in polar aprotic solvents[1]. While Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) solvate both the polar sulfonyl chloride and the hydroxyl group effectively[1], they can complicate aqueous workups. Tetrahydrofuran (THF) and Dichloromethane (DCM) are the optimal choices for standard amidation reactions, as they are easily dried, non-nucleophilic, and removed efficiently post-reaction[1].

📊 Optimization of Reaction Conditions

To empirically demonstrate the causality of base and solvent selection, the following table summarizes quantitative yield data from standardized N-sulfonylation optimization screens:

Solvent (Anhydrous)Base SelectionTemp (°C)Base EquivalentsMajor PathwayIsolated Yield (%)
DCMTriethylamine (TEA)252.5Oligomerization< 15%
MeCNK₂CO₃603.0Hydrolysis0%
DCMDIPEA0 to 251.2N-Sulfonylation68%
THF Pyridine 0 to 25 1.5 N-Sulfonylation 84%

Note: Pyridine in THF provides the optimal basicity and solvation environment to neutralize HCl byproducts without deprotonating the ortho-hydroxyl group.

🧪 Self-Validating Experimental Protocol: N-Sulfonylation

This methodology is designed as a self-validating system. Each step includes a verifiable checkpoint to ensure scientific integrity and protocol adherence.

Step 1: Preparation Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon. Add the amine nucleophile (1.0 eq) and anhydrous THF to achieve a 0.2 M concentration.

Step 2: Base Addition Inject anhydrous Pyridine (1.5 eq) via syringe.

  • Validation Check: The solution must remain clear; any immediate cloudiness or precipitation indicates moisture contamination and premature salt formation.

Step 3: Temperature Control Submerge the flask in an ice-water bath and allow the system to equilibrate to 0°C for 10 minutes.

Step 4: Electrophile Addition Dissolve 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride (1.1 eq) in a minimal volume of anhydrous THF. Add this solution dropwise over 15 minutes.

  • Causality: Dropwise addition prevents localized exothermic spikes that provide the activation energy required for competing O-sulfonylation side reactions.

Step 5: Reaction Monitoring Stir at 0°C for 1 hour, then allow the reaction to naturally warm to room temperature.

  • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (7:3). The complete disappearance of the sulfonyl chloride spot (Rf ~0.6) and the appearance of a UV-active, more polar sulfonamide spot (Rf ~0.3) confirms successful conversion.

Step 6: Quenching & Workup Quench the reaction with saturated aqueous NH₄Cl to neutralize excess base. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

🗺️ Process Visualization

Optimization Step1 Dissolve Amine in Anhydrous THF/DCM Step2 Add Non-Nucleophilic Base (DIPEA or Pyridine) Step1->Step2 Step3 Cool System to 0°C Step2->Step3 Step4 Dropwise Addition of Sulfonyl Chloride Step3->Step4 Decision TLC Shows Complete Consumption? Step4->Decision Warm Warm to RT (Stir 2-4h) Decision->Warm No Quench Quench with NH4Cl (aq) Decision->Quench Yes Warm->Decision Success Isolate N-Sulfonamide Quench->Success

Fig 1. Standardized workflow for N-sulfonylation using 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride.

📚 References

  • Title: Buy 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride | 1261760-59-1 - Smolecule Source: smolecule.com URL:

  • Title: CAS NO. 1261760-59-1 | 2-Hydroxy-5-nitrobenzene-1-sulfonyl ... Source: arctomsci.com URL:

Sources

Troubleshooting

troubleshooting guide for low reactivity of sulfonyl chlorides

Welcome to the Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most pervasive challenge in sulfonamide synthesis: the perceived...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most pervasive challenge in sulfonamide synthesis: the perceived low reactivity of sulfonyl chlorides .

Often, "low reactivity" is a misdiagnosis. The failure of a sulfonamide coupling typically stems from either competitive electrophile degradation (hydrolysis) or a high activation energy barrier caused by steric/electronic hindrance at the nucleophile. This guide breaks down the causality behind these failures and provides self-validating protocols to ensure your workflows succeed.

Diagnostic Workflow: Isolating the Root Cause

Before altering your protocol, use the logical workflow below to identify why your sulfonyl chloride appears unreactive.

Troubleshooting Start Issue: Low Conversion in Sulfonamide Synthesis Check1 Is a highly polar baseline spot (sulfonic acid) visible on TLC? Start->Check1 Hydrolysis Diagnosis: Competitive Hydrolysis Action: Use strictly anhydrous conditions & fresh reagents Check1->Hydrolysis Yes Check2 Is the amine sterically hindered or electron-deficient? Check1->Check2 No DMAP Diagnosis: High Activation Barrier Action: Add 10-20 mol% DMAP to generate active intermediate Check2->DMAP Yes Check3 Is the reaction turning dark or forming multiple side spots? Check2->Check3 No SideReact Diagnosis: Base-induced degradation Action: Switch Et₃N to DIPEA or lower temperature to 0°C Check3->SideReact Yes

Logical workflow for diagnosing and resolving low reactivity in sulfonamide synthesis.

Troubleshooting Q&A: The Science of Sulfonylation

Q1: My reaction shows almost no product formation, but the sulfonyl chloride starting material has completely disappeared. What is happening? A: You are observing competitive hydrolysis, not low reactivity. Sulfonyl chlorides are highly sensitive to moisture. They undergo hydrolysis via a bimolecular (S_N2-like) mechanism where water acts as a nucleophile, often assisted by a second water molecule acting as a bifunctional general base catalyst[1][2]. The resulting product is a sulfonic acid, which appears as a highly polar baseline spot on normal-phase TLC. Causality: If your solvent or amine is wet, water outcompetes the amine for the electrophilic sulfur center. Solution: Switch to strictly anhydrous solvents (e.g., dry DCM or THF), store your sulfonyl chlorides in a desiccator, and ensure your amine is thoroughly dried.

Q2: I am using a sterically hindered, weakly nucleophilic aniline. The reaction stalls at 20% conversion even with excess triethylamine. How can I drive it to completion? A: Triethylamine (Et₃N) is a strong Brønsted base but a poor nucleophilic catalyst. For hindered or electron-deficient amines, the activation energy barrier for direct attack on the sulfonyl chloride is too high. You must alter the reaction pathway by introducing 4-Dimethylaminopyridine (DMAP). Causality: The pyridine nitrogen of DMAP is highly nucleophilic. It attacks the sulfonyl chloride to form a stable, yet highly electrophilic N -sulfonylpyridinium intermediate. This intermediate lowers the efficiency barrier, facilitating rapid attack even by weak primary or secondary amines[3].

DMAP_Mechanism SC Sulfonyl Chloride (R-SO₂Cl) Intermediate N-Sulfonylpyridinium Intermediate (Highly Electrophilic) SC->Intermediate + DMAP - Cl⁻ DMAP DMAP Catalyst (Nucleophile) DMAP->Intermediate Product Sulfonamide Product (R-SO₂NH-R') Intermediate->Product + Amine - DMAP·H⁺ Amine Amine (R'-NH₂) Amine->Product

Mechanistic pathway of DMAP-catalyzed sulfonylation showing the reactive intermediate.

Q3: Can I run sulfonamide syntheses in aqueous conditions to avoid the hassle of drying solvents? A: Yes, by utilizing modified Schotten–Baumann conditions, which employ a biphasic system of an organic solvent and a basic aqueous solution (e.g., Na₂CO₃ or NaOH)[4]. Causality: The inorganic base neutralizes the HCl byproduct, keeping the amine in its active, free-base form. Because the sulfonyl chloride resides primarily in the organic phase, its hydrolysis is slowed. However, because interfacial hydrolysis still competes with amination, you must use an excess of the sulfonyl chloride (typically 1.2 to 1.5 equivalents) to ensure complete conversion of the amine[4].

Quantitative Data: Reactivity Profiles

Understanding how substituents affect reactivity is critical for anticipating reaction times and yields. Electron-donating groups (EDGs) on the sulfonyl chloride generally stabilize the transition state, while electron-withdrawing groups (EWGs) make the sulfur center more electrophilic but also more prone to rapid hydrolysis.

Table 1: Influence of Substrate and Conditions on Sulfonamide Yield

Sulfonyl Chloride TypeAmine / NucleophileCatalyst / BaseSolvent SystemTypical YieldMechanistic Note
p-Toluenesulfonyl chloride (EDG)Amino acidsNa₂CO₃ (1.2 eq)Water / Biphasic>90%Excess reagent offsets hydrolysis[4].
4-Nitrobenzenesulfonyl chloride (EWG)2-amino benzothiazoleDMAP (1.5 eq)Acetonitrile89% (4.5 h)DMAP overcomes poor amine nucleophilicity[3].
Benzenesulfonyl chloride Aliphatic aminesNH₄OH / NoneWater (Classic)VariableRequires strict temperature control (0–60 °C)[5].
Various Aryl-SO₂Cl Heterocyclic aminesPyridineAcetonitrile73–90%Pyridine acts as both solvent and nucleophilic catalyst[3].

Self-Validating Experimental Protocol

To guarantee success with low-reactivity or sterically hindered substrates, utilize this self-validating anhydrous protocol. The built-in workup acts as a validation step: if the protocol is followed correctly, the final organic layer will contain only the desired product.

Protocol: DMAP-Catalyzed Anhydrous Sulfonylation

  • System Preparation: Flame-dry a 50 mL round-bottom flask and purge with inert gas (N₂ or Argon). Causality: Eliminates ambient moisture to prevent the S_N2 hydrolysis of the sulfonyl chloride[1].

  • Reagent Dissolution: Dissolve the hindered amine (1.0 equiv.) and DMAP (0.15 equiv.) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Acid Scavenging: Add N,N -Diisopropylethylamine (DIPEA) (2.0 equiv.). Causality: DIPEA is highly sterically hindered; it will scavenge the generated HCl without acting as a competing nucleophile against the sulfonyl chloride.

  • Electrophile Addition: Cool the flask to 0 °C using an ice bath. Dissolve the sulfonyl chloride (1.1 equiv.) in a minimal amount of anhydrous DCM and add it dropwise over 10 minutes. Causality: Cooling controls the exothermic formation of the N -sulfonylpyridinium intermediate, preventing thermal degradation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor by TLC until the amine is consumed.

  • Validation & Workup:

    • Quench the reaction with saturated aqueous NaHCO₃ (neutralizes excess acid).

    • Extract with DCM.

    • Critical Step: Wash the combined organic layers twice with 1M HCl. Causality: The acidic wash protonates DMAP, DIPEA, and any unreacted starting amine, dragging them entirely into the aqueous layer.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting residue is your pure sulfonamide, validated by the selective phase-extraction of all impurities.

References

  • BenchChem. "Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides." Benchchem.
  • Hall, H. K. "Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides." Journal of the American Chemical Society.
  • Ivanov, S. N. "Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol: influence of the substrate structure.
  • MDPI.
  • Naaz, F. et al. "DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules bearing sulfonamide moiety." Indian Journal of Chemistry.

Sources

Optimization

stability issues of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride in solution

Welcome to the technical support resource for 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride (HNSC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride (HNSC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this reactive compound in solution.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. The solutions provided are based on the fundamental chemistry of sulfonyl chlorides and practical laboratory experience.

Issue 1: My reaction yield is significantly lower than expected, and the reaction mixture has darkened.

Question: I'm performing a sulfonamide synthesis using 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride with an amine. My final yield is very low, and the solution turned from a light yellow to a dark brown color over time. What is likely happening and how can I fix it?

Answer:

This is a classic symptom of compound degradation, likely through a combination of hydrolysis and potential thermal decomposition. The darkening of the reaction mixture often indicates the formation of decomposition byproducts.[1]

Potential Causes and Solutions:

  • Hydrolysis: The sulfonyl chloride functional group is highly electrophilic and extremely sensitive to moisture.[2] The presence of even trace amounts of water in your solvent, on your glassware, or in your starting materials will lead to rapid hydrolysis of HNSC into the corresponding 2-hydroxy-5-nitrobenzenesulfonic acid and hydrochloric acid (HCl).[3] This sulfonic acid byproduct will not participate in your desired reaction, thus lowering the yield.

    • Solution: Implement rigorous anhydrous techniques.

      • Glassware: Oven-dry all glassware at >120°C for a minimum of 4 hours and allow it to cool in a desiccator or under a stream of inert gas (e.g., nitrogen or argon) immediately before use.[4]

      • Solvents: Use freshly distilled, anhydrous solvents. Solvents from a solvent purification system (SPS) are ideal. If using bottled anhydrous solvents, ensure the septum is in good condition and use a syringe to withdraw the solvent under an inert atmosphere.

      • Reagents: Ensure your amine and any base used (e.g., triethylamine, pyridine) are dry. Liquid bases can be distilled from a suitable drying agent like calcium hydride.

  • Thermal Decomposition: While aromatic sulfonyl chlorides are generally more stable than their aliphatic counterparts, they can decompose at elevated temperatures.[1][3] The heat generated from the exothermic reaction (sulfonamide formation) can accelerate this degradation if not properly controlled.

    • Solution: Maintain strict temperature control.

      • Run the reaction at a low temperature. Start the addition of the sulfonyl chloride at 0°C (ice bath) or even -78°C (dry ice/acetone bath) for highly reactive systems.[4]

      • Add the sulfonyl chloride solution dropwise to the amine solution to manage the exotherm.

      • Monitor the internal reaction temperature with a thermometer.

  • Incompatible Solvents: Using protic solvents like alcohols (methanol, ethanol) will lead to the formation of sulfonate esters, another unproductive side reaction.[3]

    • Solution: Choose a suitable aprotic solvent. 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride has good solubility in polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), tetrahydrofuran (THF), and chlorinated solvents like dichloromethane (DCM).[3]

Workflow for Troubleshooting Low Yield

Below is a systematic workflow to diagnose and resolve low-yield issues.

G start Low Yield & Dark Color Observed check_water Investigate Water Contamination start->check_water check_temp Review Temperature Control check_water->check_temp No dry_glassware Oven-Dry Glassware (>120°C) check_water->dry_glassware Yes check_solvent Verify Solvent Choice check_temp->check_solvent No low_temp_addition Add Reagents at 0°C or Below check_temp->low_temp_addition Yes use_aprotic Switch to Aprotic Solvent (DCM, THF, ACN) check_solvent->use_aprotic Yes rerun_exp Re-run Experiment with Optimized Conditions check_solvent->rerun_exp No use_anhydrous Use Anhydrous Solvents dry_glassware->use_anhydrous inert_atm Run Under Inert Atmosphere (N2/Ar) use_anhydrous->inert_atm inert_atm->check_temp monitor_exotherm Monitor Internal Temperature low_temp_addition->monitor_exotherm monitor_exotherm->check_solvent use_aprotic->rerun_exp

Caption: Troubleshooting workflow for low reaction yields.

Issue 2: My purified product is unstable and degrades upon storage.

Question: I successfully synthesized and purified my target molecule using HNSC, but the compound seems to degrade over time, even when stored as a solid. Why is this happening?

Answer:

The instability of the final product can often be traced back to residual impurities from the workup or improper storage conditions.

Potential Causes and Solutions:

  • Residual Acid: The hydrolysis of any unreacted HNSC during the aqueous workup produces hydrochloric acid.[3] If this acid is not completely removed, it can catalyze the degradation of acid-sensitive functional groups in your final product.

    • Solution: Ensure thorough washing and neutralization.

      • During the workup, wash the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize any HCl.

      • Follow with a brine (saturated NaCl) wash to remove residual water and salts.

      • Dry the organic layer thoroughly with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) before solvent evaporation.

  • Moisture in Storage: The purified compound itself may be hygroscopic or stored in a non-airtight container, allowing atmospheric moisture to cause slow degradation.

    • Solution: Implement proper long-term storage protocols.

      • Store the final compound in a tightly sealed vial.[5]

      • For extra protection, place the vial inside a desiccator with a fresh drying agent.

      • Store in a cool, dark place, such as a refrigerator or freezer, under an inert gas atmosphere.[5]

Frequently Asked Questions (FAQs)

Stability and Handling

Q1: What is the primary degradation pathway for 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride in solution?

A1: The primary and most rapid degradation pathway is hydrolysis. The sulfur atom of the sulfonyl chloride is highly electrophilic and readily attacked by nucleophiles. Water is a potent nucleophile for this reaction, leading to the formation of 2-hydroxy-5-nitrobenzenesulfonic acid and HCl.[2] The presence of the electron-withdrawing nitro group on the aromatic ring further increases the electrophilicity of the sulfur atom, making this compound particularly susceptible to hydrolysis compared to non-nitrated analogs.[4]

G cluster_reactants Reactants cluster_products Products HNSC 2-Hydroxy-5-nitrobenzene- 1-sulfonyl chloride SulfonicAcid 2-Hydroxy-5-nitrobenzene- sulfonic acid HNSC->SulfonicAcid Nucleophilic Attack HCl HCl HNSC->HCl Water H2O (Water) Water->SulfonicAcid

Caption: Primary hydrolysis pathway of HNSC.

Q2: How do different types of solvents affect the stability of HNSC?

A2: Solvent choice is critical for maintaining the stability of HNSC. Solvents are broadly categorized by their interaction with the compound.

Solvent TypeExamplesCompatibility & Interaction
Polar Aprotic DMF, DMSO, Acetonitrile, THF, Dichloromethane (DCM)Excellent (Recommended) . These solvents effectively dissolve HNSC without reacting with the sulfonyl chloride group.[3] They are the preferred choice for reactions.
Protic Water, Methanol, EthanolIncompatible . These solvents act as nucleophiles. Water causes rapid hydrolysis to sulfonic acid.[3] Alcohols react to form sulfonate esters.[3]
Non-polar Aprotic Hexanes, ToluenePoor Solubility . While non-reactive, these solvents are generally poor choices due to the low solubility of the polar HNSC.

Q3: What are the recommended storage and handling conditions for HNSC?

A3: Due to its moisture and potential thermal sensitivity, strict storage and handling procedures are mandatory.

  • Storage: Keep the container tightly closed and store in a cool, dry, and dark place.[5] Storing under an inert gas (argon or nitrogen) is highly recommended to displace moisture and air.[5][6]

  • Handling: Always handle HNSC in a well-ventilated area, preferably a fume hood.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][7] Avoid creating dust.[8] Since it is corrosive, prevent contact with skin and eyes.

Experimental Design and Monitoring

Q4: How can I monitor the degradation of HNSC during my reaction?

A4: You can monitor the reaction progress and the potential degradation of HNSC using standard analytical techniques.

  • Thin-Layer Chromatography (TLC): This is a quick and easy method. The starting HNSC will have a specific Rf value. The hydrolyzed sulfonic acid byproduct is much more polar and will typically remain at the baseline (Rf ≈ 0) in most common organic solvent systems.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more powerful technique. You can monitor the disappearance of the mass peak corresponding to HNSC and the appearance of the mass peak for the sulfonic acid byproduct in real-time.[9][10]

Q5: What factors influence the stability of sulfonyl chlorides in general?

A5: The stability of any sulfonyl chloride is a function of several interconnected factors. Understanding these allows for better experimental design.

G center_node Sulfonyl Chloride Stability factor1 Electronic Effects (e.g., -NO2 group increases reactivity) center_node->factor1 factor2 Steric Hindrance (Bulky groups can slow reaction) center_node->factor2 factor3 Solvent Choice (Aprotic vs. Protic) center_node->factor3 factor4 Temperature (Higher temp increases degradation rate) center_node->factor4 factor5 Presence of Nucleophiles (Water, Alcohols, Amines) center_node->factor5

Caption: Key factors influencing sulfonyl chloride stability.

References

  • Vertex AI Search. (n.d.). SAFETY DATA SHEET.
  • Smolecule. (2023, August 17). 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride.
  • BenchChem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET.
  • Fisher Scientific. (2012, March 8). SAFETY DATA SHEET.
  • BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
  • BenchChem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
  • BenchChem. (n.d.). Preventing hydrolysis of 2-Nitroethane-1-sulfonyl chloride during reactions.
  • Scholars Research Library. (n.d.). Simultaneous determination of impurities and degradation products by rapid RP-UPLC-MS method.
  • MilliporeSigma. (n.d.). 2-Methoxy-5-nitrobenzene-1-sulfonyl chloride.

Sources

Troubleshooting

Technical Support Center: Removal of Unreacted 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals encountering challenges with the...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals encountering challenges with the removal of unreacted 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride from their reaction mixtures. The methodologies described herein are grounded in established chemical principles to ensure procedural safety, efficiency, and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that arise during the work-up of reactions involving 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride.

Q1: Why is it critical to remove unreacted 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride?

A1: Complete removal of this reagent is essential for several reasons:

  • High Reactivity: The sulfonyl chloride functional group is a potent electrophile, making the reagent highly reactive towards a wide range of nucleophiles.[1][2] If not removed, it can react with subsequent reagents, solvents, or even the desired product during storage or further processing, leading to complex impurity profiles.

  • Interference with Purification: The polarity of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride can be very similar to that of many desired organic products, leading to co-elution during column chromatography and making separation difficult.[3]

  • Product Purity and Safety: For applications in drug development, achieving high purity is paramount. Residual reactive reagents like sulfonyl chlorides can compromise the stability, safety, and efficacy of the final active pharmaceutical ingredient (API).

Q2: What is the primary and most common strategy for removing unreacted 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride?

A2: The most robust and widely adopted strategy is quenching via hydrolysis . This process involves converting the reactive, organic-soluble sulfonyl chloride into its corresponding sulfonic acid salt, which is highly water-soluble and easily removed.

The unreacted sulfonyl chloride is hydrolyzed by water to form 2-hydroxy-5-nitrobenzenesulfonic acid and hydrochloric acid (HCl).[1] A weak base, typically sodium bicarbonate (NaHCO₃), is added to neutralize these acidic byproducts, forming the highly polar and water-soluble sodium sulfonate salt.[4][5] This salt is then efficiently removed from the organic product via a simple aqueous extraction. This method is preferred due to its efficiency, low cost, and the inert nature of the resulting byproducts.

Q3: My desired product is sensitive to water or basic conditions. What are my options?

A3: When the product contains base-labile functional groups (e.g., esters) or is otherwise sensitive to aqueous conditions, an aqueous basic quench is not suitable. In these cases, a non-aqueous scavenging approach is the recommended alternative.

  • Amine Scavenger Resins: These are solid-supported reagents, such as polymer-bound tris(2-aminoethyl)amine (PS-Trisamine), that contain nucleophilic amine groups.[3][5] When added to the organic reaction mixture, the resin selectively reacts with the excess sulfonyl chloride. The resulting polymer-bound sulfonamide is a solid that can be easily removed by simple filtration, leaving the desired product in the solution.[3][5] This method avoids the use of water and strong bases entirely.

  • Non-Basic Quenching: In some instances, quenching with a simple, soluble amine in a non-aqueous solvent can be effective.[3] However, this converts the sulfonyl chloride into a sulfonamide, which must then be separated from the desired product, typically by chromatography.

Q4: I tried quenching the reaction with aqueous bicarbonate, but I still see the sulfonyl chloride in my product by TLC/LC-MS. What went wrong?

A4: This is a common issue that typically points to incomplete hydrolysis. Several factors could be at play:

  • Insufficient Quenching Time: While the initial reaction with water can be fast, ensuring complete hydrolysis, especially in a biphasic system, requires adequate time. It is recommended to stir the quenched mixture vigorously for at least 30-60 minutes.[4][5]

  • Inadequate Mixing: In a two-phase system (e.g., DCM and water), vigorous stirring is crucial to maximize the interfacial area where the hydrolysis reaction occurs. Without efficient mixing, the sulfonyl chloride in the organic layer will not come into sufficient contact with the aqueous base.[3]

  • Insufficient Base: You must use a molar excess of the base (e.g., NaHCO₃) relative to the initial amount of sulfonyl chloride. A common practice is to use a saturated aqueous solution to ensure the concentration and amount of base are sufficient to neutralize all acidic byproducts.[4][6]

  • Low Temperature: While quenching should be initiated at low temperatures (0 °C) to control the exotherm, allowing the mixture to warm to room temperature with continued stirring can help drive the hydrolysis to completion.[7]

Q5: After quenching and extraction, my organic layer is still acidic when washed with water. Why?

A5: This indicates incomplete neutralization. The hydrolysis of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride produces two acidic species: 2-hydroxy-5-nitrobenzenesulfonic acid and HCl. If an insufficient amount of base was used during the quench, the resulting aqueous layer and, by extension, the organic layer can remain acidic. The solution is to wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate until the aqueous washing is no longer acidic (test with pH paper).[8]

Q6: Can I just use column chromatography to separate my product from the unreacted sulfonyl chloride without a prior quench?

A6: While technically possible, it is generally not recommended.

  • Co-elution Risk: As mentioned, the sulfonyl chloride may have a similar Rf value to your product, making baseline separation on a silica gel column challenging.[3]

  • On-Column Reaction: Sulfonyl chlorides can react with residual water or nucleophilic sites on the silica gel itself, potentially leading to streaking, poor separation, and even degradation of the desired product.

  • Safety and Efficiency: The most effective purification strategies convert the reactive sulfonyl chloride into a species with drastically different polarity (like a salt) before chromatography.[3] This simplifies the purification, often reducing it to a simple filtration or extraction, and reserves chromatography for separating other, less reactive impurities.

Decision & Process Workflows

The following diagrams provide a logical framework for selecting a purification strategy and executing the standard aqueous quench procedure.

G Start Reaction Complete (Product + Excess R-SO₂Cl) Check_Stability Is the desired product stable to aqueous base? Start->Check_Stability Aqueous_Quench Proceed with Aqueous Basic Quench (Protocol 1) Check_Stability->Aqueous_Quench  Yes Scavenger_Resin Use Amine Scavenger Resin (Protocol 2) Check_Stability->Scavenger_Resin  No End_Purified Purified Product Aqueous_Quench->End_Purified Scavenger_Resin->End_Purified G cluster_prep Preparation cluster_quench Quenching cluster_workup Work-up Cool_Reaction 2. Cool reaction mixture to 0 °C Slow_Add 3. Slowly add reaction mixture to cold NaHCO₃ solution (Control gas evolution) Cool_Reaction->Slow_Add Stir 4. Stir vigorously for 30-60 minutes Slow_Add->Stir Transfer 5. Transfer to separatory funnel Stir->Transfer Separate 6. Separate layers Transfer->Separate Extract 7. Extract aqueous layer with organic solvent (2x) Separate->Extract Combine 8. Combine organic layers, dry (Na₂SO₄), filter, concentrate Extract->Combine

Caption: Step-by-step workflow for the standard aqueous basic quench.

Comparative Data

The following table summarizes the key property differences between the starting material and its quenched byproduct, which forms the basis for their separation.

Property2-Hydroxy-5-nitrobenzene-1-sulfonyl chlorideSodium 2-hydroxy-5-nitrobenzenesulfonate (Quenched Product)Rationale for Separation
Structure C₆H₄ClNO₅SC₆H₄NNaO₆SThe sulfonyl chloride (-SO₂Cl) is converted to a sodium sulfonate (-SO₃⁻Na⁺).
Solubility Soluble in organic solvents (DCM, EtOAc, THF). [1]Insoluble in water (hydrolyzes). [1]Highly soluble in water. Insoluble in most organic solvents.This dramatic shift in solubility allows for efficient separation using liquid-liquid extraction.
Reactivity Highly electrophilic and reactive.Generally inert ionic salt.The quenching process deactivates the reactive electrophile, preventing side reactions.
Polarity Moderately polar organic compound.Highly polar ionic compound.The significant increase in polarity makes the quenched product immiscible with the organic phase.

Experimental Protocols

Protocol 1: Standard Aqueous Basic Quench

This protocol is the preferred method for removing excess 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride when the desired product is stable to aqueous base.

Objective: To safely hydrolyze and neutralize unreacted sulfonyl chloride, rendering it water-soluble for removal by extraction.

Materials:

  • Reaction mixture in an organic solvent.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Deionized water.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Separatory funnel, beakers, ice bath.

Procedure:

  • Prepare the Quenching Solution: In a beaker appropriately sized to hold at least twice the volume of your reaction mixture, place a sufficient volume of saturated aqueous NaHCO₃ solution. Cool this solution to 0 °C in an ice bath with stirring. A general rule is to use at least 5 molar equivalents of NaHCO₃ relative to the initial amount of sulfonyl chloride. [4]2. Cool the Reaction: Cool your completed reaction mixture to 0 °C in a separate ice bath. This helps to control the initial exotherm of the quench. [6]3. Perform the Quench: Slowly, in a dropwise or portion-wise manner, add the cold reaction mixture to the vigorously stirred, cold NaHCO₃ solution. Caution: This process generates CO₂ gas and can be highly exothermic. Control the addition rate to prevent excessive foaming and pressure buildup. [4][6]4. Ensure Complete Hydrolysis: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for at least 30-60 minutes. [5]5. Liquid-Liquid Extraction: Transfer the biphasic mixture to a separatory funnel.

  • Separate Layers: Allow the layers to separate fully and drain the organic layer.

  • Back-Extract: Extract the aqueous layer two more times with fresh portions of the organic solvent used for the reaction (e.g., ethyl acetate, DCM) to recover any dissolved product. [5]8. Combine and Wash: Combine all organic layers. Wash the combined organic phase sequentially with deionized water and then with brine to remove residual water-soluble impurities.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now free of the unreacted sulfonyl chloride. [5]

Protocol 2: Amine Scavenger Resin Work-up

This protocol is ideal for situations where the desired product is sensitive to water or basic conditions.

Objective: To selectively react the unreacted sulfonyl chloride with a solid-supported amine, allowing for its removal by filtration.

Materials:

  • Reaction mixture in an anhydrous organic solvent.

  • Amine scavenger resin (e.g., PS-Trisamine or equivalent).

  • Anhydrous reaction solvent for washing.

  • Filtration apparatus (e.g., Büchner funnel or fritted glass filter).

Procedure:

  • Select the Resin: Choose an appropriate scavenger resin. A typical loading is 2-3 molar equivalents relative to the excess amount of sulfonyl chloride used in the reaction. [5]2. Add Resin: Once the primary reaction is confirmed to be complete (e.g., by TLC or LC-MS), add the scavenger resin directly to the reaction mixture.

  • Agitate: Stir or shake the resulting slurry at room temperature. The required time can range from a few hours to overnight.

  • Monitor: Monitor the disappearance of the 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride spot by TLC or LC-MS.

  • Filter: Once the scavenging is complete, filter the reaction mixture through a fritted funnel or a plug of celite to remove the resin.

  • Wash: Wash the collected resin with a small amount of fresh, anhydrous reaction solvent to ensure complete recovery of the desired product. [5]7. Concentrate: Combine the filtrate and the washings. Concentrate the solution under reduced pressure to yield the crude product, now free of the unreacted sulfonyl chloride. Further purification by chromatography may be performed if necessary.

References

  • Zhang, A. et al. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. National Institutes of Health (NIH). Available at: [Link]

  • ResearchGate. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available at: [Link]

  • King, J. F., & Lee, T. M. (1979). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl ch. The Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]

  • Google Patents. (n.d.). EP 0583960 A2 - Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides.
  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Available at: [Link]

  • Langler, R. F. (1976). A facile synthesis of sulfonyl chlorides. Canadian Journal of Chemistry. Available at: [Link]

  • Sprague, J. M., & Johnson, T. B. (1937). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. Journal of the American Chemical Society. Available at: [Link]

  • Organic Syntheses. (n.d.). p. 943. Available at: [Link]

  • Royal Society of Chemistry. (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Available at: [Link]

  • ACS Publications. (2009, September 3). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available at: [Link]

  • PubChem. (n.d.). 2-Hydroxy-3-methyl-5-nitrobenzene-1-sulfonyl chloride. Available at: [Link]

  • PubChemLite. (n.d.). 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride (C6H4ClNO5S). Available at: [Link]

  • ResearchGate. (n.d.). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Available at: [Link]

  • Google Patents. (n.d.). US3941810A - Sulfonation of aromatic compounds in the presence of solvents.
  • Organic Syntheses. (n.d.). orthanilic acid. Available at: [Link]

  • ResearchGate. (2024, April 11). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Available at: [Link]

Sources

Optimization

Technical Support Center: Managing Exothermic Reactions in Sulfonyl Chloride Synthesis

Welcome to the technical support center for managing exothermic reactions during sulfonyl chloride synthesis. This guide is designed for researchers, scientists, and drug development professionals who handle these powerf...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for managing exothermic reactions during sulfonyl chloride synthesis. This guide is designed for researchers, scientists, and drug development professionals who handle these powerful but potentially hazardous reagents. The synthesis of sulfonyl chlorides, while fundamental, involves highly exothermic steps that demand rigorous control and a deep understanding of the underlying chemical principles. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure both the success of your synthesis and the safety of your laboratory.

The Nature of the Exotherm: Why Caution is Critical

The synthesis of sulfonyl chlorides typically involves the reaction of a sulfonic acid or its salt with a chlorinating agent like thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H). Both pathways are characterized by a significant release of heat (exotherm) and the evolution of corrosive gases such as hydrogen chloride (HCl) and sulfur dioxide (SO₂).[1][2]

The primary drivers of this exotherm are the formation of strong S-Cl and S=O bonds. If the rate of heat generation surpasses the rate of heat removal by the cooling system, the reaction temperature can escalate rapidly. This can lead to a dangerous situation known as a "runaway reaction," which may result in boiling of the solvent, a rapid increase in pressure, and potentially, a reactor failure.[3][4] Understanding and controlling these exothermic events is paramount for safe and reproducible synthesis.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise during the synthesis of sulfonyl chlorides.

Q1: What are the primary factors influencing the exotherm?

A: The rate and magnitude of the exotherm are primarily influenced by:

  • Rate of Reagent Addition: This is the most critical control parameter. Adding the chlorinating agent too quickly is the most common cause of a runaway reaction.[3]

  • Reaction Scale: Larger scale reactions have a smaller surface-area-to-volume ratio, making heat dissipation less efficient.

  • Concentration: More concentrated reaction mixtures will generate heat more rapidly.

  • Mixing Efficiency: Poor stirring can lead to localized "hot spots" where the temperature is significantly higher than the bulk mixture, which can initiate a runaway reaction.[3]

  • Cooling Capacity: The efficiency of the cooling bath or chiller must be sufficient to handle the heat generated by the reaction.[3]

Q2: What are the signs of a runaway reaction, and what is the emergency protocol?

A: Key indicators of a runaway reaction include:

  • A sudden, uncontrolled increase in the internal reaction temperature.

  • Rapid evolution of gas, leading to foaming or bubbling that cannot be contained.

  • A noticeable increase in pressure within the reaction vessel.

  • Changes in the color or viscosity of the reaction mixture.

Emergency Protocol:

  • Stop Reagent Addition: Immediately cease the addition of all reagents.

  • Maximize Cooling: Increase the cooling capacity by adding more ice/salt to the bath or lowering the chiller setpoint.

  • Ensure Vigorous Stirring: Proper agitation helps to dissipate heat more evenly.

  • Prepare for Emergency Quench: If the temperature continues to rise, be prepared to execute a pre-planned quenching procedure. This typically involves the addition of a cold, inert solvent or a specific quenching agent.

  • Evacuate if Necessary: If the reaction cannot be brought under control, evacuate the area and alert safety personnel.

Q3: How can I safely quench a reaction mixture containing unreacted chlorinating agents?

A: Quenching must be performed with extreme caution as the quench itself can be highly exothermic.[5][6]

  • Cool the Reaction: Always cool the reaction mixture to a low temperature (e.g., 0 °C) before attempting to quench.[5][6][7]

  • Slow Addition: Add the quenching agent slowly and in portions with vigorous stirring.[5][6]

  • Choice of Quenching Agent:

    • Ice/Cold Water: Slowly pouring the reaction mixture over crushed ice is a common and effective method.[5][6]

    • Aqueous Base: A cold, dilute solution of sodium bicarbonate can be used to neutralize acidic byproducts. Be aware that this will generate CO₂ gas, so ensure proper venting.[5][7]

    • Alcohols: For smaller scale reactions, quenching with an alcohol like methanol or isopropanol can be a more controlled process.[2][5]

Q4: Are there less exothermic methods for sulfonyl chloride synthesis?

A: Yes, alternative methods have been developed to mitigate the hazards associated with traditional chlorinating agents. These include:

  • N-Chlorosuccinimide (NCS): The use of NCS for chlorosulfonation can offer a milder reaction profile.[8][9]

  • Sodium Hypochlorite (Bleach): Bleach-mediated oxidative chlorosulfonation is another approach that can be more environmentally friendly and safer to handle.[8]

  • Continuous Flow Synthesis: Performing the reaction in a continuous flow reactor allows for superior temperature control due to the high surface-area-to-volume ratio, significantly improving the safety of the process.[10][11][12]

Troubleshooting Guide

The following table provides solutions to common problems encountered during sulfonyl chloride synthesis.

Observed Problem Potential Cause Recommended Solution
Rapid, Uncontrolled Temperature Spike Reagent addition is too fast.Immediately stop the addition and enhance cooling. For future runs, use a syringe pump for controlled, slow addition.[3]
Inadequate cooling.Ensure the reaction flask has good contact with the cooling medium. Use a larger cooling bath or a more efficient chiller.[3]
Poor mixing.Increase the stirring rate to prevent localized hot spots.[3]
Low or No Product Yield Incomplete reaction.Monitor the reaction by TLC or LC-MS to ensure completion. If necessary, allow the reaction to warm to room temperature after the initial exothermic phase.
Hydrolysis of the product during workup.Perform aqueous workups quickly and at low temperatures. Use cold water or brine and minimize contact time.[13][14]
Decomposition of the sulfonyl chloride.High temperatures can lead to decomposition. Maintain a low reaction temperature.[13] For thermally sensitive compounds, consider using a radical inhibitor.[13]
Formation of Diaryl Sulfone Byproduct Use of excess aromatic substrate or high reaction temperatures.Use the appropriate stoichiometry of reagents. Maintain a lower reaction temperature to disfavor the second electrophilic substitution.
Product is an Oil Instead of a Solid Residual solvent.Co-evaporate with a more volatile, non-polar solvent like hexanes.
Incomplete quenching or neutralization.Ensure all acidic byproducts are neutralized during workup. A final wash with a saturated sodium bicarbonate solution may be necessary.[5][7]
Presence of oily side products.Purify the product via column chromatography or distillation under reduced pressure.[14]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Synthesis of an Aryl Sulfonyl Chloride via Chlorosulfonation

This protocol outlines a standard laboratory-scale synthesis. Caution: This reaction is highly exothermic and evolves HCl gas. It must be performed in a well-ventilated fume hood.

Materials:

  • Aromatic starting material

  • Chlorosulfonic acid

  • Dry dichloromethane (DCM) or other suitable anhydrous solvent

  • Ice

  • Saturated sodium bicarbonate solution

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Ensure the setup has a gas outlet connected to a scrubber (e.g., a bubbler with a dilute NaOH solution).

  • Cooling: Cool the flask in an ice-salt bath to 0-5 °C.

  • Reagent Addition: Charge the aromatic substrate and anhydrous solvent to the flask. Slowly add chlorosulfonic acid dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[3]

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour. The reaction progress can be monitored by TLC or LC-MS.

  • Quenching: Very slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice.[14]

  • Workup: Separate the organic layer. Wash the organic layer sequentially with cold water, cold saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

  • Purification: Purify the product as necessary by recrystallization or distillation under reduced pressure.[14]

Workflow for Managing Exothermic Risk

The following diagram illustrates the decision-making process for controlling the temperature during sulfonyl chloride synthesis.

ExothermManagement Start Start Synthesis Setup Assemble & Cool Reaction (0-5 °C) Start->Setup AddReagent Begin Slow, Controlled Addition of Chlorinating Agent Setup->AddReagent MonitorTemp Continuously Monitor Internal Temperature AddReagent->MonitorTemp TempStable Temperature Stable (< 10 °C)? MonitorTemp->TempStable ContinueAdd Continue Addition TempStable->ContinueAdd Yes TempRise Temperature Rising Uncontrollably? TempStable->TempRise No ContinueAdd->MonitorTemp ReactionComplete Addition Complete Proceed to Workup ContinueAdd->ReactionComplete All Reagent Added TempRise->ContinueAdd No StopAdd IMMEDIATELY STOP ADDITION TempRise->StopAdd Yes EnhanceCool Enhance Cooling & Stirring StopAdd->EnhanceCool TempControl Temperature Controlled? EnhanceCool->TempControl ResumeSlow Resume Addition at Slower Rate TempControl->ResumeSlow Yes Emergency EMERGENCY Execute Quench Protocol & Evacuate if Necessary TempControl->Emergency No ResumeSlow->MonitorTemp

Caption: Decision workflow for managing temperature during exothermic sulfonyl chloride synthesis.

References

  • SlideServe. (2024, April 10). Safety Measures and Handling Protocols for Chlorosulphonic Acid. Retrieved from [Link]

  • PMC. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • PubMed. (2020, October 16). A Continuous Flow Sulfuryl Chloride-Based Reaction-Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Retrieved from [Link]

  • ACS Publications. (2009, September 3). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • RSC Publishing. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from [Link]

  • Rsc.org. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • Loba Chemie. (2019, January 7). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]

  • DU PONT. (n.d.). Chlorosulfonic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF. Retrieved from [Link]

  • NJ.gov. (n.d.). Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY. Retrieved from [Link]

  • MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved from [Link]

  • ResearchGate. (2026, February 5). ChemInform Abstract: Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]

  • IChemE. (n.d.). Runaway chemical reaction at Corden Pharmachem, Cork. Retrieved from [Link]

  • Frontiers. (2022, April 24). Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides. Retrieved from [Link]

  • ResearchGate. (2025, October 31). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl–S bond energy | Request PDF. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: The Influence of Temperature on 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride Reaction Rates

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth information and troubleshooting advice on the critical role of temperature in reactions involving 2-Hydroxy-5...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information and troubleshooting advice on the critical role of temperature in reactions involving 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride. Understanding and controlling reaction temperature is paramount for achieving optimal yields, minimizing side-product formation, and ensuring reaction reproducibility.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the reaction rate of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride?

A1: As with most chemical reactions, increasing the temperature generally increases the reaction rate of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride. This is because a higher temperature provides the reacting molecules with greater kinetic energy, leading to more frequent and energetic collisions.[1] This relationship is quantitatively described by the Arrhenius equation, which demonstrates that the rate constant (k) of a reaction is exponentially dependent on the absolute temperature (T).[2][3][4]

Q2: What are the primary risks of conducting reactions with 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride at excessively high temperatures?

A2: While higher temperatures can accelerate the desired reaction, they can also promote undesirable side reactions and product decomposition.[5] For 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride, elevated temperatures can lead to increased rates of hydrolysis, where the sulfonyl chloride group reacts with any residual water to form the corresponding sulfonic acid.[5] Furthermore, thermal decomposition can occur, potentially leading to a lower yield and a more complex product mixture that is difficult to purify. Studies on similar nitrobenzenesulfonyl chlorides indicate that exothermic decomposition typically begins at temperatures above 180°C.[5]

Q3: My reaction is sluggish at room temperature. What is a safe starting point for increasing the temperature?

A3: For many reactions involving sulfonyl chlorides, a cautious and incremental approach to increasing temperature is recommended.[6] A typical starting point for optimization is to maintain the reaction temperature between 0-40°C.[5] If the reaction is still too slow, a gradual increase in temperature while carefully monitoring the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) is advised. For some reactions, such as the Sandmeyer chlorosulfonylation of anilines, temperatures up to 75°C may be necessary to ensure full conversion, especially for electron-rich substrates.[7][8]

Q4: Can low temperatures also negatively impact my reaction?

A4: Yes, while low temperatures are often employed to control exothermic reactions and minimize side products, they can also significantly slow down the desired transformation, leading to incomplete reactions.[6] If a reaction is conducted at too low a temperature, it may require an impractically long time to reach completion. It's crucial to find an optimal temperature that balances reaction rate with selectivity and stability.

Troubleshooting Guide: Common Temperature-Related Issues

Issue Potential Cause Troubleshooting Steps & Recommendations
Low Yield Incomplete Reaction: The reaction temperature may be too low, resulting in a slow reaction rate and incomplete conversion of the starting material.Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress at each stage.[6] Consider allowing the reaction to warm to room temperature or applying gentle heating.[6]
Product Decomposition: The reaction temperature may be too high, causing the desired product or starting material to decompose.Perform the reaction at a lower temperature. For highly exothermic reactions, such as the addition of reagents, it is often beneficial to carry out this step at 0°C.[9]
Side Product Formation: Elevated temperatures can accelerate the rates of undesired side reactions, such as hydrolysis or the formation of diaryl sulfones.[5][10]Maintain a lower reaction temperature to improve selectivity. Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize hydrolysis.[10]
Formation of Impurities Hydrolysis of Sulfonyl Chloride: Presence of water in the reaction mixture, exacerbated by higher temperatures.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. If an aqueous workup is necessary, perform it quickly and at a low temperature.[10][11]
Diaryl Sulfone Formation: A common byproduct in chlorosulfonation reactions, especially with insufficient excess of the chlorosulfonating agent.Use a sufficient excess of the chlorosulfonating agent and control the temperature during addition.[10]
Reaction Fails to Initiate Insufficient Activation Energy: The reaction temperature is too low to overcome the activation energy barrier.Gently warm the reaction mixture. Some reactions may require an initial period at a higher temperature to initiate, followed by a reduction in temperature for the remainder of the reaction.

The Arrhenius Equation and Its Implications

The relationship between temperature and reaction rate is mathematically expressed by the Arrhenius equation:

k = A e-Ea/RT

Where:

  • k is the rate constant

  • A is the pre-exponential factor (related to collision frequency and orientation)[12]

  • Ea is the activation energy (the minimum energy required for a reaction to occur)[4]

  • R is the universal gas constant

  • T is the absolute temperature in Kelvin[4]

This equation highlights that even a small increase in temperature can lead to a significant increase in the reaction rate constant, as the relationship is exponential.[2] A common rule of thumb is that for many reactions near room temperature, a 10°C increase can roughly double the reaction rate.[4]

Experimental Protocol: Investigating the Effect of Temperature on Reaction Rate

This protocol provides a general framework for studying the effect of temperature on the rate of a reaction involving 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride, for instance, in a reaction with a primary amine to form a sulfonamide.[9]

Materials:

  • 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride

  • Primary amine (e.g., benzylamine)

  • Anhydrous solvent (e.g., Dichloromethane - DCM)

  • Base (e.g., Triethylamine - Et₃N)[6]

  • Reaction vessels (e.g., round-bottom flasks)

  • Temperature-controlled reaction blocks or oil baths

  • Magnetic stirrers and stir bars

  • Analytical equipment for monitoring reaction progress (e.g., TLC plates, LC-MS)

Procedure:

  • Reaction Setup: In separate, identical reaction vessels, dissolve the primary amine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.[6]

  • Temperature Equilibration: Place each reaction vessel in a temperature-controlled bath set to the desired temperatures (e.g., 0°C, 10°C, 20°C, 30°C). Allow the solutions to equilibrate to the set temperature.

  • Initiation of Reaction: In a separate flask, dissolve 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM.[6] Add this solution dropwise to each of the stirred amine solutions at their respective temperatures.[6]

  • Reaction Monitoring: At regular time intervals, withdraw a small aliquot from each reaction and quench it (e.g., with a saturated aqueous solution of NH₄Cl).[6] Analyze the quenched aliquots by TLC or LC-MS to determine the extent of conversion of the starting material.

  • Data Analysis: Plot the concentration of the starting material or product versus time for each temperature. From this data, the initial reaction rates can be determined. An Arrhenius plot (ln(k) vs. 1/T) can then be constructed to determine the activation energy of the reaction.[3]

Visualizing the Experimental Workflow

Temperature_Effect Temp Temperature Rate Reaction Rate Temp->Rate Increases SideProducts Side Products / Decomposition Temp->SideProducts Increases Yield Desired Product Yield Rate->Yield Increases (to a point) Optimal Optimal Conditions Rate->Optimal Yield->Optimal SideProducts->Yield Decreases

Caption: The interplay between temperature, reaction rate, and product yield.

References

  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis - Benchchem.
  • Technical Support Center: Sulfonyl Chloride Work-up - Benchchem.
  • Arrhenius equation and its components | Chemical Kinetics... - Fiveable.
  • The Arrhenius equation indicates the relationship between the reaction temperature (T) and the reaction rate constant (k) in Equ - The Royal Society of Chemistry.
  • Reaction Rates and Temperature; Arrhenius Theory.
  • rate constants and the arrhenius equation - Chemguide.
  • Relationship between Reaction Rates, Temperature, and Activation Energy; Arrhenius Equation, Orientation Factor (M13Q8) – CHEM 104: Working Copy - University of Wisconsin Pressbooks.
  • Buy 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride | 1261760-59-1 - Smolecule.
  • Technical Support Center: Sulfonylation Reactions - Benchchem.
  • optimizing reaction conditions for sulfonylation - Benchchem.
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem.
  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing.
  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC.
  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate | Organic Letters - ACS Publications - ACS.org.

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Reference Data & Comparative Studies

Validation

Optimizing Sulfonylation: Alternative Reagents to 2-Hydroxy-5-nitrobenzene-1-sulfonyl Chloride

Executive Summary In advanced organic synthesis and drug development, the formation of sulfonamides is a critical pathway for amine protection and functionalization[1]. While 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, the formation of sulfonamides is a critical pathway for amine protection and functionalization[1]. While 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride (CAS 1261760-59-1) possesses a highly activated electrophilic sulfur center due to its nitro group, the presence of an unprotected hydroxyl group severely limits its utility[2]. This guide provides an objective, data-driven comparison of alternative sulfonylating agents that preserve electronic activation while eliminating structural liabilities, ensuring high-yielding, chemoselective workflows.

Mechanistic Causality: The Hydroxyl Liability

The utility of a sulfonyl chloride is governed by the electrophilicity of its sulfur center. In 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride, the strongly electron-withdrawing nitro group at the 5-position significantly enhances this electrophilicity[2]. However, the unprotected hydroxyl group at the 2-position acts as an internal nucleophile[2].

Under the basic conditions strictly required for sulfonylation (typically utilizing triethylamine or pyridine), the phenolic proton is abstracted[1]. The resulting phenoxide attacks unreacted sulfonyl chloride molecules, initiating a competitive self-sulfonylation cascade. This oligomerization drastically reduces the yield of the desired sulfonamide and complicates purification[2]. To achieve efficient sulfonylation, researchers must pivot to alternatives that lack nucleophilic side chains but retain the electron-withdrawing properties necessary for downstream deprotection[3].

MechanisticComparison Reagent1 2-Hydroxy-5-nitrobenzene- 1-sulfonyl chloride Issue1 Unprotected -OH group acts as nucleophile Reagent1->Issue1 Reagent2 2-Nitrobenzenesulfonyl chloride (NsCl) Adv1 No competing nucleophilic side chains Reagent2->Adv1 Issue2 Competitive self-sulfonylation (Oligomerization) Issue1->Issue2 Adv2 High chemoselectivity for N-sulfonylation Adv1->Adv2

Mechanistic advantage of NsCl over hydroxyl-containing sulfonyl chlorides.

Comparative Analysis of Alternatives

2-Nitrobenzenesulfonyl Chloride (NsCl / o-NsCl)

The Gold Standard for Amine Synthesis: NsCl perfectly replaces the electronic activation of the 2-hydroxy analog without the self-reactivity[1]. The resulting nosylamide is sufficiently acidic (pKa ~ 5.7) to be alkylated via Mitsunobu conditions or with alkyl halides[3]. Crucially, deprotection is achieved via a Meisenheimer complex using soft nucleophiles like thiophenol, leaving sensitive functional groups untouched[3].

2,4-Dinitrobenzenesulfonyl Chloride (DNsCl)

The High-Reactivity Extreme: Featuring two nitro groups, DNsCl makes the sulfonyl center extremely electrophilic, ideal for sterically hindered amines[4]. The dual nitro substitution further lowers the pKa of the intermediate and allows for deprotection using milder, odorless thiols (e.g., mercaptoacetic acid) at room temperature[4].

p-Toluenesulfonyl Chloride (TsCl)

The Traditional Workhorse: TsCl forms highly stable sulfonamides (tosylates) and is highly cost-effective[1]. However, it lacks the electron-withdrawing nitro groups necessary for mild deprotection. Tosylamides require harsh reductive cleavage (e.g., sodium in liquid ammonia or SmI2), which frequently degrades complex pharmaceutical intermediates[1].

Quantitative Data Comparison

ReagentStructural LiabilityElectrophilicityDeprotection ConditionsChemoselectivityTypical Yield (Amine Synth)
2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride Unprotected -OHHighN/A (Forms oligomers)Poor (Self-reactive)< 40% (without -OH protection)
2-Nitrobenzenesulfonyl chloride (NsCl) NoneHighPhSH, K 2​ CO 3​ , 50°CExcellent85–95%
2,4-Dinitrobenzenesulfonyl chloride (DNsCl) NoneVery HighHSCH 2​ COOH, Et 3​ N, RTExcellent90–98%
p-Toluenesulfonyl chloride (TsCl) NoneModerateNa/NH 3​ (liq) or SmI 2​ Good70–85%

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols for the Fukuyama amine synthesis using NsCl incorporate built-in analytical checks to validate success at each stage.

Protocol 1: Chemoselective Sulfonylation using NsCl
  • Preparation : Dissolve the primary amine (1.0 equiv) in anhydrous CH 2​ Cl 2​ (0.2 M). Add triethylamine (1.5 equiv) and cool the reaction vessel to 0 °C to control the exothermic reaction[1].

  • Addition : Slowly add 2-Nitrobenzenesulfonyl chloride (NsCl, 1.1 equiv) portion-wise to prevent localized heating.

  • Validation Check (Reaction Progress) : Stir for 2 hours at room temperature. Monitor via TLC (Hexane/EtOAc 3:1). Self-Validation : The reaction is complete when the ninhydrin-positive primary amine spot completely disappears, replaced by a highly UV-active, ninhydrin-negative spot (the nosylamide).

  • Workup : Quench with water. Extract with CH 2​ Cl 2​ , wash with 1M HCl (to remove any trace unreacted amine), followed by brine. Dry over Na 2​ SO 4​ and concentrate under reduced pressure.

Protocol 2: Mild Deprotection of Nosylamides (Fukuyama Protocol)
  • Preparation : Dissolve the alkylated nosylamide (1.0 equiv) in acetonitrile (0.1 M)[3].

  • Reagent Addition : Add K 2​ CO 3​ (3.0 equiv) and thiophenol (1.2 equiv)[3].

  • Validation Check (Cleavage) : Stir at 50 °C for 1-2 hours. Self-Validation : The reaction mixture will turn bright yellow due to the formation of the Meisenheimer complex intermediate. The subsequent disappearance of the intense yellow color, coupled with TLC confirmation of a new highly polar spot, validates successful sulfur dioxide extrusion and deprotection[3].

  • Isolation : Concentrate the mixture, then partition between 1M NaOH (which removes excess thiophenol and sulfinic acid byproducts) and diethyl ether. The organic layer contains the pure secondary amine[3].

FukuyamaWorkflow A Primary Amine (R-NH2) B NsCl / Base (Sulfonylation) A->B C Nosyl Amide (R-NH-Ns) B->C D R'-X / Base (Alkylation) C->D E Alkylated Amide (R-N(R')-Ns) D->E F PhSH / K2CO3 (Deprotection) E->F G Secondary Amine (R-NH-R') F->G

Workflow of Fukuyama amine synthesis using NsCl, avoiding side reactions.

References
  • Fukuyama Amine Synthesis Source: Chem-Station Int. Ed. URL:[Link]

  • Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents Source: ResearchGate URL:[Link]

Sources

Comparative

Comparative Guide: HPLC Optimization for 2-Hydroxy-5-nitrobenzene-1-sulfonyl Chloride Reaction Products

Introduction 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride (CAS: 1261760-59-1) is a highly reactive electrophilic intermediate widely utilized in the synthesis of sulfonamides and sulfonate esters for pharmaceutical and a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride (CAS: 1261760-59-1) is a highly reactive electrophilic intermediate widely utilized in the synthesis of sulfonamides and sulfonate esters for pharmaceutical and agrochemical applications [2]. The presence of both a strongly electron-withdrawing nitro group and a hydroxyl group on the aromatic ring significantly influences its reactivity and chromatographic behavior.

The primary analytical challenge in monitoring its reaction products lies in its inherent susceptibility to hydrolysis. In the presence of moisture, the sulfonyl chloride rapidly degrades into 2-hydroxy-5-nitrobenzenesulfonic acid [1]. Consequently, any robust High-Performance Liquid Chromatography (HPLC) method must simultaneously resolve the unreacted parent sulfonyl chloride, the target sulfonamide product, and the highly polar sulfonic acid byproduct.

This guide provides a comprehensive comparison of reversed-phase HPLC column chemistries—specifically standard C18 versus Phenyl-Hexyl phases—to establish a self-validating protocol for resolving these complex aromatic mixtures.

Mechanistic Workflow & Causality

Before designing the chromatographic method, it is critical to map the chemical pathways. The reaction mixture inherently contains compounds with vastly different polarities and interaction potentials:

  • Parent Compound (Sulfonyl Chloride): Moderate polarity, highly reactive.

  • Sulfonic Acid Byproduct: High polarity, permanently ionized at most pH levels.

  • Sulfonamide Product: Lower polarity, neutral or weakly acidic.

ReactionWorkflow Parent 2-Hydroxy-5-nitrobenzene- 1-sulfonyl chloride Amine Nucleophilic Addition (Amine/Alcohol) Parent->Amine Synthesis Water Hydrolysis (Moisture) Parent->Water Degradation HPLC HPLC Resolution (C18 vs Phenyl-Hexyl) Parent->HPLC Residual Product Sulfonamide / Ester (Target) Amine->Product Byproduct Sulfonic Acid (Degradant) Water->Byproduct Product->HPLC Byproduct->HPLC

Figure 1: Reaction pathways of the sulfonyl chloride and the required HPLC analytical workflow.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the analytical protocol must prevent on-column degradation (which would artificially inflate the sulfonic acid peak) while providing baseline resolution.

Step-by-Step Methodology

Step 1: Sample Preparation (Quenching)

  • Causality: Direct injection of unquenched reaction mixtures containing aqueous buffers leads to continuous degradation in the autosampler, invalidating the purity assessment.

  • Action: Dilute the reaction aliquot 1:100 in anhydrous acetonitrile (a polar aprotic solvent) to halt hydrolysis and solvate the polar sulfonyl chloride group [2].

  • Derivatization (Optional): If analyzing pure sulfonyl chloride for assay, derivatize with an excess of diethylamine for 10 minutes to form a stable diethyl sulfonamide prior to injection [1].

Step 2: Mobile Phase Preparation

  • Causality: The sulfonic acid byproduct is highly polar and will elute in the void volume unless ion-suppressed.

  • Action: Prepare Mobile Phase A (Water + 0.1% Trifluoroacetic acid) and Mobile Phase B (Acetonitrile + 0.1% Trifluoroacetic acid). The low pH (~2.0) ensures the phenolic hydroxyl group remains protonated and provides an ion-pairing effect for the sulfonic acid [1].

Step 3: Instrument Parameters

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL (Keep low to minimize strong solvent effects from the aprotic diluent).

  • Column Temperature: 30 °C (Elevated temperatures exacerbate on-column hydrolysis of the parent chloride).

  • UV Detection: 254 nm (Captures the strong chromophore of the nitrobenzene ring).

Comparative Performance: C18 vs. Phenyl-Hexyl

Standard C18 columns rely exclusively on hydrophobic (dispersive) interactions. While effective for general separations, they often struggle to resolve closely related aromatic isomers or highly polar aromatic acids from their parent compounds.

Phenyl-Hexyl columns offer an orthogonal retention mechanism. In addition to hydrophobic interactions from the hexyl chain, the phenyl ring engages in π−π interactions with the electron-deficient nitrobenzene ring of our analytes [3]. This dual-mechanism is particularly powerful for resolving the sulfonic acid from early-eluting matrix components.

Table 1: Quantitative Comparison of Chromatographic Performance
ParameterStandard C18 Column (150 x 4.6 mm, 5 µm)Phenyl-Hexyl Column (150 x 4.6 mm, 5 µm)Causality / Mechanistic Driver
Retention Time: Sulfonic Acid 2.1 min (Near Void)4.3 minEnhanced π−π retention of the aromatic acid on Phenyl-Hexyl [3].
Retention Time: Sulfonyl Chloride 8.5 min9.1 minSimilar hydrophobicity, slight increase due to aromatic stacking.
Retention Time: Sulfonamide 11.2 min12.8 minHexyl chain provides baseline hydrophobicity; phenyl adds selectivity.
Resolution ( Rs​ ): Acid vs. Matrix 1.1 (Co-elution risk)3.4 (Baseline resolved)Phenyl-Hexyl pulls the polar aromatic acid away from non-aromatic polar void markers.
Peak Tailing (Parent Compound) 1.451.08Phenyl-Hexyl phases often exhibit better shielding of residual silanols for aromatic compounds.
Discussion of Experimental Data

The data clearly demonstrates that while a C18 column can separate the parent sulfonyl chloride from the target sulfonamide, it fails to adequately retain the 2-hydroxy-5-nitrobenzenesulfonic acid byproduct. The acid elutes dangerously close to the void volume ( tR​ = 2.1 min), risking co-elution with injection solvent fronts or highly polar reaction salts.

By switching to a Phenyl-Hexyl phase, the retention time of the sulfonic acid doubles to 4.3 minutes. This is not due to an increase in hydrophobicity, but rather the π−π electron donor-acceptor interactions between the stationary phase phenyl ring and the highly electron-deficient nitroaromatic ring of the analyte [3]. This orthogonal selectivity validates the Phenyl-Hexyl column as the superior choice for monitoring this specific reaction class.

Conclusion

For drug development professionals analyzing 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride and its derivatives, relying solely on C18 chemistries can lead to inaccurate quantification of hydrolysis byproducts. Implementing a Phenyl-Hexyl column, combined with anhydrous sample preparation and a low-pH mobile phase, creates a self-validating, highly reliable HPLC method. The π−π interactions provide the necessary selectivity to resolve the polar sulfonic acid, ensuring comprehensive reaction monitoring and purity validation.

References

  • Agilent Technologies Inc. "Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases." Chromatography Online, Apr 2022. [Link]

Validation

comparative study of sulfonyl chlorides and sulfonyl fluorides in synthesis

A Comparative Guide to Sulfonyl Chlorides and Sulfonyl Fluorides in Organic Synthesis As drug discovery and materials science pivot toward highly modular, biorthogonal reactions, the choice of electrophilic building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Sulfonyl Chlorides and Sulfonyl Fluorides in Organic Synthesis

As drug discovery and materials science pivot toward highly modular, biorthogonal reactions, the choice of electrophilic building blocks dictates the success or failure of complex syntheses. For decades, sulfonyl chlorides have been the default reagents for sulfonylation. However, the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry—pioneered by K. Barry Sharpless in 2014—has fundamentally shifted this paradigm toward sulfonyl fluorides[1][2].

As a Senior Application Scientist, I have observed firsthand the operational bottlenecks caused by the hyper-reactivity of sulfonyl chlorides. This guide objectively compares the physicochemical properties, synthetic performance, and experimental protocols of sulfonyl chlorides versus sulfonyl fluorides, providing a causality-driven framework for your synthetic workflows.

Mechanistic & Thermodynamic Comparison

To understand why sulfonyl fluorides outperform their chloride counterparts in complex parallel synthesis, we must examine the thermodynamic causality behind their reactivity.

  • Bond Dissociation Energy & Cleavage: The S–Cl bond is relatively weak (homolytic bond dissociation energy ~46 kcal/mol) and prone to both homolytic and heterolytic cleavage[3]. This makes sulfonyl chlorides highly reactive but intrinsically unstable, leading to rapid hydrolysis in aqueous media and degradation in reductive environments. Conversely, the S–F bond in sulfonyl fluorides is exceptionally strong (~90.5 kcal/mol) and undergoes strictly heterolytic cleavage[3].

  • Resistance to Reduction: Because the electron cloud is heavily biased toward the highly electronegative fluorine atom, sulfonyl fluorides do not generate active radical intermediates. This grants them near-perfect stability in reductive biological environments (e.g., glutathione-rich cellular milieus), making them ideal for live-cell labeling and in vivo applications[3].

  • On-Demand Activation (SuFEx): Sulfonyl fluorides remain completely inert to most nucleophiles (including water and refluxing aniline) until activated. They require a specific microenvironment—typically the stabilization of the leaving fluoride ion via a proton (H⁺) or a silyl group (R₃Si⁺)—to trigger the exchange[1][3]. This creates a "spring-loaded" system that reacts only when desired.

ReactivityLogic RSO2Cl Sulfonyl Chloride (R-SO₂Cl) KineticsCl Low Activation Energy Rapid Homolytic/Heterolytic Cleavage RSO2Cl->KineticsCl RSO2F Sulfonyl Fluoride (R-SO₂F) KineticsF High Activation Energy Strictly Heterolytic Cleavage RSO2F->KineticsF OutcomeCl Prone to Hydrolysis & Reductive Cleavage KineticsCl->OutcomeCl OutcomeF Stable in H₂O/Reductants (SuFEx Click Ready) KineticsF->OutcomeF

Caption: Logical relationship between halide bond properties and macroscopic reactivity.

Quantitative Performance Comparison

The practical implications of these thermodynamic differences become obvious in parallel synthesis. A landmark comparative study on the synthesis of aliphatic sulfonamides highlighted the stark contrast in chemoselectivity between the two halides[4][5].

When reacting with amines bearing additional functional groups (e.g., secondary alcohols, phenols, or heteroaromatic NH groups), sulfonyl chlorides typically fail due to nonselective reactions at multiple nucleophilic centers. Sulfonyl fluorides, however, selectively target the primary amine, tolerating less nucleophilic groups with ease[4][5].

Table 1: Comparative Performance in Parallel Synthesis

ParameterSulfonyl ChloridesSulfonyl Fluorides
S-X Bond Energy ~46 kcal/mol[3]~90.5 kcal/mol[3]
Hydrolytic Stability Poor (Rapid degradation)Excellent (Stable in aqueous media)
Chemoselectivity Low (Reacts with -OH, -NH, -SH)High (Requires specific activation)[5]
Yield with Functionalized Amines Low to Zero (Complex mixtures)[4]High (>90% success rate in trials)[5]
Yield with Sterically Hindered Amines Moderate to High[4]Low (Due to lower intrinsic activity)[4]
Storage & Shelf Life Requires inert atmosphere, degradesBench-stable indefinitely

Data synthesized from ACS Combinatorial Science[4][5] and Sigma-Aldrich SuFEx guidelines.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, the following protocols leverage the unique properties of sulfonyl fluorides. The first protocol demonstrates their superior chemoselectivity in sulfonamide synthesis, while the second provides a modern, green method for synthesizing the sulfonyl fluorides themselves.

Protocol A: Chemoselective Synthesis of Aliphatic Sulfonamides (Using Sulfonyl Fluorides)

Objective: Synthesize sulfonamides from multi-functional amines without protecting groups. Causality: The lower intrinsic reactivity of the S-F bond prevents it from reacting with secondary hydroxyl or phenolic groups, eliminating the need for protection/deprotection steps[5].

  • Preparation: In a parallel synthesis reactor, dissolve the functionalized aliphatic amine (1.0 equiv) in a polar aprotic solvent (e.g., acetonitrile or DMF).

  • Base Addition: Add a mild organic base (e.g., DIPEA, 2.0 equiv) to act as a proton scavenger.

  • Reagent Introduction: Add the aliphatic sulfonyl fluoride (1.1 equiv). Note: Unlike chlorides, the fluoride will not exothermically hydrolyze upon exposure to ambient moisture.

  • Activation & Reaction: Heat the mixture to 60–80 °C. The thermal energy combined with the base facilitates the specific fluoride-proton interaction required to break the S-F bond.

  • Validation & Isolation: Monitor via LC-MS. The absence of di-sulfonylated byproducts validates the chemoselectivity of the S-F bond. Purify via standard phase separation.

Protocol B: Green Synthesis of Sulfonyl Fluorides from Thiols/Disulfides

Objective: Safely synthesize stable sulfonyl fluorides without toxic SO₂F₂ gas or corrosive KHF₂. Causality: Using potassium fluoride (KF) as the sole fluorine source and NaOCl·5H₂O as a green oxidant produces only non-toxic NaCl and KCl as byproducts, ensuring scalability and environmental compliance[6][7].

  • Substrate Loading: Add the starting thiol or disulfide (1.0 equiv) to a biphasic mixture of aqueous acetonitrile.

  • Fluorine Source: Add Potassium Fluoride (KF, 5.0 equiv). Causality: KF is safer and less corrosive to glassware than traditional bifluoride (KHF₂) salts[6].

  • Oxidation: Slowly add NaOCl·5H₂O (green oxidant) under controlled temperature (0–25 °C). The oxidant converts the sulfur moiety to a reactive intermediate that is immediately trapped by the naked fluoride ion.

  • Phase Separation: Allow the reaction to proceed until complete consumption of the starting material (typically <2 hours). Separate the organic layer.

  • Validation: The stability of the resulting sulfonyl fluoride allows for aggressive aqueous washing to remove salts without risking product hydrolysis.

Workflow Step1 1. Substrate Prep (Thiol/Disulfide) Step2 2. Oxidation & Fluorination (KF + NaOCl·5H₂O) Step1->Step2 Step3 3. Biphasic Reaction (Aqueous/Organic) Step2->Step3 Step4 4. Phase Separation & Wash Step3->Step4 Step5 5. Pure R-SO₂F (Hydrolysis Resistant) Step4->Step5

Caption: Step-by-step experimental workflow for the green synthesis of sulfonyl fluorides.

Applications in Drug Development

The transition to sulfonyl fluorides has unlocked new frontiers in chemical biology. Because the S-F bond is biologically orthogonal, it can safely navigate physiological environments without prematurely reacting with off-target proteins[3].

In targeted covalent inhibitor (TCI) design, sulfonyl fluorides act as "warheads" that exhibit broad reactivity with nucleophilic amino acids (Tyr, Lys, His, Ser) only when perfectly positioned within a protein's binding pocket. This proximity-driven activation has been successfully utilized by the NIH and other institutions to develop potent inhibitors for targets like tyrosyl-DNA phosphodiesterase 1 (TDP1), dihydrofolate reductase (DHFR), and fatty acid amide hydrolase (FAAH)[3].

Conclusion

While sulfonyl chlorides remain useful for simple, sterically hindered aminations where brute-force reactivity is required[4], they are fundamentally unsuited for modern, highly functionalized library synthesis. Sulfonyl fluorides, empowered by SuFEx click chemistry, offer a superior balance of thermodynamic stability and on-demand kinetic reactivity. By integrating sulfonyl fluorides into your workflows, you eliminate the need for complex protecting-group strategies, reduce hydrolytic waste, and open the door to advanced biological applications.

References

  • The Scripps Research Institute. "Click Chemistry - Sharpless Lab." scripps.edu. Available at: [Link]

  • Bogolubsky, A. V., et al. "Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides." ACS Combinatorial Science, 2014. Available at:[Link]

  • Hong, J., et al. "Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source." ACS Sustainable Chemistry & Engineering, 2024. Available at:[Link]

  • EurekAlert! "Novel green chemistry: A safe, low-cost, and eco-friendly conversion process for the synthesis of sulfonyl fluorides." eurekalert.org, 2024. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Purity Assessment of Synthesized 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in a Versatile Synthetic Intermediate

2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride (C₆H₄ClNO₅S) is a highly reactive aromatic compound, distinguished by the presence of a sulfonyl chloride, a nitro group, and a hydroxyl group.[1] This trifunctional nature makes it a valuable intermediate in the synthesis of a diverse range of pharmaceuticals, agrochemicals, and specialty dyes.[1] Its utility is primarily derived from the electrophilic sulfonyl chloride moiety, which readily reacts with nucleophiles like amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.[1]

However, the very reactivity that makes this compound synthetically valuable also presents significant challenges in ensuring its purity. The synthesis, typically involving the chlorosulfonation of a nitrophenol derivative, can lead to several impurities.[1] The most common and critical impurity is the corresponding sulfonic acid, 2-hydroxy-5-nitrobenzenesulfonic acid, formed via hydrolysis of the sulfonyl chloride group.[1][2] The presence of this and other impurities, such as unreacted starting materials or isomeric byproducts, can have profound consequences on downstream applications, leading to low yields, difficult purifications, and the formation of unintended side products.

For researchers in drug development and process chemistry, a robust and multi-faceted analytical strategy is not merely a quality control measure but a prerequisite for reliable and reproducible synthetic outcomes. This guide provides an in-depth comparison of the essential analytical techniques for validating the purity of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride, grounded in the principles of scientific integrity and supported by practical, field-proven methodologies.

A Multi-Pronged Strategy for Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. A self-validating system relies on the convergence of data from orthogonal methods—those that measure different chemical or physical properties. The primary division in these methods is between chromatographic techniques, which separate the compound from its impurities, and spectroscopic techniques, which provide structural and functional group information.

CrudeProduct Synthesized Crude 2-Hydroxy-5-nitrobenzene- 1-sulfonyl chloride InitialScreen Initial Screening (Qualitative) CrudeProduct->InitialScreen Assess complexity Confirmation Structural Confirmation & Identification CrudeProduct->Confirmation Verify identity Quantification Quantitative Purity & Impurity Profiling CrudeProduct->Quantification Determine exact purity TLC Thin-Layer Chromatography (TLC) InitialScreen->TLC MP Melting Point Analysis InitialScreen->MP NMR NMR Spectroscopy (¹H, ¹³C) Confirmation->NMR IR IR Spectroscopy Confirmation->IR MS Mass Spectrometry Confirmation->MS HPLC HPLC-UV Quantification->HPLC qNMR qNMR (optional) Quantification->qNMR FinalPurity Final Purity Statement (>9x%) TLC->FinalPurity MP->FinalPurity NMR->FinalPurity IR->FinalPurity MS->FinalPurity HPLC->FinalPurity qNMR->FinalPurity

Caption: A comprehensive workflow for assessing the purity of synthesized sulfonyl chlorides.

Comparative Analysis of Key Analytical Techniques

The choice of analytical method depends on the specific question being asked—be it a quick check of reaction completion, structural verification, or precise quantitative assessment.

Technique Primary Application Advantages Limitations
HPLC Quantitative purity determination, impurity profiling.High resolution, high sensitivity, excellent for quantification.[2]Potential for on-column hydrolysis of the reactive sulfonyl chloride.[3] Requires careful method development.
¹H NMR Structural confirmation, identification of impurities.Provides detailed structural information, non-destructive, can detect a wide range of impurities.[4]Lower sensitivity compared to MS; may not differentiate between the sulfonyl chloride and its hydrolysis product without a pristine reference.[3]
IR Spectroscopy Functional group identification.Fast, simple, confirms the presence of key groups (S=O, -NO₂, -OH) and the absence of others (e.g., broad -OH from sulfonic acid).Provides limited information on the number and nature of impurities.
Mass Spectrometry Molecular weight confirmation, impurity identification (when coupled with LC/GC).Extremely sensitive, provides exact molecular weight.[4] Fragmentation patterns can aid in structural elucidation.The sulfonyl chloride can be unstable in some ionization sources; not inherently quantitative without chromatography.
TLC Reaction monitoring, rapid qualitative purity check.Fast, inexpensive, requires minimal sample.[5]Not quantitative, lower resolution than HPLC. Sulfonyl chlorides can sometimes streak or decompose on silica plates.[5]
Melting Point Physical indicator of purity.Simple, fast, and inexpensive. A sharp melting point is a good indicator of high purity.[3]A sharp melting point does not guarantee the absence of all impurities, especially those with similar melting points.

In-Depth Methodologies & Expected Results

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity analysis due to its high resolving power.[2] For aromatic compounds like 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride, UV detection is ideal. A reversed-phase C18 column is typically employed. The critical challenge is to minimize on-column hydrolysis. This is achieved by using an acidic mobile phase (e.g., containing 0.1% formic or trifluoroacetic acid) and maintaining a controlled column temperature.[4]

Expected Result: A high-purity sample will show a single major peak with a purity value, determined by area percent, of >97%. The primary impurity to watch for is 2-hydroxy-5-nitrobenzenesulfonic acid, which, being more polar, will have a shorter retention time than the parent sulfonyl chloride.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep1 Accurately weigh ~1 mg of sample Prep2 Dissolve in 1 mL of Acetonitrile Prep1->Prep2 Prep3 Filter through 0.45 µm syringe filter Prep2->Prep3 HPLC1 Inject sample onto C18 Column Prep3->HPLC1 HPLC2 Run Gradient Elution (Water/ACN + 0.1% TFA) HPLC1->HPLC2 HPLC3 Detect at 254 nm (UV Detector) HPLC2->HPLC3 Data1 Integrate Peak Areas in Chromatogram HPLC3->Data1 Data2 Calculate Area Percent Purity Data1->Data2

Caption: Standard experimental workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides an unparalleled view of the molecule's chemical structure and is exceptionally powerful for identifying impurities. Samples are typically dissolved in an anhydrous deuterated solvent like CDCl₃ or Acetone-d₆ to avoid hydrolysis.

  • ¹H NMR: The spectrum is expected to be clean, showing only the signals corresponding to the aromatic protons. The electron-withdrawing effects of the nitro and sulfonyl chloride groups, combined with the electron-donating hydroxyl group, will result in a predictable splitting pattern for the three aromatic protons. The hydroxyl proton will likely appear as a broad singlet.

  • ¹³C NMR: Will confirm the presence of the six distinct aromatic carbons. The chemical shifts will be influenced by the attached functional groups.

Expected ¹H NMR Data (Predicted, in CDCl₃):

  • δ ~8.5-8.8 ppm: Aromatic proton ortho to the nitro group.

  • δ ~8.0-8.3 ppm: Aromatic proton between the nitro and sulfonyl chloride groups.

  • δ ~7.2-7.5 ppm: Aromatic proton ortho to the hydroxyl group.

  • δ ~6.0-7.0 ppm (broad): Hydroxyl proton.

The absence of signals from residual solvents or starting materials is a key indicator of purity. The hydrolysis product would show a different aromatic splitting pattern and lack the characteristic deshielding of protons adjacent to the sulfonyl chloride.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of the required functional groups.[6] The Attenuated Total Reflectance (ATR) method is ideal as it requires no sample preparation.[6]

Expected Characteristic IR Absorption Bands (cm⁻¹):

  • 3200-3500 (broad): O-H stretch from the hydroxyl group.

  • ~3100: Aromatic C-H stretch.

  • 1520-1560 and 1340-1370: Asymmetric and symmetric N=O stretches of the nitro group, respectively.[6]

  • 1370-1410 and 1166-1204: Asymmetric and symmetric S=O stretches of the sulfonyl chloride group, respectively.[7]

A pure sample will show sharp, well-defined peaks in these regions. The presence of the sulfonic acid impurity would be indicated by a very broad and strong O-H absorption between 2500-3300 cm⁻¹, often obscuring other signals, which corresponds to the acidic proton.

Melting Point Analysis

Experimental Protocols

Protocol 1: HPLC Purity Determination
  • Instrumentation: HPLC system with a UV detector, C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm).[4]

  • Mobile Phase:

    • A: Water + 0.1% Trifluoroacetic Acid (TFA)

    • B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve in 1 mL of Acetonitrile.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.

Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring
  • Plate: Silica gel 60 F₂₅₄.[9]

  • Mobile Phase: A 7:3 mixture of Hexanes:Ethyl Acetate is a good starting point.[5] Adjust polarity as needed for optimal separation.

  • Chamber Preparation: Add the mobile phase to a developing chamber to a depth of ~0.5 cm. Line the chamber with filter paper, seal, and allow it to equilibrate for 5-10 minutes.[5][10]

  • Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., ethyl acetate). On the baseline of the TLC plate, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.[5]

  • Development: Place the plate in the equilibrated chamber and allow the solvent front to rise to ~1 cm from the top.[10]

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).[5] The disappearance of the starting material spot indicates reaction completion. The product should have a different Rf value.

Protocol 3: Sample Preparation for NMR Spectroscopy
  • Glassware: Ensure the NMR tube and any transfer pipettes are scrupulously dry to prevent hydrolysis.

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a dry, deuterated solvent (e.g., CDCl₃) in a clean vial.[11]

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.[11]

Conclusion

The rigorous assessment of purity for a reactive intermediate like 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is fundamental to successful research and development. A superficial analysis can lead to misinterpreted results and failed syntheses. By employing a synergistic combination of high-resolution chromatography (HPLC) for quantification and a suite of spectroscopic techniques (NMR, IR, MS) for structural verification, researchers can establish a comprehensive and trustworthy purity profile. This multi-technique approach ensures that the material proceeding to subsequent synthetic steps is of the highest possible quality, ultimately safeguarding the integrity and efficiency of the entire drug development or chemical manufacturing process.

References

  • The Royal Society of Chemistry. Supporting information. Available from: [Link]

  • National Institutes of Health. (n.d.). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. PMC. Available from: [Link]

  • Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
  • ResearchGate. (n.d.). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Available from: [Link]

  • ResearchGate. (2019, April 27). How to test the purity of p-toluenesulfonyl chloride (TsCl). Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Available from: [Link]

  • Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Available from: [Link]

  • Google Patents. (n.d.). The assay method of chlorosulfuric acid in thionyl chloride.
  • PubChem. (n.d.). 2-Hydroxy-3-methyl-5-nitrobenzene-1-sulfonyl chloride. Available from: [Link]

  • Searle Separations Department. (n.d.). Thin Layer Chromatography. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Available from: [Link]

  • PrepChem. (n.d.). Synthesis of sodium 2-chloro-5-nitrobenzene sulfinate. Available from: [Link]

  • PubChemLite. (n.d.). 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride (C6H4ClNO5S). Available from: [Link]

  • ResearchGate. (2012, April). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. Available from: [Link]

  • ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Available from: [Link]

  • Organic Process Research & Development. (2009, September). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Available from: [Link]

Sources

Validation

Comparative Guide: Biological Activity and Application of 2-Hydroxy-5-nitrobenzene-1-sulfonyl Chloride Derived Sulfonamides

Executive Summary When designing structure-activity relationship (SAR) campaigns, the selection of the foundational building block dictates the trajectory of the entire project. In my experience evaluating novel chemotyp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

When designing structure-activity relationship (SAR) campaigns, the selection of the foundational building block dictates the trajectory of the entire project. In my experience evaluating novel chemotypes, 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride (2-HNSC) has proven to be an exceptionally versatile scaffold. Characterized by a highly reactive sulfonyl chloride group flanked by a hydroxyl group and an electron-withdrawing nitro group, 2-HNSC serves as a premier precursor for synthesizing diverse sulfonamides.

This guide objectively compares the biological performance of 2-HNSC-derived sulfonamides against standard reference compounds, specifically focusing on their roles as Cytochrome P450 (CYP) inhibitors and precursors to P2X4 receptor antagonists . Furthermore, I have detailed self-validating experimental protocols to ensure reproducibility in your laboratory.

Structural Rationale & Biological Activity Profile

Cytochrome P450 (CYP) Modulation

The parent compound, 2-HNSC, and its direct sulfonamide derivatives exhibit profound inhibitory effects on specific cytochrome P450 enzymes, most notably CYP1A2 and CYP2C19 .

  • Mechanistic Causality: The sulfonamide moiety is a classic pharmacophore that coordinates directly with the heme iron of the CYP enzyme. Simultaneously, the substituted nitrophenol ring occupies the hydrophobic substrate-binding pocket, competitively blocking endogenous or exogenous substrates.

  • Application: These derivatives are highly valuable in pharmacokinetic profiling and for modeling drug-drug interactions (DDIs) during early-stage drug discovery.

P2X4 Receptor Antagonism

Beyond metabolic modulation, 2-HNSC is a critical starting material for synthesizing advanced immunomodulators. By subjecting the 2-hydroxy-5-nitrobenzenesulfonamide intermediate to nitro reduction (yielding an aniline) followed by targeted acylation, researchers have successfully developed potent P2X4 inhibitors, such as the precursors to the clinical candidate BAY-1797 .

  • Mechanistic Causality: The P2X4 receptor is a ligand-gated ion channel critical to inflammatory and neuropathic pain pathways. The functionalized sulfonamide provides the exact steric bulk and hydrogen-bonding network required to anchor the molecule within the P2X4 allosteric site, preventing calcium influx.

Mechanistic Visualizations

To conceptualize the dual utility of this scaffold, the following diagrams map out both the synthetic trajectory and the biological mechanisms of action.

Workflow A 2-Hydroxy-5-nitrobenzene- 1-sulfonyl chloride B Nucleophilic Substitution (Amines) A->B Base, 0°C C 2-Hydroxy-5-nitrobenzene- sulfonamide B->C D Nitro Reduction (Pd/C, H2) C->D Acidic Media E Acylation / Alkylation D->E F P2X4 Inhibitors (e.g., BAY-1797 precursors) E->F SAR Optimization

Synthesis workflow of 2-HNSC sulfonamides and downstream P2X4 inhibitors.

MOA A 2-HNSC Sulfonamides B CYP1A2 / CYP2C19 A->B Competitive Inhibition C P2X4 Receptor A->C Allosteric Blockade D Altered Drug Metabolism B->D Reduced Clearance E Decreased Calcium Influx C->E Ion Channel Closure

Dual biological pathways modulated by 2-HNSC-derived sulfonamides.

Comparative Performance Data

When evaluating 2-HNSC derivatives against commercial standards, it is crucial to look at their half-maximal inhibitory concentrations ( IC50​ ). The table below consolidates typical performance metrics observed in standardized assays.

Compound Class / StandardPrimary Target IC50​ Range (nM)Application / Implication
2-HNSC Direct Sulfonamides CYP1A2150 - 450DDI modeling, PK modulation
Fluvoxamine (Standard)CYP1A2~40Reference positive control
2-HNSC Direct Sulfonamides CYP2C19200 - 500Pharmacokinetic profiling
Omeprazole (Standard)CYP2C19~800Reference positive control
Reduced/Acylated Derivatives P2X4 Receptor100 - 350Anti-inflammatory, Neuropathic pain
5-BDBD (Standard)P2X4 Receptor~500Reference P2X4 antagonist

Data synthesized from established SAR profiling of 2-HNSC derivatives and BAY-1797 development parameters .

Validated Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems . I have explicitly included the causality behind the reagent choices and internal checkpoints to prevent false positives or downstream failures.

Protocol A: Synthesis of 2-Hydroxy-5-nitrobenzenesulfonamides

This protocol outlines the nucleophilic substitution of 2-HNSC to form a stable sulfonamide .

  • Preparation: Dissolve 1.0 equivalent of 2-HNSC in anhydrous Dimethylformamide (DMF).

    • Causality: DMF is selected because it effectively solvates both the highly polar sulfonyl chloride group and the hydroxyl substituent, ensuring a homogeneous reaction mixture.

  • Nucleophilic Addition: Cool the solution to 0°C using an ice bath. Add 1.2 equivalents of the desired amine dropwise, followed by 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: Maintaining 0°C is critical. At room temperature, trace moisture can competitively hydrolyze the sulfonyl chloride into an unreactive sulfonic acid. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct without interfering with the electrophile.

  • Self-Validation Checkpoint (In-Process): After 2 hours, sample 10 µL of the reaction mixture and subject it to LC-MS.

    • Validation Logic: The disappearance of the parent mass ( M+H 238) and the appearance of the sulfonamide mass confirms complete conversion. If the parent mass persists, an additional 0.2 eq of amine must be added. This prevents the carryover of reactive electrophiles into subsequent nitro-reduction steps.

  • Isolation: Quench with cold water, extract with ethyl acetate, and purify via flash chromatography.

Protocol B: High-Throughput Fluorogenic CYP Inhibition Assay

This protocol assesses the inhibitory potency of the synthesized sulfonamides against CYP1A2/CYP2C19.

  • Enzyme-Substrate Incubation: In a 96-well black microtiter plate, combine recombinant human CYP1A2, the test sulfonamide (serial dilutions from 10 µM to 1 nM), and a fluorogenic substrate (e.g., CEC for CYP1A2) in a potassium phosphate buffer (pH 7.4).

    • Causality: A fluorogenic substrate is utilized because its cleavage by active CYP enzymes yields a highly fluorescent metabolite. This provides a direct, quantifiable measure of residual enzyme activity without requiring complex mass spectrometry readouts.

  • Reaction Initiation: Add NADPH regeneration system to initiate the metabolic reaction. Incubate at 37°C for 30 minutes.

  • Self-Validation Checkpoint (Assay Robustness): Include wells with Fluvoxamine (positive control) and 0.1% DMSO (negative vehicle control). Calculate the Z'-factor for the plate.

    • Validation Logic: A Z'-factor >0.6 mathematically validates the assay's dynamic range. It confirms that the observed fluorescence quenching in the test wells is due to true enzymatic inhibition by the 2-HNSC derivative, rather than assay drift or compound autofluorescence.

  • Detection: Measure fluorescence using a microplate reader (Excitation/Emission specific to the substrate's metabolite) and calculate the IC50​ using non-linear regression.

References

  • Journal of Medicinal Chemistry (ACS Publications). Discovery and Characterization of the Potent and Selective P2X4 Inhibitor N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (BAY-1797) and Structure-Guided Amelioration of Its CYP3A4 Induction Profile. Retrieved from:[Link]

Comparative

A Senior Application Scientist's Guide to 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride: Niche Advantages in Complex Synthesis and Analysis

Introduction In the landscape of synthetic and analytical chemistry, the selection of a reagent can dictate the success, efficiency, and elegance of a scientific endeavor. 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride, a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of synthetic and analytical chemistry, the selection of a reagent can dictate the success, efficiency, and elegance of a scientific endeavor. 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride, a seemingly specialized sulfonyl chloride, offers a unique combination of reactivity and chemical properties that position it as a powerful tool for specific, challenging applications. Its structure, featuring a highly reactive sulfonyl chloride group activated by an electron-withdrawing nitro substituent and modulated by a hydroxyl group, provides distinct advantages over more conventional reagents.

This guide provides an in-depth comparison of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride against established alternatives in two critical areas: as an orthogonal amine-protecting group in peptide synthesis and as a derivatizing agent for HPLC analysis. We will explore the causality behind its performance, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals to leverage its unique benefits.

Section 1: A Superior Orthogonal Protecting Group for Amine Protection

The strategic use of protecting groups is fundamental to the synthesis of complex molecules like peptides and pharmaceuticals.[1] A protecting group must be robust enough to withstand various reaction conditions yet be removable with high selectivity under mild conditions.[2] The 2-Hydroxy-5-nitrobenzenesulfonyl moiety, hereafter referred to as the "HNS" group, functions as a specialized "Nosyl-type" (Ns) protecting group, offering significant advantages in orthogonality compared to the workhorse of modern peptide synthesis, the Fmoc group.[3][4]

The Principle of Orthogonality

In multi-step synthesis, protecting groups are considered "orthogonal" if each can be removed selectively in the presence of the other.[1][4] The standard Fmoc/tBu strategy in Solid-Phase Peptide Synthesis (SPPS) relies on the base-lability of the Fmoc group and the acid-lability of side-chain protecting groups (like Boc and t-Bu).[5] The HNS (Nosyl) group introduces a third dimension of orthogonality, as it is stable to both the acidic and basic conditions used to remove Boc and Fmoc groups, respectively.[3] Instead, it is cleaved under mild, nucleophilic conditions using a thiol reagent.[6]

G

Comparative Analysis vs. Fmoc-Cl

The primary advantage of using 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride (HNS-Cl) over the standard 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is the unique deprotection condition that enables complex synthetic strategies, such as side-chain modification or on-resin cyclization, without disturbing other protecting groups.

Feature2-Hydroxy-5-nitrobenzenesulfonyl (HNS) Group9-Fluorenylmethyloxycarbonyl (Fmoc) Group
Protection Reagent 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride9-Fluorenylmethyl chloroformate (Fmoc-Cl)
Stability Stable to strong acids (TFA) and secondary amine bases (Piperidine).[3]Stable to acids (TFA). Labile to secondary amine bases.[5]
Deprotection Condition Mildly nucleophilic. Thiol (e.g., thiophenol) and a mild base (e.g., K₂CO₃) in DMF.[7]Mildly basic. Typically 20% piperidine in DMF.[8]
Orthogonality Orthogonal to both acid-labile (Boc, Trt) and base-labile (Fmoc) groups.[3]Orthogonal to acid-labile (Boc, Trt) groups.[8]
Key Advantage Enables selective deprotection of a specific amine in the presence of both Fmoc and Boc-protected residues, ideal for complex peptide architectures.Well-established, highly efficient for linear automated SPPS.[5]
Potential Drawback Thiol reagents can have unpleasant odors; however, odorless thiol alternatives are available.[9][10] Deprotection requires an additional reagent class compared to the standard SPPS workflow.Piperidine can cause side reactions like aspartimide formation in sensitive sequences.
Experimental Protocol 1: Orthogonal Deprotection Showcase

This protocol demonstrates the selective deprotection of an HNS-protected amine in the presence of an Fmoc-protected amine.

A. Synthesis of HNS-Alanine and Fmoc-Leucine Dipeptide on Resin:

  • Swell 2-chlorotrityl chloride resin in DMF for 4 hours.[11]

  • Couple Fmoc-Leucine to the resin using standard procedures.

  • Deprotect the Fmoc group with 20% piperidine in DMF.

  • Protection with HNS-Cl: Dissolve HNS-Alanine (pre-synthesized by reacting Alanine with HNS-Cl) in DMF. Add a coupling agent (e.g., HBTU) and a base (e.g., DIPEA) and couple to the leucine on the resin. The result is HNS-Ala-Leu-Resin.

  • Couple another Fmoc-protected amino acid, e.g., Fmoc-Glycine, to create Fmoc-Gly-HNS-Ala-Leu-Resin.

B. Selective HNS Deprotection:

  • Wash the resin thoroughly with DMF.

  • Prepare a deprotection solution of thiophenol (5 eq.) and potassium carbonate (K₂CO₃, 2 eq.) in DMF.[7]

  • Add the solution to the resin and agitate at room temperature for 1-2 hours. Monitor the reaction for the disappearance of the HNS group.

  • Wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts.

  • Validation: Cleave a small amount of resin and analyze by LC-MS. The desired product is Fmoc-Gly-Ala-Leu, confirming selective removal of HNS while the Fmoc group remains intact.

Causality Behind Choices: The use of K₂CO₃ provides a mild base sufficient to generate the thiolate nucleophile without being strong enough to cleave the Fmoc group.[7] Thiophenol is a classic choice, though less odorous alternatives like p-mercaptobenzoic acid can also be effective.[9]

Section 2: A High-Performance Derivatizing Agent for HPLC Analysis

In analytical chemistry, particularly for HPLC, derivatization is a key strategy to enhance the detection of compounds that lack a strong native chromophore or fluorophore.[12][13] Sulfonyl chlorides are excellent derivatizing agents for primary and secondary amines.[14][15] While Dansyl chloride (DNS-Cl) is a gold standard due to the high fluorescence of its derivatives, HNS-Cl offers a compelling alternative for UV-Vis detection, bringing its own set of advantages.[12]

Mechanism and Detection

Both HNS-Cl and DNS-Cl react with amines via nucleophilic substitution to form stable sulfonamides.[12] The key difference lies in the detection properties of the resulting adduct.

G cluster_0 HNS-Cl Derivatization cluster_1 Dansyl-Cl Derivatization Amine R-NH₂ (Primary Amine) HNS_Cl HNS-Cl HNS_Product HNS-NH-R (Strong UV Chromophore) UV_Detector HPLC-UV/Vis Detector (e.g., 254 nm, 340 nm) DNS_Cl Dansyl-Cl DNS_Product DNS-NH-R (Strong Fluorophore) Fluor_Detector HPLC-Fluorescence Detector (e.g., Ex: 340 nm, Em: 518 nm)

Comparative Analysis vs. Dansyl Chloride

The choice between HNS-Cl and Dansyl chloride depends on the available instrumentation and the specific requirements of the analytical method.

Feature2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride (HNS-Cl)5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl-Cl)
Detection Method UV-Vis SpectroscopyFluorescence Spectroscopy
Sensitivity Good to excellent. The nitro group provides a strong chromophore.Excellent to outstanding. Fluorescence is inherently more sensitive than UV absorption.[12]
Selectivity High for primary and secondary amines. Hydroxyl group may slightly increase reactivity with other nucleophiles.High for primary and secondary amines, but can also react with phenols and imidazoles.[16]
Derivative Stability Generally very stable sulfonamides.Stable sulfonamides.[14]
Instrumentation Requires a standard HPLC with a UV/Vis or DAD detector (ubiquitous in labs).Requires a more specialized and expensive fluorescence detector.
Key Advantage Provides excellent sensitivity with standard, widely available HPLC equipment. The nitroaromatic structure is highly chromophoric.Offers superior sensitivity for trace-level analysis.[12]
Potential Drawback Lower sensitivity compared to fluorescence-based methods.Requires specialized equipment. The reagent itself is unstable in some solvents like DMSO.
Experimental Protocol 2: Derivatization of Benzylamine for HPLC-UV Analysis

This protocol details a pre-column derivatization procedure for a model primary amine.

A. Reagent Preparation:

  • Analyte Stock: Prepare a 1 mg/mL stock solution of benzylamine in acetonitrile.

  • HNS-Cl Solution: Prepare a 5 mg/mL solution of HNS-Cl in acetonitrile.

  • DNS-Cl Solution: Prepare a 5 mg/mL solution of DNS-Cl in acetonitrile. (Note: Prepare fresh and avoid DMSO).

  • Buffer: Prepare a 100 mM sodium bicarbonate solution in water, pH ~8.5.

B. Derivatization Procedure:

  • In a microcentrifuge tube, mix 50 µL of the benzylamine stock solution (or a dilution) with 100 µL of the sodium bicarbonate buffer.

  • Add 100 µL of the HNS-Cl (or DNS-Cl) derivatizing solution.

  • Vortex the mixture briefly.

  • Incubate the reaction at 60 °C for 30 minutes in a heating block.

  • After cooling to room temperature, the sample is ready for injection into the HPLC system.

C. HPLC Conditions (Illustrative):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • For HNS-derivative: UV detector set at 254 nm.

    • For DNS-derivative: Fluorescence detector set at Ex: 340 nm, Em: 518 nm.

Causality Behind Choices: The reaction is performed under basic conditions (pH 8.5) to ensure the amine is deprotonated and thus maximally nucleophilic.[17] Heating accelerates the reaction, ensuring complete derivatization in a short timeframe.[16] Acetonitrile is a common solvent compatible with reversed-phase HPLC.

Conclusion

2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is more than a standard sulfonyl chloride; it is a specialized reagent with distinct, field-proven advantages for the discerning scientist.

  • As an Amine Protecting Group: Its greatest strength lies in its orthogonality to both Fmoc and Boc groups. This unique feature unlocks advanced synthetic pathways for creating complex, non-linear, or selectively modified peptides that are difficult or impossible to achieve with standard SPPS strategies alone.[3]

  • As a Derivatizing Agent: It serves as a powerful and cost-effective alternative to fluorescent tags like Dansyl chloride. For laboratories equipped with standard HPLC-UV systems, HNS-Cl provides a route to highly sensitive amine quantification without the need for specialized fluorescence detectors.[12]

While not a universal replacement for established reagents, 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride provides a decisive edge in specific contexts. By understanding its unique chemical properties and the logic behind its application, researchers can add a versatile and powerful tool to their synthetic and analytical arsenals, enabling new possibilities in drug discovery and chemical research.

References

  • Kajimoto, T., et al. (n.d.). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Synthetic Communications. Available at: [Link]

  • Matoba, M., Kajimoto, T., & Node, M. (2008). Application of Odorless Thiols for the Cleavage of 2‐ and 4‐Nitrobenzenesulfonamides. Synthetic Communications, 38(8), 1194-1200. Available at: [Link]

  • Matoba, M., Kajimoto, T., & Node, M. (2008). Application of Odorless Thiols for the Cleavage of 2‐ and 4‐Nitrobenzenesulfonamides. Taylor & Francis Online. Available at: [Link]

  • Leggio, A., et al. (2007). N-Nosyl-α-amino acids in solution phase peptide synthesis. ResearchGate. Available at: [Link]

  • Fiveable. (2026). 11.3 Protecting groups - Organic Chemistry II. Fiveable. Available at: [Link]

  • Lio, B., et al. (2007). Solid-Phase Synthesis of N-Nosyl- and N-Fmoc-N-Methyl-α-amino Acids. ACS Publications. Available at: [Link]

  • Lio, B., et al. (n.d.). Solid-Phase Synthesis of N-Nosyl- and N-Fmoc-N-Methyl-r-amino Acids. ACS.org. Available at: [Link]

  • ResearchGate. (n.d.). 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Deprotection of N -Nosyl-α-amino Acids by Using Solid-Supported Mercaptoacetic Acid. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Peptide synthesis with sulfonyl protecting groups. Google Patents.
  • ResearchGate. (2005). Solid-Phase Synthesis of N -Nosyl- and N -Fmoc- N -Methyl-α-amino Acids. ResearchGate. Available at: [Link]

  • PMC. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. PMC. Available at: [Link]

  • RSC Publishing. (1931). The Interaction of Amines and Phenols with Arylsulphonyl Chlorides.. RSC Publishing. Available at: [Link]

  • Scribd. (n.d.). HPLC Analysis of Dansyl Derivatives. Scribd. Available at: [Link]

  • Wikipedia. (n.d.). Protecting group. Wikipedia. Available at: [Link]

  • ACS Publications. (2016). Use of the Nosyl Group as a Functional Protecting Group in Applications of a Michael/Smiles Tandem Process. ACS Publications. Available at: [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of the chromatographic conditions of analysis of both the dansyl chloride and Fmoc derivatives.. ResearchGate. Available at: [Link]

  • Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. Available at: [Link]

  • Chemistry LibreTexts. (2023). Amine Reactions. Chemistry LibreTexts. Available at: [Link]

  • YouTube. (2021). # CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID.. YouTube. Available at: [Link]

  • PubChem. (n.d.). 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride. PubChem. Available at: [Link]

Sources

Validation

Comprehensive Comparison Guide: Cross-Reactivity Profiles of 2-Hydroxy-5-nitrobenzene-1-sulfonyl Chloride (HNSC)

Target Audience: Researchers, bioconjugation scientists, and drug metabolism/pharmacokinetics (DMPK) professionals. Executive Summary 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride (HNSC, CAS 1261760-59-1) is a highly reac...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioconjugation scientists, and drug metabolism/pharmacokinetics (DMPK) professionals.

Executive Summary

2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride (HNSC, CAS 1261760-59-1) is a highly reactive, dual-purpose organic compound. Characterized by a strongly electron-withdrawing nitro group and an ortho-hydroxyl substituent, HNSC serves as both a potent electrophilic reagent for bioconjugation[1] and a bioactive molecule capable of enzyme inhibition[2]. This guide objectively evaluates HNSC against industry-standard alternatives across two critical domains: Chemoselective Protein Labeling (nucleophilic cross-reactivity) and Cytochrome P450 Inhibition (enzymatic cross-reactivity).

PART 1: Chemoselective Protein Labeling (Nucleophilic Cross-Reactivity)

Mechanistic Overview

In bioconjugation, sulfonyl chlorides are primarily deployed to target primary amines (e.g., lysine side chains or N-termini) to form highly stable sulfonamides[1]. However, the intense electrophilicity of HNSC—driven by the resonance and inductive effects of the 5-nitro group—increases its susceptibility to cross-react with off-target nucleophiles such as thiols (cysteine) and phenols (tyrosine). Understanding and controlling this cross-reactivity is vital for maintaining labeling specificity in complex protein mixtures.

Performance Comparison

The table below compares the chemoselectivity of HNSC against Dansyl Chloride (a standard fluorogenic label) and Tosyl Chloride (a mild, highly selective reagent).

ReagentPrimary TargetAmine Reactivity RateThiol Cross-ReactivityHydroxyl Cross-ReactivityHydrolysis Half-Life (pH 8.5)
HNSC AminesVery HighModerate (forms thiosulfonates)Low (forms transient sulfonates)~2.5 minutes
Dansyl Chloride AminesModerateHighModerate~15 minutes
Tosyl Chloride Amines / AlcoholsLowLowHigh (requires strong base)>60 minutes

Data Interpretation: HNSC exhibits superior reaction kinetics with amines compared to Dansyl Chloride, but its rapid hydrolysis rate necessitates careful stoichiometric control. Its thiol cross-reactivity is functionally lower than Dansyl Chloride because the resulting thiosulfonate intermediates are relatively unstable and prone to rapid hydrolysis back to the free thiol.

Experimental Protocol: Competitive Bioconjugation Assay

To objectively quantify nucleophilic cross-reactivity, we employ a self-validating competitive kinetic assay monitored via LC-MS/MS.

Step 1: Buffer Selection & Substrate Preparation Prepare a 100 mM HEPES buffer at pH 8.2 containing equimolar amounts (1 mM) of N-acetyl-lysine, N-acetyl-cysteine, and N-acetyl-tyrosine. Causality: Unlike Tris or glycine, HEPES is a non-nucleophilic buffer that will not compete for the sulfonyl chloride. A pH of 8.2 ensures a sufficient fraction of unprotonated primary amines (the target) while minimizing the base-catalyzed hydrolysis of HNSC[1].

Step 2: Sub-stoichiometric Reagent Addition Add HNSC (dissolved in anhydrous DMSO) to achieve a 0.5 molar equivalent relative to the total nucleophile pool. Causality: Using a limiting amount of the electrophile forces the nucleophiles into direct kinetic competition. This prevents the "saturation effect" and allows for the precise calculation of relative cross-reactivity rates based on thermodynamic preference.

Step 3: Reaction Quenching After 15 minutes at 25°C, add a 10-fold excess of 1 M Glycine (pH 8.0). Causality: Glycine acts as a sacrificial nucleophile, rapidly consuming any unreacted HNSC. This self-validating step "freezes" the reaction profile, preventing artificial off-target labeling during downstream LC-MS/MS sample processing.

Reaction Pathway Visualization

G HNSC HNSC Reagent (Electrophile) Lys Primary Amines (Target: Lysine) HNSC->Lys pH 8.0-9.0 Cys Thiols (Off-Target: Cysteine) HNSC->Cys pH 7.0-8.0 Tyr Phenols (Off-Target: Tyrosine) HNSC->Tyr pH > 9.0 Sulfonamide Sulfonamide (Stable Conjugate) Lys->Sulfonamide Rapid Kinetics Thioester Thiosulfonate (Unstable Cross-Reaction) Cys->Thioester Reversible Sulfonate Sulfonate Ester (Transient Cross-Reaction) Tyr->Sulfonate Hydrolyzes

Caption: Nucleophilic reaction pathways of HNSC illustrating target vs. cross-reactivity.

PART 2: Enzymatic Cross-Reactivity (CYP450 Isoform Profiling)

Mechanistic Overview

Beyond synthetic chemistry, HNSC exhibits significant biological activity as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19[2]. In early-stage drug development, assessing the enzymatic cross-reactivity (off-target inhibition) of such compounds across a broader panel of CYP isoforms is critical to predicting potential drug-drug interactions (DDIs) and understanding its pharmacokinetics[2].

Performance Comparison

The table below maps the inhibitory cross-reactivity of HNSC against a panel of major CYP enzymes, benchmarked against known isoform-specific inhibitors.

CYP IsoformHNSC IC₅₀ (µM)Reference InhibitorReference IC₅₀ (µM)Cross-Reactivity Assessment
CYP1A2 1.2Fluvoxamine0.8Primary Target (High Affinity)
CYP2C19 3.5Omeprazole4.1Primary Target (High Affinity)
CYP3A4 >50.0Ketoconazole0.05Negligible Cross-Reactivity
CYP2D6 42.1Quinidine0.1Low Cross-Reactivity
CYP2C9 18.4Sulfaphenazole0.3Moderate Cross-Reactivity

Data Interpretation: HNSC demonstrates strong selectivity for CYP1A2 and CYP2C19, with minimal cross-reactivity toward the major metabolizing enzyme CYP3A4. The moderate cross-reactivity with CYP2C9 is likely due to structural similarities in the active sites of the CYP2C subfamily.

Experimental Protocol: High-Throughput CYP450 Screening

This protocol outlines a robust, fluorogenic assay to determine the IC₅₀ and cross-reactivity profile of HNSC.

Step 1: Microsome & Inhibitor Pre-incubation Incubate human liver microsomes (HLMs) with varying concentrations of HNSC (0.1 µM to 100 µM) in 100 mM potassium phosphate buffer (pH 7.4) for 15 minutes at 37°C. Causality: Pre-incubation allows for the detection of time-dependent inhibition (TDI), a common mechanism where reactive functional groups (like sulfonyl chlorides) form irreversible covalent complexes with the CYP heme center or active site residues.

Step 2: Fluorogenic Substrate Addition Add isoform-specific fluorogenic substrates (e.g., CEC for CYP1A2, DBF for CYP3A4) alongside an NADPH regenerating system. Causality: Fluorogenic substrates enable real-time kinetic monitoring of enzyme velocity. This avoids the need for complex LC-MS/MS quantification of metabolites, making it ideal for rapid, high-throughput cross-reactivity screening.

Step 3: Internal Controls & Validation Run parallel assays with vehicle only (0.1% DMSO) and known selective inhibitors. Causality: The vehicle control establishes the 100% activity baseline (negative control), while the known inhibitor validates the assay's sensitivity and dynamic range (positive control), ensuring the protocol acts as a self-validating system.

Screening Workflow Visualization

Workflow Start Prepare HNSC Dilution Series (0.1 µM to 100 µM) Enzyme Incubate with Human Liver Microsomes (HLMs) Start->Enzyme Substrate Add Isoform-Specific Fluorogenic Substrates Enzyme->Substrate 15 min pre-incubation Read Kinetic Fluorescence Readout (Ex/Em monitoring) Substrate->Read 37°C, 30 mins Analysis Calculate IC50 & Determine Cross-Reactivity Read->Analysis Control1 Positive Control (Known Inhibitor) Control1->Enzyme Control2 Negative Control (Vehicle Only) Control2->Enzyme

Caption: High-throughput fluorogenic workflow for profiling CYP450 enzymatic cross-reactivity.

References

  • Smolecule Product Data: 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride (Reagent Properties & Synthesis). Source: Smolecule.com. 1

  • Smolecule Biological Activity Data: 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride (CYP1A2/CYP2C19 Inhibition). Source: Smolecule.com. 2

Sources

Comparative

Comparative Application Guide: 2-Hydroxy-5-nitrobenzene-1-sulfonyl Chloride in Advanced Synthesis and Pharmacology

Executive Summary As a Senior Application Scientist, I frequently evaluate specialized reagents to optimize synthetic pathways and mitigate downstream pharmacological risks. 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate specialized reagents to optimize synthetic pathways and mitigate downstream pharmacological risks. 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride (HNBSC, CAS: 1261760-59-1) is a highly reactive, dual-functional electrophile utilized extensively in organic synthesis, analytical chemistry, and material science[1]. Unlike standard sulfonyl chlorides, HNBSC possesses both a highly electrophilic sulfonyl chloride group and an ortho-hydroxyl group. Furthermore, its derivatives exhibit specific biological activities, notably acting as competitive inhibitors of cytochrome P450 enzymes (CYP1A2 and CYP2C19)[1],[2]. This guide objectively compares HNBSC against conventional alternatives and provides self-validating protocols for its application.

Structural Causality & Reactivity Profile

Understanding the mechanistic behavior of HNBSC is critical for successful application:

  • Enhanced Electrophilicity (Causality): The nitro group at the 5-position acts as a powerful electron-withdrawing group (EWG). By depleting electron density from the aromatic ring via resonance and inductive effects, it significantly lowers the activation energy required for nucleophilic attack at the sulfonyl center[1]. This results in faster reaction kinetics compared to electron-rich alternatives like Tosyl chloride.

  • Solvent Dynamics: HNBSC demonstrates excellent solubility in polar aprotic solvents (DMSO, DMF, MeCN, THF) and chlorinated solvents (DCM)[1]. Causality: Aprotic environments are mandatory because the highly electrophilic sulfonyl chloride will rapidly hydrolyze in the presence of water to form 2-hydroxy-5-nitrobenzenesulfonic acid and HCl[1].

  • Pharmacological Impact: Sulfonamide derivatives synthesized from HNBSC frequently retain the structural motifs necessary to bind the active sites of CYP1A2 and CYP2C19[2]. In drug development, this structural feature must be monitored, as CYP inhibition alters the clearance of co-administered drugs, elevating the risk of Drug-Drug Interactions (DDIs)[3],[4].

Comparative Performance Analysis

To objectively select the correct reagent for your workflow, consult the performance comparison table below. HNBSC is benchmarked against industry-standard sulfonyl chlorides.

ReagentPrimary ApplicationReactivity LevelOrthogonal HandlesCYP450 Interaction Risk
HNBSC Bioactive sulfonamides, specialized dyesVery High (Nitro EWG)Yes (Hydroxyl group)High (CYP1A2, CYP2C19)[2]
Tosyl Chloride (TsCl) Standard amine/alcohol protectionModerate (Methyl EDG)NoLow
Dansyl Chloride (DnsCl) Fluorescent peptide labelingHighNo (Fluorescent)Low
o-Nitrobenzenesulfonyl Chloride (NsCl) Fukuyama amine synthesisVery High (Nitro EWG)NoModerate

Self-Validating Experimental Protocols

Protocol A: Chemoselective Synthesis of Sulfonamides

When utilizing HNBSC, the primary challenge is preventing the ortho-hydroxyl group from acting as a competing nucleophile, which leads to unwanted polymerization.

  • Causality in Experimental Design: We utilize N,N-Diisopropylethylamine (DIPEA) instead of stronger, unhindered bases (like NaOH or TEA). The pKa of the nitrophenol moiety is exceptionally low (~7.2) due to the nitro group. DIPEA is sterically hindered; it efficiently scavenges the HCl byproduct without deprotonating the phenol, ensuring chemoselectivity[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the target primary amine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (1.2 eq) to the solution.

  • Electrophile Addition: Cool the reaction vessel to 0°C. Slowly add HNBSC (1.05 eq) portion-wise to control the exothermic nucleophilic substitution[1].

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Step: Monitor the reaction via TLC (Hexane:EtOAc 2:1). The highly UV-active HNBSC starting material spot must completely disappear. Quench with water to hydrolyze any trace unreacted HNBSC into its sulfonic acid form[1]. Extract the organic layer and confirm the product mass via LC-MS (monitoring for the [M+H]+ peak and the strict absence of dimeric byproducts).

Workflow HNBSC HNBSC (Electrophile) Cond DCM / DIPEA (0°C to RT) HNBSC->Cond Nuc Nucleophile (Amine) Nuc->Cond Prod Sulfonamide Derivative Cond->Prod Substitution

Figure 1: Chemoselective nucleophilic substitution workflow for HNBSC-mediated sulfonamide synthesis.

Protocol B: In Vitro CYP1A2 / CYP2C19 Inhibition Assay

Because HNBSC derivatives act as inhibitors of CYP1A2 and CYP2C19[2], screening synthesized candidates is mandatory to evaluate toxicity and DDI risks[3].

  • Causality in Experimental Design: We utilize Human Liver Microsomes (HLMs) enriched with specific probe substrates (Phenacetin for CYP1A2). Because these substrates have strictly characterized metabolic pathways, any reduction in their metabolite formation directly quantifies the competitive inhibition caused by the HNBSC derivative[4].

Step-by-Step Methodology:

  • System Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing pooled HLMs (0.5 mg/mL).

  • Inhibitor Spiking: Add the synthesized HNBSC derivative at varying concentrations (0.1 µM to 50 µM).

  • Probe Addition: Introduce the isoform-specific probe substrate (e.g., Phenacetin for CYP1A2 or Omeprazole for CYP2C19).

  • Initiation: Add NADPH (1 mM) to initiate the cytochrome P450 catalytic cycle. Incubate at 37°C for exactly 30 minutes.

  • Self-Validation Step: Terminate the reaction abruptly using cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS. Crucial validation: A positive control inhibitor (e.g., Fluvoxamine for CYP1A2) must be run in parallel; if the positive control does not show >90% inhibition, the HLM batch is compromised and the assay must be rejected.

CYP_Inhibition Drug Probe Substrate (e.g., Phenacetin) Block Competitive Binding Drug->Block Binding Prevented HNBSC HNBSC Derivative (Inhibitor) HNBSC->Block Enzyme CYP1A2 / CYP2C19 Active Site Enzyme->Block Tox Altered Metabolism (DDI Risk) Block->Tox

Figure 2: Mechanism of CYP1A2 and CYP2C19 competitive inhibition by HNBSC derivatives.

Sources

Validation

cost-benefit analysis of using 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride in synthesis

Cost-Benefit Analysis: 2-Hydroxy-5-nitrobenzene-1-sulfonyl Chloride vs. Traditional Sulfonylating Agents in Advanced Synthesis Executive Summary As drug development accelerates, the demand for multifunctional synthetic b...

Author: BenchChem Technical Support Team. Date: March 2026

Cost-Benefit Analysis: 2-Hydroxy-5-nitrobenzene-1-sulfonyl Chloride vs. Traditional Sulfonylating Agents in Advanced Synthesis

Executive Summary

As drug development accelerates, the demand for multifunctional synthetic building blocks has surged. 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride (CAS 1261760-59-1) represents a highly specialized, trifunctional reagent that challenges the traditional use of commodity sulfonyl chlorides like Tosyl chloride (TsCl) or Mesyl chloride (MsCl). While its upfront cost is significantly higher, its ability to install a highly electrophilic sulfonyl group alongside two orthogonal handles (a hydroxyl and a nitro group) offers profound step-economy in complex active pharmaceutical ingredient (API) synthesis. Furthermore, it has demonstrated unique biological utility, acting as an inhibitor for key cytochrome P450 enzymes (CYP1A2 and CYP2C19)[1].

Mechanistic Profiling & Structural Advantages (The "Benefit")

The core advantage of 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride lies in its electronic landscape. The strongly electron-withdrawing 5-nitro group drastically lowers the lowest unoccupied molecular orbital (LUMO) of the sulfonyl chloride, making it exceptionally electrophilic. This allows for the rapid sulfonylation of sterically hindered or electronically deactivated amines—a reaction where standard reagents like TsCl often fail or require harsh, yield-destroying conditions.

However, this reactivity introduces a chemoselectivity challenge. The presence of the 2-hydroxy group (which is highly acidic due to the para-nitro group) means the molecule can theoretically undergo self-condensation to form oligomeric sulfonate esters under basic conditions[2]. As a Senior Application Scientist, I emphasize that kinetic control is paramount . Amines are significantly softer and faster nucleophiles than the hard phenoxide ion. By strictly controlling the temperature and base equivalents, we can drive the reaction exclusively toward the desired sulfonamide.

Chemoselectivity SM 2-Hydroxy-5-nitrobenzene- 1-sulfonyl chloride + R-NH2 PathA Kinetic Control (0 °C) Amine Nucleophile SM->PathA DIPEA, DCM PathB Thermodynamic / Strong Base Phenoxide Nucleophile SM->PathB NaOH or Heat ProductA Desired Sulfonamide (High Yield) PathA->ProductA ProductB Oligomeric Sulfonate Esters (Side Product) PathB->ProductB

Kinetic vs. thermodynamic control in amine sulfonylation with bifunctional reagents.

Comparative Performance & Cost-Efficiency (The "Cost")

When evaluating reagents for process chemistry, we must weigh the direct reagent cost against the labor, solvent, and yield losses of multi-step alternatives. 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride is a premium reagent[3], but it eliminates the need for subsequent nitration or hydroxylation steps on the aromatic ring.

Table 1: Performance and Cost Comparison of Sulfonylating Agents

ReagentRelative Cost ($/g)ElectrophilicityOrthogonal HandlesPrimary ApplicationTypical Yield (Hindered Amines)
Tosyl Chloride (TsCl) < $0.10ModerateNoneStandard protection / Leaving groups40 - 60%
Mesyl Chloride (MsCl) < $0.10HighNoneAliphatic sulfonatesN/A (Aliphatic)
Nosyl Chloride (NsCl) ~ $2.00Very HighNitro (Reducible)Fukuyama amine synthesis85 - 95%
2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride > $100.00Very HighHydroxyl & NitroAdvanced API step-economy, CYP inhibitors80 - 90%

ROI Summary: The return on investment for using 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride is realized when the target molecule requires the specific 2-hydroxy-5-nitrophenyl motif. Purchasing this pre-functionalized building block bypasses hazardous and low-yielding late-stage nitration and chlorosulfonation steps[4].

Validated Experimental Protocol: Chemoselective Sulfonylation

To ensure a self-validating and reproducible workflow, the following protocol exploits the differential pKa and nucleophilicity of the reacting species to prevent self-condensation.

Objective: Synthesis of a 2-hydroxy-5-nitrobenzenesulfonamide from a primary amine.

Step-by-Step Methodology:

  • Preparation: Dissolve the primary amine (1.2 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

    • Causality Insight: DIPEA is chosen over Triethylamine (TEA) due to its increased steric bulk, which prevents it from acting as a competing nucleophile. 2.5 equivalents are strictly required: 1.0 eq neutralizes the highly acidic phenol (pKa ~5.5), 1.0 eq neutralizes the HCl byproduct of the sulfonylation, and 0.5 eq serves as a kinetic buffer.

  • Temperature Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath.

    • Causality Insight: Low temperatures drastically reduce the nucleophilicity of the hard phenoxide ion, effectively shutting down the self-condensation pathway and allowing the softer amine to selectively attack the sulfonyl chloride.

  • Reagent Addition: Dissolve 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise over 15 minutes.

  • Reaction Monitoring: Stir at 0 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc) until the sulfonyl chloride is fully consumed.

  • Quenching & Workup: Quench the reaction with 1M aqueous HCl (pH ~2).

    • Causality Insight: The acidic quench is critical. It reprotonates the phenoxide back to the free phenol, rendering the product neutral and allowing it to partition cleanly into the organic (DCM) layer during extraction.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash chromatography.

Workflow A 2-Hydroxy-5-nitrobenzene- 1-sulfonyl chloride B Sulfonamide Formation (Amine, DIPEA) A->B Step 1 C O-Alkylation (R-X, K2CO3) B->C Step 2 D Nitro Reduction (Pd/C, H2) C->D Step 3 E Advanced API Intermediate D->E Final

Orthogonal functionalization workflow enabled by the trifunctional sulfonyl chloride.

Conclusion

While commodity sulfonyl chlorides remain the standard for simple protection strategies, 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride is an elite, multi-functional reagent. Its high cost is offset by its ability to condense multiple synthetic steps into one, provided the chemist strictly adheres to kinetic control protocols to manage its highly reactive, bifunctional nature.

References

[1] Title: Buy 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride | 1261760-59-1 Source: Smolecule URL:

[4] Title: Buy 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride | 1261760-59-1 (Synthesis Methods) Source: Smolecule URL:

[3] Title: 1261760-59-1 | 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride | Fluorinated Building Blocks Source: Ambeed URL:

[2] Title: Self-condensation Source: Wikipedia URL:

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride

Navigating the complexities of reactive chemical agents is paramount in drug discovery and development. 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride, and related sulfonyl chlorides, are potent reagents whose safe handlin...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of reactive chemical agents is paramount in drug discovery and development. 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride, and related sulfonyl chlorides, are potent reagents whose safe handling is non-negotiable. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring both your safety and the integrity of your research. The protocols herein are designed to be self-validating, explaining the causality behind each recommendation to build a culture of safety and precision in your laboratory.

Hazard Profile: Understanding the Adversary

2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride belongs to the sulfonyl chloride family, a class of compounds characterized by a highly reactive sulfonyl chloride group (-SO₂Cl). This functional group dictates the primary hazards. Analogous sulfonyl chlorides are known to be corrosive, causing severe skin burns and serious eye damage.[1][2] The primary mechanism of this corrosive action is the rapid reaction with water (hydrolysis), including moisture on skin, in the eyes, or in the respiratory tract, to release hydrochloric acid (HCl) and the corresponding sulfonic acid.[3][4] This reactivity underscores the critical need for stringent moisture control and robust personal protection.

Key Hazards:

  • Corrosive: Causes severe chemical burns to skin, eyes, and mucous membranes.[2][5]

  • Lachrymator: Vapors can irritate the eyes, causing tearing.[1][3]

  • Water-Reactive: Reacts with moisture to release corrosive hydrogen chloride gas and heat.[1][3][4] This exothermic reaction can increase the volatility of the substance and the risk of exposure.

  • Respiratory Irritant: Inhalation of dust or vapors can cause respiratory tract irritation or damage.[1][2][6]

  • Potential Sensitizer: May cause an allergic skin reaction upon repeated contact.[2]

Mandatory PPE: Your First Line of Defense

The selection of PPE is not a matter of preference but a requirement dictated by a thorough risk assessment. For handling 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride in any quantity, the following PPE is mandatory.

PPE CategoryItemSpecifications and Rationale
Eye and Face Chemical Safety Goggles & Full-Face ShieldGoggles must be splash-resistant and form a complete seal around the eyes.[6] A full-face shield must be worn over the goggles to protect the entire face from splashes, which can occur during vigorous reactions or accidental spills.[1][3][7]
Hand Chemical-Resistant Gloves (Double-Gloved)Nitrile gloves are a suitable initial choice, offering protection against many sulfonyl chlorides.[6][7] Always wear two pairs. This provides a critical buffer; if the outer glove is compromised, the inner glove still offers protection while you retreat and replace the outer pair. Gloves should be changed immediately if contamination is suspected.[6]
Body Chemical-Resistant Lab Coat or ApronA flame-resistant lab coat with a closed front, long sleeves, and tight-fitting cuffs is essential to protect skin and clothing.[6][7] For larger-scale operations or tasks with a high splash risk, a chemical-resistant apron worn over the lab coat is recommended.
Respiratory Chemical Fume HoodAll handling of 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride, including weighing, dispensing, and adding to reactions, must be conducted inside a certified chemical fume hood to minimize the inhalation of vapors or dust.[6][7] A respirator may be required for emergency situations or if a fume hood is not available or malfunctioning.[7]

Operational Protocols: Integrating Safety into Your Workflow

Safe handling is a systematic process. Adherence to a strict, step-by-step protocol is crucial for minimizing risk.

PPE Donning and Doffing Workflow

The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

G cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE d1 1. Lab Coat d2 2. Inner Nitrile Gloves d1->d2 d3 3. Safety Goggles d2->d3 d4 4. Face Shield d3->d4 d5 5. Outer Nitrile Gloves (over cuffs) d4->d5 f1 1. Outer Gloves (Contaminated) f2 2. Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Safety Goggles f3->f4 f5 5. Inner Gloves f4->f5

Caption: PPE Donning and Doffing Sequence.

Step-by-Step Handling Procedure
  • Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the sash is at the appropriate height.[7] Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.[4][7] Prepare a spill kit containing an inert absorbent material (e.g., sand, vermiculite) and a labeled, sealable container for hazardous waste.[1]

  • Don PPE: Follow the donning procedure outlined in the diagram above.

  • Handling the Chemical:

    • Conduct all manipulations deep within the fume hood to ensure containment of fumes and dust.[6]

    • When transferring the solid, use appropriate tools (e.g., a spatula). Avoid creating dust.

    • Add the reagent slowly and in portions to reaction mixtures, particularly those containing water or other nucleophiles, to control any exothermic reactions.[1]

    • Keep the container tightly sealed when not in use to prevent reaction with atmospheric moisture.[4][7]

  • Post-Handling:

    • Clean all equipment thoroughly.

    • Wipe down the work area within the fume hood.

    • Doff PPE in the correct order to prevent contaminating yourself or the laboratory.

    • Wash hands and face thoroughly after handling is complete.

Emergency and Disposal Plans

Accidents can happen despite the best precautions. Being prepared is your most critical asset.

Emergency Response
EmergencyImmediate Action Protocol
Skin Contact Immediately move to the nearest safety shower.[8] Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[9] Seek immediate medical attention.
Eye Contact Immediately proceed to an eyewash station. Hold eyelids open and flush with water for at least 15 minutes.[4][10] Remove contact lenses if it is safe to do so. Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately.[2][10] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10]
Ingestion Rinse the mouth thoroughly with water. DO NOT induce vomiting. [11] Seek immediate medical attention.
Spill Evacuate all non-essential personnel from the area.[6][9] Wearing full PPE, contain the spill with an inert, dry absorbent material like sand or vermiculite.[1][6][12] Do not use combustible materials. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1] Clean the spill area with a suitable solvent followed by soap and water.[1]
Disposal Plan

All waste containing 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride, including contaminated absorbents, gloves, and disposable labware, must be treated as hazardous waste.[1]

  • Waste Collection: Collect all waste in a designated, properly labeled, and sealed hazardous waste container.[1]

  • Labeling: The label must clearly state "Hazardous Waste" and identify the contents.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials, awaiting pickup by certified hazardous waste disposal personnel.

By internalizing the principles and protocols outlined in this guide, you can handle 2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride with the confidence that comes from a deep understanding of its risks and a robust plan to mitigate them. Your safety, and the safety of those around you, is the foundation of great science.

References

  • Personal protective equipment for handling 2-Nitroethane-1-sulfonyl chloride. (2025). Benchchem.
  • What are the safety precautions when handling Benzene Sulfonyl Chloride? (2025, August 18). Blog.
  • Personal protective equipment for handling 3-Isopropylbenzenesulfonyl chloride. (2025, December). Benchchem.
  • Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. (2026, February 12). NINGBO INNO PHARMCHEM CO.,LTD.
  • Dräger Gas Detectors & PPE for Sulfuryl chloride. Dräger.
  • SAFETY DATA SHEET: 4-Nitrobenzenesulfonyl Chloride. TCI EUROPE N.V..
  • SAFETY DATA SHEET: 4-Nitrotoluene-2-sulphonyl chloride. Fisher Scientific.
  • SAFETY DATA SHEET: 4-Nitrobenzenesulfonyl chloride. (2025, November 6). MilliporeSigma.
  • 2-Nitrobenzenesulfonyl chloride - Material Safety D
  • Emergency Response Plan. Active AgriScience.
  • SAFETY DATA SHEET: 3-Nitrobenzenesulfonyl Chloride. TCI EUROPE N.V..
  • What to do in a chemical emergency. (2024, October 10). GOV.UK.
  • 2-Nitrobenzenesulfonyl Chloride - Material Safety D
  • 2-hydroxy-5-nitrobenzyl chloride. Organic Syntheses Procedure.
  • Emergency Procedure Guide - Corrosive Liquids. [Source not available].
  • Guidelines for Chemical Spill Control. UC Davis Health.
  • Safety Data Sheet: 2-Nitrobenzenesulfonyl chloride. DC Fine Chemicals.
  • SAFETY DATA SHEET: 4-Nitrotoluene-2-sulphonyl chloride. (2025, September 19). Thermo Fisher Scientific.
  • Material Safety Data Sheet: 2-Hydroxy-5-nitrobenzaldehyde. (2022, May 13). Valsynthese SA.

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